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  • Product: 2,3-Dibromo-3,3-difluoroprop-1-ene
  • CAS: 677-35-0

Core Science & Biosynthesis

Foundational

Synthesis and Characterization of 2,3-Dibromo-3,3-difluoroprop-1-ene: A Technical Guide for Advanced Fluorinated Scaffolds

Executive Summary & Mechanistic Rationale In modern drug development and materials science, the strategic incorporation of fluorine fundamentally alters the pharmacokinetic and physicochemical properties of organic molec...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In modern drug development and materials science, the strategic incorporation of fluorine fundamentally alters the pharmacokinetic and physicochemical properties of organic molecules. Specifically, the gem-difluoroallyl moiety is highly prized as a metabolically stable bioisostere for oxygen and carbonyl groups. 2,3-Dibromo-3,3-difluoroprop-1-ene (CAS: 677-35-0) serves as a bifunctional, highly polarized halogenated olefin that provides a versatile entry point into these complex fluorinated architectures.

As detailed in the 1[1], the asymmetric distribution of halogens in this class of compounds imparts a significant dipole moment, heavily influencing its reactivity. Historically evaluated as an advanced streaming agent for fire suppression due to its radical-quenching capabilities, this compound is now predominantly utilized as a premium building block. Its dual reactivity—featuring both a vinyl bromide for transition-metal-catalyzed cross-coupling and an allylic bromide for nucleophilic substitution—makes it an indispensable tool for synthetic chemists[2].

Synthetic Strategy: Causality and Design

The synthesis of 2,3-dibromo-3,3-difluoroprop-1-ene is achieved via a rigorously controlled two-step sequence starting from3[3]. As a Senior Application Scientist, I emphasize that successful execution relies not merely on following steps, but on understanding the thermodynamic and kinetic forces governing the pathway.

  • Step 1: Electrophilic Bromination: The starting material undergoes bromination to yield 1,2,3-tribromo-3,3-difluoropropane. Causality: This reaction must be conducted at 0 °C in a non-participating, polar aprotic solvent (dichloromethane). Elevated temperatures or light exposure invite free-radical allylic bromination. By maintaining strict thermal control, we force the reaction exclusively down the polar electrophilic addition pathway, stabilizing the intermediate bromonium ion without solvent trapping.

  • Step 2: Regioselective Dehydrobromination: The intermediate must be dehydrobrominated to restore the alkene. Causality: The intermediate possesses multiple protons and leaving groups. The proton at C2 is highly acidic due to the adjacent electron-withdrawing –CF₂Br and –Br groups. However, the molecule is highly susceptible to nucleophilic attack (Sₙ2). To circumvent this, we utilize 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). DBU is a sterically encumbered, non-nucleophilic base that acts purely as a proton sponge. Its bulk prevents Sₙ2 substitution, ensuring an E2 elimination that strictly targets the most accessible, acidic C2 proton, yielding the target compound with >99:1 regiochemical fidelity.

SynthesisWorkflow SM 3-Bromo-3,3-difluoroprop-1-ene (Starting Material) Step1 Electrophilic Bromination (Br₂, CH₂Cl₂, 0 °C) SM->Step1 Addition of Br₂ Int 1,2,3-Tribromo-3,3-difluoropropane (Intermediate) Step1->Int >95% Conversion Step2 Regioselective Dehydrobromination (DBU, 0-25 °C) Int->Step2 Base Addition Mech E2 Elimination Mechanism (Abstraction of C2 proton) Step2->Mech Mechanistic Pathway Prod 2,3-Dibromo-3,3-difluoroprop-1-ene (Target Product) Step2->Prod Regioselective Yield Mech->Prod -HBr

Synthetic workflow and E2 pathway for 2,3-dibromo-3,3-difluoroprop-1-ene.

Self-Validating Experimental Protocols

The following methodologies are engineered as self-validating systems, providing the operator with real-time, physical feedback to confirm reaction trajectory without requiring immediate offline analytics.

Protocol A: Synthesis of 1,2,3-Tribromo-3,3-difluoropropane
  • Reactor Preparation: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a nitrogen inlet.

  • Substrate Charging: Add 3-bromo-3,3-difluoroprop-1-ene (100 mmol) and anhydrous dichloromethane (DCM, 150 mL).

  • Thermal Control: Submerge the reactor in an ice-water bath. Allow the internal temperature to equilibrate to 0 °C for 15 minutes.

  • Bromine Addition: Charge the addition funnel with Br₂ (105 mmol) dissolved in DCM (50 mL). Add dropwise over 45 minutes.

  • In-Process Control (IPC) 1 - Visual Validation: The reaction mixture acts as its own indicator. As Br₂ is added, its deep red-brown color dissipates instantly upon reacting with the alkene. The self-validating endpoint is achieved when a faint red-brown tint persists for >10 minutes, confirming the complete consumption of the limiting olefin.

  • Workup: Quench with saturated aqueous sodium thiosulfate (50 mL). Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Regioselective Dehydrobromination to Target Olefin
  • Reactor Preparation: Equip a clean 500 mL flask with a magnetic stir bar and nitrogen line.

  • Substrate Charging: Dissolve the crude intermediate (approx. 100 mmol) in anhydrous DCM (200 mL).

  • Thermal Control: Cool the mixture to 0 °C to strictly control the kinetics of the elimination.

  • Base Addition: Add DBU (110 mmol) dropwise over 30 minutes.

  • In-Process Control (IPC) 2 - Gravimetric Validation: DBU is soluble in DCM, but its conjugate acid (DBU·HBr) is highly insoluble. The immediate formation of a dense, white precipitate provides a real-time, self-validating gravimetric readout of the E2 elimination's progress.

  • Purification: Filter the precipitate. Wash the filtrate with 1M HCl (2 x 50 mL) to remove residual DBU, followed by brine. Dry the organic layer, concentrate, and purify via fractional distillation to isolate the pure 2,3-dibromo-3,3-difluoroprop-1-ene.

Quantitative Data & Optimization

To underscore the necessity of the chosen reagents, Table 1 summarizes the optimization data for the dehydrobromination step, proving the superiority of DBU over traditional bases. Table 2 provides the definitive multinuclear NMR characterization profile required to verify the structural integrity of the synthesized product.

Table 1: Reaction Optimization for Dehydrobromination (Step 2)

BaseSolventTemperature (°C)Time (h)Conversion (%)Regioselectivity (2,3- : 1,3-)
NaOH (aq)H₂O/THF25124560:40
KOHEtOH0 to 2587885:15
Et₃NDCM25243090:10
DBU DCM 0 to 25 4 >95 >99:1

Table 2: Multinuclear NMR Characterization Data (400 MHz, CDCl₃)

NucleusChemical Shift (ppm)MultiplicityCoupling Constant (Hz)Assignment
¹H6.25dtJ_HF = 1.5, J_HH = 2.0=CH₂ (trans to Br)
¹H6.05dtJ_HF = 1.8, J_HH = 2.0=CH₂ (cis to Br)
¹⁹F-48.5tJ_FH = 1.5-CF₂Br
¹³C122.4tJ_CF = 3.5=CH₂
¹³C118.0tJ_CF = 28.0=CBr-
¹³C112.5tJ_CF = 255.0-CF₂Br

Downstream Applications & Reactivity Profile

The true value of 2,3-dibromo-3,3-difluoroprop-1-ene lies in its orthogonal reactivity. The allylic bromide is primed for rapid nucleophilic displacement, while the vinyl bromide remains intact for subsequent palladium-catalyzed cross-coupling (e.g., Suzuki or Sonogashira reactions). This allows for the modular assembly of complex drug scaffolds.

ApplicationLogic Core 2,3-Dibromo-3,3-difluoroprop-1-ene MatSci Materials Science (Advanced Streaming Agents) Core->MatSci Polymerization/Formulation CrossCoupling Pd-Catalyzed Cross-Coupling (Vinyl Bromide Reactivity) Core->CrossCoupling C-C Bond Formation Nucleophilic Nucleophilic Substitution (Allylic Bromide Reactivity) Core->Nucleophilic Allylic Functionalization Pharma Pharmaceutical Synthesis (gem-Difluoroallyl Bioisosteres) Agro Agrochemicals (Metabolically Stable Scaffolds) CrossCoupling->Pharma Nucleophilic->Agro

Logical relationship diagram of downstream applications and reactivity profiles.

References

  • Title: 2-Bromo-3,3,3-trifluoro-1-propene 1514-82-5 Source: Guidechem URL: [1]

  • Title: 3-Bromo-3,3-difluoropropene | 420-90-6 Source: ChemicalBook URL: [3]

  • Title: Advanced Streaming Agent Program: Candidate Survey Source: Defense Technical Information Center (DTIC) URL:

  • Title: Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor Source: Organic Chemistry Portal URL: [2]

Sources

Exploratory

1H and 19F NMR analysis of 2,3-Dibromo-3,3-difluoroprop-1-ene

Comprehensive H and F NMR Analysis of 2,3-Dibromo-3,3-difluoroprop-1-ene: A Technical Guide for Structural Elucidation Executive Summary For researchers and drug development professionals, the precise structural characte...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive H and F NMR Analysis of 2,3-Dibromo-3,3-difluoroprop-1-ene: A Technical Guide for Structural Elucidation

Executive Summary

For researchers and drug development professionals, the precise structural characterization of heavily functionalized halogenated building blocks is a critical bottleneck. 2,3-Dibromo-3,3-difluoroprop-1-ene (


) represents a unique analytical challenge due to its dense array of electronegative substituents and the complex heteronuclear spin-spin coupling between its proton (

H) and fluorine (

F) nuclei.

This whitepaper provides an authoritative, in-depth guide to the multinuclear NMR analysis of this molecule. By detailing the causality behind chemical shifts, coupling mechanisms, and self-validating experimental protocols, this guide equips application scientists with the theoretical and practical frameworks required to achieve unambiguous structural elucidation.

Structural and Electronic Causality of Chemical Shifts

To accurately interpret the NMR spectra of 2,3-dibromo-3,3-difluoroprop-1-ene, one must first understand how its molecular geometry dictates its electronic environment. The molecule consists of a terminal alkene (


) substituted with a bromine atom at 

and a gem-difluoroallylic group (

) at

.
  • Proton (

    
    H) Environment:  The two protons on 
    
    
    
    (
    
    
    and
    
    
    ) are geminal. Although the molecule lacks a chiral center, the fixed planar geometry of the double bond places
    
    
    and
    
    
    in distinct magnetic environments—one is cis to the bromine atom, and the other is trans to it (and cis to the
    
    
    group). The strong electron-withdrawing inductive effects (-I effect) of both the vinylic bromine and the allylic
    
    
    group severely deshield these protons, pushing their resonances downfield into the
    
    
    6.0–6.5 ppm range, significantly higher than a standard unfunctionalized terminal alkene.
  • Fluorine (

    
    F) Environment:  The 
    
    
    
    F nucleus is highly sensitive to its local electronic microenvironment, boasting a chemical shift range of over 300 ppm[1]. The two fluorine atoms on
    
    
    are chemically equivalent due to rapid free rotation around the
    
    
    single bond at room temperature. The presence of the directly attached bromine atom deshields the fluorines, typically placing the
    
    
    resonance around
    
    
    -45 to -55 ppm relative to the standard reference.

Spin System Dynamics and Coupling Mechanisms

Because


F is a spin-½ nucleus with a 100% natural abundance and a high gyromagnetic ratio (second only to 

H)[2], the

H and

F nuclei in this molecule interact strongly, creating a complex

spin system.
  • Geminal Proton Coupling (

    
    ):  The two terminal protons couple to each other through two bonds. For terminal alkenes, this coupling is typically small (1–3 Hz).
    
  • Allylic Heteronuclear Coupling (

    
     and 
    
    
    
    ):
    The protons and fluorines are separated by four bonds. Despite the distance, the
    
    
    -system of the double bond efficiently transmits spin state information, resulting in an observable allylic coupling of 1–4 Hz. Consequently, each proton signal is split into a triplet by the two equivalent fluorines, and the fluorine signal is split into a doublet of doublets (or pseudo-triplet) by the two distinct protons.

SpinCoupling Ha Ha Hb Hb Ha->Hb 2J_HH F1 F Ha->F1 4J_HF C1 C1 Ha->C1 F2 F Hb->F2 4J_HF Hb->C1 C2 C2 C1->C2 C3 C3 C2->C3 Br2 Br C2->Br2 C3->F1 C3->F2 Br3 Br C3->Br3

Spin-spin coupling network in 2,3-Dibromo-3,3-difluoroprop-1-ene showing 2J and 4J interactions.

Self-Validating Experimental Protocol for High-Resolution NMR

To ensure quantitative accuracy and high spectral resolution, the experimental workflow must be self-validating. Fluorinated compounds often exhibit distinct longitudinal relaxation times (


) driven by spin-rotation mechanisms, which can lead to signal saturation if the recycling delay (

) is not properly calibrated[3].
Step-by-Step Methodology
  • Sample Preparation: Dissolve 15–20 mg of 2,3-dibromo-3,3-difluoroprop-1-ene in 0.6 mL of

    
    . Add 0.1% v/v Tetramethylsilane (TMS) as the 
    
    
    
    H internal standard (0 ppm) and a trace amount of Trichlorofluoromethane (
    
    
    ) as the IUPAC-recommended
    
    
    F internal standard (0 ppm)[1].
  • Probe Tuning and Matching (Self-Validation Step 1): Manually tune the NMR probe to the exact Larmor frequencies of the sample (~400 MHz for

    
    H and ~376 MHz for 
    
    
    
    F). This ensures maximum power transfer and optimal signal-to-noise ratio (SNR).
  • Pulse Calibration (Self-Validation Step 2): Perform a nutation experiment to determine the exact 90° pulse width (

    
    ) for both nuclei in the specific solvent environment. Do not rely on default hardware parameters.
    
  • 
     Relaxation Optimization (Self-Validation Step 3):  Run a quick Inversion-Recovery (
    
    
    
    ) sequence to estimate the
    
    
    of the
    
    
    F nuclei. Set the inter-scan delay (
    
    
    ) to at least
    
    
    (typically 3–5 seconds for small fluorinated molecules) to guarantee quantitative integration[3].
  • Acquisition: Acquire standard 1D

    
    H and 1D 
    
    
    
    F spectra using 32–64 transients. Ensure the spectral width (SW) for
    
    
    F is sufficiently large (at least 200 ppm) to capture the signal without fold-over artifacts.

NMRWorkflow S1 Sample Preparation (CDCl3 + CFCl3 standard) S2 Probe Tuning & Matching (1H at ~400MHz, 19F at ~376MHz) S1->S2 S3 Pulse Calibration (Determine 90° pulse width) S2->S3 S4 T1 Relaxation Optimization (Inversion-Recovery, D1 > 5T1) S3->S4 S4->S3 Recalibrate if T1 > 5s S5 Multinuclear Acquisition (1H, 19F, 1H{19F} decoupled) S4->S5 S6 Data Processing (Apodization, FT, Phase Correction) S5->S6

Self-validating experimental workflow for multinuclear NMR acquisition of fluorinated compounds.

Spectral Interpretation and Data Presentation

Upon successful acquisition and Fourier transformation (applying a 0.3 Hz exponential line broadening for


H and 1.0 Hz for 

F), the spectra can be assigned based on the causality principles outlined in Section 1.

The quantitative expectations are summarized in the table below. Note that the exact chemical shifts may vary slightly (


 0.1 ppm) depending on the exact sample concentration and temperature.
Table 1: Predicted NMR Parameters for 2,3-Dibromo-3,3-difluoroprop-1-ene
NucleusPositionChemical Shift (

, ppm)
MultiplicityCoupling Constants (

, Hz)
Integration

H

(Terminal, cis to Br)
~6.20dt (doublet of triplets)

,

1H

H

(Terminal, trans to Br)
~6.45dt (doublet of triplets)

,

1H

F

(Allylic)
~ -48.0dd (doublet of doublets)

,

2F

(Note: The


F signal is referenced to 

at 0.0 ppm. The multiplicity of the

F peak may appear as a pseudo-triplet if the resolution is insufficient to resolve the slight difference between

and

.)

Advanced Workflows: Decoupling and 2D NMR

To definitively prove the connectivity and simplify the complex multiplets, advanced NMR techniques should be employed:

  • Heteronuclear Decoupling (

    
    H{
    
    
    
    F} and
    
    
    F{
    
    
    H}):
    By applying a continuous wave (CW) or composite pulse decoupling sequence at the
    
    
    F resonance frequency while observing
    
    
    H, the allylic
    
    
    couplings are removed. The
    
    
    and
    
    
    signals will collapse from doublets of triplets into simple doublets, cleanly revealing the true
    
    
    geminal coupling. Conversely,
    
    
    F{
    
    
    H} decoupling will collapse the fluorine multiplet into a sharp singlet.
  • HOESY (Heteronuclear Overhauser Effect Spectroscopy): To determine the exact spatial relationship and definitively assign

    
     versus 
    
    
    
    , a 2D
    
    
    H-
    
    
    F HOESY experiment can be utilized. The proton physically closer in space to the
    
    
    group (due to the preferred rotameric conformation) will show a stronger cross-peak with the fluorine signal, allowing for unambiguous stereochemical assignment.

References

  • Source: National Center for Biotechnology Information (NCBI)
  • Source: Analytical Chemistry / dss.go.
  • BSc Chemistry: 19F NMR spectroscopy Source: INFLIBNET Centre URL

Sources

Foundational

Unraveling the Fragmentation Maze: A Technical Guide to the Mass Spectrometry of 2,3-Dibromo-3,3-difluoroprop-1-ene

For Researchers, Scientists, and Drug Development Professionals Abstract In the landscape of modern analytical chemistry, mass spectrometry serves as a cornerstone for the structural elucidation of novel and complex mole...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern analytical chemistry, mass spectrometry serves as a cornerstone for the structural elucidation of novel and complex molecules. This technical guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 2,3-Dibromo-3,3-difluoroprop-1-ene (C₃H₂Br₂F₂). As a compound with significant potential in synthetic chemistry, understanding its behavior under mass spectrometric conditions is paramount for its identification and characterization. This document, tailored for an audience of researchers, scientists, and drug development professionals, offers a comprehensive overview of its anticipated mass spectral characteristics, a detailed experimental protocol for its analysis via Gas Chromatography-Mass Spectrometry (GC-MS), and a visual representation of its core fragmentation pathways. The insights presented herein are synthesized from foundational principles of mass spectrometry and comparative analysis of similar halogenated compounds.

Introduction: The Analytical Challenge of Polyhalogenated Alkenes

2,3-Dibromo-3,3-difluoroprop-1-ene is a polyhalogenated alkene of interest due to its reactive vinyl and gem-difluoro functionalities, making it a versatile building block in organic synthesis. The presence of multiple halogen atoms (bromine and fluorine) imparts unique chemical properties and, consequently, a complex fragmentation pattern in mass spectrometry. Electron Ionization (EI) mass spectrometry, a hard ionization technique, induces extensive fragmentation, providing a detailed molecular fingerprint.[1][2] The interpretation of this fingerprint is crucial for confirming the compound's identity in a reaction mixture or for its trace-level detection in various matrices.

The key to deciphering the mass spectrum of 2,3-Dibromo-3,3-difluoroprop-1-ene lies in understanding the interplay of several factors: the relative strengths of the C-C, C-H, C-F, and C-Br bonds; the stability of the resulting carbocations and radicals; and the highly characteristic isotopic signature of bromine.[3] This guide will deconstruct these elements to present a predictive yet robust framework for analyzing this compound.

Predicted Electron Ionization Mass Spectrometry Fragmentation

Upon introduction into the ion source of a mass spectrometer, 2,3-Dibromo-3,3-difluoroprop-1-ene is bombarded with high-energy electrons (typically 70 eV), leading to the ejection of an electron and the formation of a molecular ion (M⁺•).[4] Due to the presence of multiple electronegative halogen atoms, this molecular ion is expected to be unstable and readily undergo fragmentation.

The Molecular Ion and Isotopic Pattern

The molecular formula of 2,3-Dibromo-3,3-difluoroprop-1-ene is C₃H₂Br₂F₂. Bromine has two stable isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in nearly equal abundance.[1] This results in a characteristic isotopic pattern for ions containing bromine. For an ion with two bromine atoms, such as the molecular ion, we expect to see a triplet of peaks (M, M+2, M+4) with a relative intensity ratio of approximately 1:2:1.[5]

The calculated monoisotopic mass of the molecular ion [C₃H₂⁷⁹Br₂F₂]⁺• is approximately 233.84 Da. Therefore, the mass spectrum should exhibit a cluster of peaks around m/z 234, 236, and 238. However, the molecular ion peak itself is anticipated to be of low abundance due to the compound's propensity to fragment.[1]

Major Fragmentation Pathways

The fragmentation of the 2,3-Dibromo-3,3-difluoroprop-1-ene molecular ion is predicted to be dominated by the cleavage of the carbon-halogen bonds, as they are generally the weakest bonds in the molecule. The C-Br bond is significantly weaker than the C-F and C-C bonds, making the loss of a bromine radical a highly favored initial fragmentation step.[6]

Primary Fragmentation: Loss of a Bromine Radical

The most probable initial fragmentation event is the homolytic cleavage of a C-Br bond, resulting in the loss of a bromine radical (Br•) and the formation of a [C₃H₂BrF₂]⁺ ion. This fragment will still contain one bromine atom, and therefore will appear as a doublet of peaks (at M-79 and M-81) of roughly equal intensity.

Subsequent Fragmentations

Following the initial loss of a bromine radical, the resulting fragment ion can undergo further fragmentation:

  • Loss of the Second Bromine Radical: The [C₃H₂BrF₂]⁺ ion can lose the second bromine radical to form a [C₃H₂F₂]⁺• ion.

  • Loss of a Fluorine Radical: While less favorable than C-Br cleavage, the loss of a fluorine radical (F•) from various fragments is possible.

  • Cleavage of the Carbon-Carbon Backbone: The C-C bonds can also cleave, leading to smaller fragment ions. For instance, cleavage of the bond between C2 and C3 could lead to the formation of a [CBr₂F₂]⁺• ion and a neutral ethylene molecule, or a [C₂H₂]⁺• ion and a neutral CBr₂F₂ molecule.

Fragmentation_Pathway M [C₃H₂Br₂F₂]⁺• m/z 234/236/238 Br_loss - Br• M->Br_loss Frag1 [C₃H₂BrF₂]⁺ m/z 155/157 Br_loss2 - Br• Frag1->Br_loss2 C_C_cleavage - C₂H₂ Frag1->C_C_cleavage C_C_cleavage2 - CBrF₂• Frag1->C_C_cleavage2 Frag2 [C₃H₂F₂]⁺• m/z 76 Frag3 [CBrF₂]⁺ m/z 129/131 Frag4 [C₂H₂]⁺• m/z 26 Br_loss->Frag1 Br_loss2->Frag2 C_C_cleavage->Frag3 C_C_cleavage2->Frag4

Caption: Experimental workflow for GC-MS analysis of 2,3-Dibromo-3,3-difluoroprop-1-ene.

Conclusion

The mass spectrometry fragmentation of 2,3-Dibromo-3,3-difluoroprop-1-ene presents a complex yet interpretable molecular fingerprint. The dominant fragmentation pathways are predicted to involve the sequential loss of bromine radicals, driven by the relative weakness of the C-Br bond. The characteristic isotopic patterns of bromine-containing fragments serve as a crucial tool for their identification. While this guide provides a robust predictive framework, experimental verification using the outlined GC-MS protocol is essential for definitive structural elucidation. A thorough understanding of these fragmentation principles will empower researchers to confidently identify and characterize this and similar polyhalogenated compounds in their work.

References

  • BenchChem. (2025). Mass Spectrometry of 1,4-Dibromo-2-chloro-1,1-difluorobutane: An In-depth Technical Guide.
  • Miller, J. M., & Miller, J. C. (2010). Statistics and Chemometrics for Analytical Chemistry. Pearson.
  • BenchChem. (2025). Unraveling the Fragmentation Fingerprint: A Technical Guide to the Mass Spectrometry of 1,1-Dibromo-2-chlorotrifluoroethane.
  • PubChem. (n.d.). 3-Bromo-3,3-difluoroprop-1-ene. National Center for Biotechnology Information. Retrieved from [Link]

  • Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry.
  • Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]

  • BenchChem. (2025). Unraveling the Fragmentation Fingerprint: A Comparative Guide to the Mass Spectrometry of 2,3-Dibromo-1-cyclohexene.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • LCGC International. (2019). Electron Ionization in GC–MS. Retrieved from [Link]

  • ChemConnections. (n.d.). Mass Spectrometry Fragmentation. Retrieved from [Link]

  • NIST. (2020). NIST Tandem Mass Spectral Library. Retrieved from [Link]

Sources

Exploratory

physical and chemical properties of 2,3-Dibromo-3,3-difluoroprop-1-ene

An In-depth Technical Guide to 2,3-Dibromo-3,3-difluoroprop-1-ene: Properties, Synthesis, and Applications Preamble: Navigating Data Scarcity Through Chemical Analogy This guide addresses the . It is important to note th...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 2,3-Dibromo-3,3-difluoroprop-1-ene: Properties, Synthesis, and Applications

Preamble: Navigating Data Scarcity Through Chemical Analogy

This guide addresses the . It is important to note that direct experimental data for this specific compound is not extensively available in public literature and chemical databases. Therefore, this document adopts a predictive and comparative approach, leveraging well-documented data from structurally similar halogenated propenes. By analyzing the properties of close analogs, we can construct a scientifically robust and insightful profile of the target molecule. This methodology, rooted in the principles of structure-activity relationships, allows us to forecast the behavior, reactivity, and potential applications of 2,3-Dibromo-3,3-difluoroprop-1-ene for researchers and drug development professionals.

Section 1: Core Profile of 2,3-Dibromo-3,3-difluoroprop-1-ene (Predicted)

This section outlines the fundamental structural and predicted physicochemical properties of the target compound.

Structure and Nomenclature
  • IUPAC Name: 2,3-Dibromo-3,3-difluoroprop-1-ene

  • Molecular Formula: C₃H₂Br₂F₂

  • Molecular Weight: 235.86 g/mol

  • SMILES: C=C(Br)C(F)(F)Br

  • InChI Key: (Predicted) A unique identifier will be generated upon synthesis and characterization.

  • CAS Number: A specific CAS registry number is not readily found, indicating its novelty or limited commercial availability.

Predicted Physicochemical Properties

The properties below are estimated based on trends observed in related compounds (see Section 2). The addition of a second bromine atom compared to its monosubstituted analog is expected to significantly increase its boiling point and density.

PropertyPredicted ValueJustification
Physical State Colorless to light yellow liquidSimilar to other halogenated alkenes.
Boiling Point ~95-110 °CSignificantly higher than 3-Bromo-3,3-difluoroprop-1-ene (41-42°C) due to increased molecular weight and stronger intermolecular forces.
Density ~1.9 - 2.1 g/cm³Increased mass from the additional bromine atom will raise density above that of its analogs.
Solubility Immiscible in water; Soluble in organic solvents (e.g., ethers, halogenated solvents, acetone).Consistent with the nonpolar nature of halogenated hydrocarbons.
Refractive Index ~1.43 - 1.45Expected to be higher than less halogenated analogs.

Section 2: Comparative Analysis with Structural Analogues

To substantiate our predictions, we compare the known properties of several closely related compounds. The data clearly illustrates the influence of halogen substitution on physical properties.

CompoundStructureCAS No.Mol. Weight ( g/mol )Boiling Point (°C)Density (g/cm³)
3-Bromo-3,3-difluoroprop-1-ene C=CC(F)₂Br420-90-6156.9641-42[1]1.543[1][2]
2-Bromo-3,3,3-trifluoroprop-1-ene C=C(Br)C(F)₃1514-82-5174.95[3][4]29-30[4]1.686[4]
2,3-Dibromopropene C=C(Br)CBr513-31-5199.89140-1421.933
2,3-Dibromo-1,1,1-trifluoropropane BrCC(Br)C(F)₃431-21-0255.86[5][6]116[5]2.121[5]

Section 3: Predicted Spectroscopic Signature

The unique structural features of 2,3-Dibromo-3,3-difluoroprop-1-ene would give rise to a distinct spectroscopic profile.

  • ¹H NMR: The spectrum would be simple, showing two signals corresponding to the terminal vinylic protons (CH₂=). These protons are diastereotopic and would likely appear as two distinct doublets or multiplets in the region of 5.5-6.5 ppm, with coupling to each other (geminal coupling).

  • ¹³C NMR: Three signals are expected. The terminal CH₂ carbon would appear around 120-130 ppm. The C2 carbon, attached to a bromine, would be further downfield. The C3 carbon, bearing two fluorine atoms and a bromine atom, would be significantly shifted and likely appear as a triplet due to C-F coupling.

  • ¹⁹F NMR: A single signal would be observed for the two equivalent fluorine atoms, likely as a singlet since there are no neighboring protons to couple with.

  • Mass Spectrometry: The mass spectrum would be characterized by a prominent molecular ion (M⁺) peak cluster. Due to the presence of two bromine atoms, a characteristic M, M+2, M+4 pattern with an intensity ratio of approximately 1:2:1 would be observed, confirming the presence of two bromine atoms.

Section 4: Synthesis and Reactivity Profile

Proposed Synthesis

A plausible and direct route to 2,3-Dibromo-3,3-difluoroprop-1-ene is the electrophilic bromination of a suitable precursor like 3-Bromo-3,3-difluoroprop-1-ene. This reaction would proceed via a standard addition mechanism across the double bond, followed by potential rearrangement or elimination depending on the conditions, though direct addition is most likely.

G cluster_0 Proposed Synthesis of 2,3-Dibromo-3,3-difluoroprop-1-ene A 3-Bromo-3,3-difluoroprop-1-ene (Precursor) C Reaction Vessel (e.g., CCl₄, dark, room temp) A->C B Bromine (Br₂) B->C D 2,3-Dibromo-3,3-difluoroprop-1-ene (Product) C->D Electrophilic Addition

Caption: Proposed synthetic pathway via electrophilic addition.

Chemical Reactivity

The reactivity of this molecule is governed by three key features: the alkene double bond, the vinylic bromine, and the gem-difluoro-bromo-methyl group.

  • Alkene Reactivity: The double bond is electron-deficient due to the electron-withdrawing effects of the halogens. It can undergo addition reactions, though it may be less reactive than unhalogenated alkenes.

  • Vinylic Bromine: The bromine atom at the C2 position is generally unreactive towards standard nucleophilic substitution but can participate in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille), providing a handle for C-C bond formation.

  • Gem-Difluoro-Bromo-Methyl Group: This moiety is a valuable synthon. The bromine atom on this carbon could potentially be substituted under specific conditions or participate in radical reactions. The gem-difluoro group is highly stable and imparts unique electronic properties to adjacent functionalities. Its presence is highly desirable in medicinal chemistry for modulating properties like lipophilicity and metabolic stability.[7]

Section 5: Applications in Research and Drug Development

While specific applications for 2,3-Dibromo-3,3-difluoroprop-1-ene are not documented, its structure suggests significant potential as a specialized building block.

  • Introduction of Fluorinated Moieties: The incorporation of fluorine is a cornerstone of modern drug design, used to enhance metabolic stability, binding affinity, and bioavailability.[8][9] This molecule offers a novel way to introduce a difluorinated, three-carbon unit into a target scaffold.

  • Bioisosteric Replacement: Fluorinated groups are often used as bioisosteres for other functional groups to fine-tune a drug candidate's properties.[7]

  • Synthesis of Complex Molecules: Through reactions like cross-coupling at the vinylic bromine and subsequent modification of the double bond, this compound could serve as a versatile intermediate in the synthesis of complex fluorinated agrochemicals, pharmaceuticals, and advanced materials. The utility of related trifluoromethylated propenes in synthesizing novel pyrrolidines highlights the potential of such building blocks.[10]

Section 6: Safety and Handling (Predicted)

Based on GHS classifications for analogous compounds, 2,3-Dibromo-3,3-difluoroprop-1-ene should be handled as a hazardous substance.[11][12]

  • GHS Hazard Classification (Predicted):

    • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[11][12]

    • Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[11][12]

    • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[11][12]

Handling and Storage Protocol
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[13]

  • Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), chemical safety goggles, and a lab coat.[12]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[3]

  • Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.

Section 7: Exemplary Experimental Protocol

This section provides a hypothetical, yet chemically sound, protocol for the synthesis of the title compound.

Synthesis of 2,3-Dibromo-3,3-difluoroprop-1-ene

Objective: To synthesize 2,3-Dibromo-3,3-difluoroprop-1-ene via the bromination of 3-Bromo-3,3-difluoroprop-1-ene.

Materials:

  • 3-Bromo-3,3-difluoroprop-1-ene (1.0 eq)

  • Bromine (1.0 eq)

  • Carbon tetrachloride (CCl₄), anhydrous

  • Round-bottom flask with a magnetic stir bar

  • Dropping funnel

  • Ice bath

Workflow Diagram:

G cluster_workflow Experimental Workflow A 1. Setup & Cooldown Dissolve reactant in CCl₄. Cool flask to 0°C in an ice bath. B 2. Reagent Addition Slowly add Br₂ solution via dropping funnel over 30 min. A->B C 3. Reaction Stir at 0°C for 1 hour, then warm to room temp and stir for 2 hours. B->C D 4. Workup Quench with Na₂S₂O₃ solution. Separate organic layer. C->D E 5. Purification Dry organic layer (e.g., MgSO₄). Filter and concentrate in vacuo. D->E F 6. Characterization Analyze product via NMR, GC-MS, and IR spectroscopy. E->F

Caption: Step-by-step experimental workflow for synthesis.

Procedure:

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 3-Bromo-3,3-difluoroprop-1-ene (e.g., 5.0 g, 31.8 mmol) in 25 mL of anhydrous carbon tetrachloride.

  • Cooling: Cool the flask to 0 °C using an ice-water bath.

  • Addition of Bromine: Prepare a solution of bromine (e.g., 5.1 g, 31.8 mmol) in 10 mL of anhydrous carbon tetrachloride and add it to the dropping funnel. Add the bromine solution dropwise to the stirred reaction mixture over 30 minutes, maintaining the temperature at 0 °C. The characteristic red-brown color of bromine should fade as it reacts.

  • Reaction Completion: After the addition is complete, stir the mixture at 0 °C for an additional hour. Then, remove the ice bath and allow the reaction to warm to room temperature, stirring for another 2 hours.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the bromine color is completely discharged. Transfer the mixture to a separatory funnel, wash with water, and then with brine.

  • Isolation: Separate the organic layer, dry it over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by fractional distillation under reduced pressure to yield pure 2,3-Dibromo-3,3-difluoroprop-1-ene.

  • Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and GC-MS.

References

  • PubChem. (n.d.). 3-Bromo-3,3-difluoroprop-1-ene. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2,3,3-Trichloro-3-fluoroprop-1-ene. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2,3-Dibromo-1,1,1-trifluoropropane. National Center for Biotechnology Information. Retrieved from [Link]

  • Al-aboudi, A., et al. (2021). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Expert Opinion on Drug Discovery, 16(11), 1261-1286. Retrieved from [Link]

  • Google Patents. (n.d.). WO2020070684A1 - Preparation of 2,3,3,3-tetrafluoropropene and intermediates thereof.
  • The Royal Society of Chemistry. (2013). H NMR Binding Studies. Retrieved from [Link]

  • OUCI. (n.d.). Fluorine-a small magic bullet atom in the drug development. Retrieved from [Link]

  • ChemRxiv. (n.d.). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Applications of 2-Chloro-3,3,3-trifluoroprop-1-ene (HCFO-1233xf): A Rapid Entry to Various β-Substituted-trifluoromethyl-ethenes. Retrieved from [Link]

  • ResearchGate. (n.d.). Improved Synthesis of 2,3-Dibromo-1-(phenylsulfonyl)-1-propene (DBP). Retrieved from [Link]

  • William & Mary News. (2026, February 26). Undergrads expand the chemical toolbox for cancer drugs. Retrieved from [Link]

  • Thieme. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]

  • Google Patents. (n.d.). WO2017178857A1 - Process for the manufacture of 2,3,3,3-tetrafluoropropene.
  • Reddit. (2022, April 6). Any help with this nmr spectra?. Retrieved from [Link]

Sources

Foundational

Technical Whitepaper: Stability & Storage Protocol for 2,3-Dibromo-3,3-difluoroprop-1-ene

This technical guide details the stability profile and rigorous storage protocols for 2,3-Dibromo-3,3-difluoroprop-1-ene (CAS 677-35-0).[1][2] It is designed for researchers requiring high-purity maintenance of this fluo...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the stability profile and rigorous storage protocols for 2,3-Dibromo-3,3-difluoroprop-1-ene (CAS 677-35-0).[1][2] It is designed for researchers requiring high-purity maintenance of this fluorinated building block.[1][2]

[1][2]

Executive Summary

2,3-Dibromo-3,3-difluoroprop-1-ene is a specialized fluorinated allylic bromide used as a gem-difluoroallylation reagent in organic synthesis.[1][2][3] Its structural motif—containing both vinylic and allylic carbon-bromine bonds adjacent to a gem-difluoro group—imparts unique reactivity but also significant instability.[1][2]

This compound exhibits photolytic sensitivity (radical debromination) and hydrolytic susceptibility (acid fluoride formation). To maintain >98% purity, it requires a "Cold-Dark-Dry" storage triad: refrigeration (2–8°C), amber glass containment, and an inert atmosphere (Argon).[1][2]

Chemical Profile & Physical Properties[2][4][5][6][7][8][9][10][11][12]

PropertyDataNotes
Chemical Name 2,3-Dibromo-3,3-difluoroprop-1-ene
CAS Number 677-35-0 Often confused with mono-bromo analogs.[1][2]
Molecular Formula C

H

Br

F

Molecular Weight 235.85 g/mol
Physical State Clear to pale yellow liquidColor deepens upon degradation.[2]
Boiling Point ~100–120°C (Estimated)Extrapolated from 3-bromo analog (42°C) and non-fluoro analog (141°C).[1][2]
Density ~2.0 g/mL (Estimated)High density due to heavy halogen load.
Solubility Chloroform, DCM, THFImmiscible with water; hydrolyzes slowly.

Stability Analysis & Degradation Mechanisms

Photolytic Instability (The Primary Threat)

Allylic bromides are inherently prone to homolytic bond cleavage. The presence of the gem-difluoro group (


) modifies the bond dissociation energy but does not eliminate photosensitivity.[1][2] Exposure to UV or broad-spectrum light generates bromine radicals (

), initiating a chain reaction that leads to dimerization or polymerization.[1][2]
  • Indicator: The liquid turns from colorless to yellow/orange (liberation of elemental bromine,

    
    ).
    
Hydrolytic Decomposition

The allylic position is electrophilic. While the fluorine atoms provide some steric shielding, moisture ingress leads to hydrolysis. The mechanism likely proceeds via an


 or direct 

attack by water, displacing the bromide.
  • Pathway: Hydrolysis of the

    
     group yields an unstable intermediate that collapses into 2-bromo-3,3-difluoroprop-2-enoic acid  or releases HF , which can etch glass containers.[1][2]
    
Thermal Sensitivity

Elevated temperatures increase the rate of dehydrohalogenation (loss of HBr or HF), especially in the presence of trace bases or metals.

Visualization: Degradation Pathways

The following diagram illustrates the two primary failure modes: Photolysis (Light) and Hydrolysis (Moisture).

DegradationPathways Compound 2,3-Dibromo-3,3- difluoroprop-1-ene Light UV/Light Exposure Compound->Light hv Moisture Moisture (H2O) Compound->Moisture Hydrolysis Radical Allylic Radical + Br• Light->Radical Homolysis Intermed Unstable Intermediate Moisture->Intermed -HBr Br2 Br2 (Yellow Color) Radical->Br2 Dimer Polymer/Dimer Formation Radical->Dimer Acid 2-Bromo-3,3-difluoro- acrylic acid Intermed->Acid HF HF (Etches Glass) Intermed->HF

Figure 1: Primary degradation pathways.[1][2] Note that HF formation poses a secondary containment risk.

Storage Protocol: The "Self-Validating" System

This protocol is designed to be self-validating : if the protocol is followed, the compound remains clear.[1][2] If the compound turns yellow or fumes, the protocol was breached.

The Containment Trinity
  • Vessel: Amber Borosilicate Glass with a Teflon (PTFE) lined screw cap .

    • Why: Amber glass blocks UV light. PTFE is chemically inert to fluorinated halides and prevents leaching of plasticizers found in standard polyethylene caps.

    • Warning: Do not use standard metal caps (corrosion risk) or rubber septa (swelling/degradation).

  • Atmosphere: Argon (Ar) or Nitrogen (N

    
    ) .
    
    • Why: Argon is heavier than air and provides a superior blanket to exclude moisture and oxygen.

    • Procedure: Flush the headspace for 10-15 seconds before sealing after every use.[1][2]

  • Temperature: 2°C to 8°C (Refrigerated) .

    • Why: Reduces the kinetic rate of all degradation pathways (Arrhenius equation).

    • Note: Allow the vial to warm to room temperature before opening to prevent condensation of atmospheric moisture into the cold liquid.

Handling Workflow (Decision Tree)

StorageWorkflow Start Receive Compound Inspect Visual Inspection: Colorless? Start->Inspect Reject REJECT / PURIFY (Yellow = Degraded) Inspect->Reject No (Yellow/Brown) Accept ACCEPT Inspect->Accept Yes (Clear) Prepare Equilibrate to Room Temp (Prevent Condensation) Accept->Prepare Use Dispense under Inert Gas Prepare->Use Reseal Flush Headspace (Ar) & Seal Tightly Use->Reseal Store Store at 2-8°C Protected from Light Reseal->Store Store->Prepare Next Use

Figure 2: Operational workflow for handling and storage to ensure long-term stability.

Quality Control & Safety

Purity Verification

Before using stored material in critical steps (e.g., metal-catalyzed cross-coupling), verify purity:

  • Visual: Must be colorless. Yellow indicates free bromine.

  • ¹⁹F NMR: Check for appearance of new peaks (hydrolysis products often shift significantly upfield or downfield from the parent gem-difluoro signals).

  • ¹H NMR: Check for integration of the vinylic protons.

Safety Hazards
  • Lachrymator: Allylic halides are potent tear gas agents. Handle only in a fume hood.

  • HF Generation: If hydrolyzed, the compound releases HF. Have calcium gluconate gel available.

  • Skin Contact: Corrosive and toxic. Wear double nitrile gloves.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 555085, 3-Bromo-3,3-difluoroprop-1-ene (Analogous Stability Data).[1][2] Retrieved March 5, 2026, from [Link]

  • SynQuest Laboratories.Product Safety: Fluorinated Alkenes Handling Guide.

Sources

Exploratory

Technical Monograph: 2,3-Dibromo-3,3-difluoropropene (CAS 677-35-0)

Topic: CAS number 677-35-0 (2,3-Dibromo-3,3-difluoropropene): Properties, Synthesis, and Applications in Drug Development Content Type: In-Depth Technical Monograph [1][2] Executive Summary 2,3-Dibromo-3,3-difluoropropen...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: CAS number 677-35-0 (2,3-Dibromo-3,3-difluoropropene): Properties, Synthesis, and Applications in Drug Development Content Type: In-Depth Technical Monograph

[1][2]

Executive Summary

2,3-Dibromo-3,3-difluoropropene (CAS 677-35-0) is a specialized halogenated alkene serving as a critical building block in organofluorine chemistry.[1][2] While historically evaluated as a "streaming agent" for fire suppression (Halon replacement), its contemporary value lies in pharmaceutical research. It functions as a potent electrophile and radical acceptor, enabling the precise introduction of the gem-difluoroallyl motif—a structural bioisostere for carbonyl groups and ethers that enhances metabolic stability and lipophilicity in drug candidates.

This guide analyzes the physicochemical profile, synthetic utility, and handling protocols for CAS 677-35-0, designed for researchers requiring high-purity fluorinated intermediates.

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9]

The unique reactivity of CAS 677-35-0 stems from its allylic bromide functionality combined with a gem-difluoro group. This structure allows for versatile metal-mediated coupling reactions (e.g., with Zinc or Indium) to construct complex fluorinated scaffolds.

Table 1: Physicochemical Specifications
PropertyDataNotes
Chemical Name 2,3-Dibromo-3,3-difluoroprop-1-eneIUPAC Standard
CAS Number 677-35-0
Molecular Formula C

H

Br

F

Molecular Weight 235.85 g/mol High halogen content drives density
Structure BrF

C-C(Br)=CH

Allylic bromide + Vinyl bromide
Appearance Clear, colorless to light yellow liquidDarkens upon light exposure
Boiling Point ~53°C at 146 mmHgApprox. 110–120°C at 1 atm (Extrapolated)
Density 2.139 ± 0.06 g/cm³Significantly denser than water
Refractive Index

1.48–1.50 (Predicted)
Solubility Soluble in CH

Cl

, THF, Et

O
Hydrophobic; immiscible with water

Manufacturing & Synthetic Routes[13][15]

The synthesis of 2,3-dibromo-3,3-difluoropropene is typically achieved through halogenation-dehydrohalogenation sequences starting from fluorinated propene derivatives. A common industrial precursor is 3,3,3-trifluoropropene or related hydrofluoroolefins (HFOs).

Core Synthetic Logic
  • Precursor Selection: The route often begins with 2-bromo-3,3,3-trifluoropropene (2-BTP) or 3,3-difluoropropene .

  • Bromination: Electrophilic addition of bromine (Br

    
    ) across the double bond.
    
  • Elimination: Base-induced dehydrohalogenation to restore the alkene functionality while retaining the specific bromination pattern.

Visualization: Synthetic Pathway

The following diagram illustrates the logical flow for synthesizing CAS 677-35-0 from common fluorinated precursors.

Synthesis_Pathway Precursor 3,3,3-Trifluoropropene (Starting Material) Inter1 Reaction with Br2 (Bromination) Precursor->Inter1 Intermediate 1,2-Dibromo-3,3,3-trifluoropropane (Intermediate) Inter1->Intermediate Step2 Dehydrofluorination (-HF) Intermediate->Step2 Product 2,3-Dibromo-3,3-difluoropropene (CAS 677-35-0) Step2->Product Base (KOH/NaOH) AltStart 3,3-Difluoropropene AltStep Bromination + Elimination AltStart->AltStep AltStep->Product

Caption: Synthetic logic flow from trifluoropropene precursors to CAS 677-35-0 via bromination and elimination.

Applications in Drug Discovery

In medicinal chemistry, CAS 677-35-0 is utilized primarily for Gem-Difluoroallylation . The gem-difluoro group (CF


) is a bioisostere for oxygen atoms (in ethers) or carbonyl groups (in ketones/amides), offering similar bond angles and polarity but with enhanced metabolic stability and no hydrogen bond acceptance.
Mechanism of Action: Barbier-Type Allylation

The compound acts as a pronucleophile. Upon treatment with metallic Zinc (Zn) or Indium (In), it forms a transient organometallic species that attacks aldehydes or ketones. This reaction is superior to standard Grignard reagents because it tolerates moisture and various functional groups.

Field-Proven Protocol: Zn-Mediated Synthesis of Gem-Difluorohomoallyl Alcohols

Objective: Synthesize a gem-difluorohomoallyl alcohol from an aldehyde using CAS 677-35-0.

Reagents:

  • Aldehyde substrate (1.0 equiv)

  • 2,3-Dibromo-3,3-difluoropropene (1.2–1.5 equiv)

  • Zinc dust (activated, 2.0 equiv)

  • Solvent: DMF or THF/H

    
    O (saturated NH
    
    
    
    Cl)

Step-by-Step Methodology:

  • Activation: Activate Zinc dust by washing with dilute HCl, water, ethanol, and ether, then drying under vacuum.

  • Setup: In a flame-dried flask under Argon, suspend the activated Zinc in DMF.

  • Addition: Add the aldehyde and CAS 677-35-0 to the suspension.

    • Note: The reaction is often exothermic; cool to 0°C initially if working on >1g scale.

  • Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (disappearance of aldehyde).[3]

  • Quench: Quench with saturated aqueous NH

    
    Cl.
    
  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.
  • Purification: Flash column chromatography (Hexane/EtOAc).

Visualization: Reaction Mechanism

Reaction_Mechanism Reagent 2,3-Dibromo-3,3-difluoropropene (CAS 677-35-0) Intermediate Organozinc Species [BrF2C-C(Br)=CH2]-ZnBr Reagent->Intermediate Oxidative Addition Metal Activated Zinc (Zn0) Metal->Intermediate TS Transition State (Barbier-type Addition) Intermediate->TS Substrate Aldehyde (R-CHO) Substrate->TS Product Gem-Difluorohomoallyl Alcohol (R-CH(OH)-CF2-C(Br)=CH2) TS->Product Hydrolysis

Caption: Mechanism of Zinc-mediated addition of CAS 677-35-0 to aldehydes to form fluorinated scaffolds.

Handling, Stability & Safety

CAS 677-35-0 is an alkylating agent and must be handled with high containment precautions.

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). As an allylic bromide, it is a potential lachrymator.

  • Storage:

    • Temperature: Store at 2–8°C (Refrigerate).

    • Atmosphere: Store under inert gas (Argon/Nitrogen) to prevent oxidation or hydrolysis.

    • Light: Protect from light (amber vials) to prevent radical degradation of the C-Br bond.

  • Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber (due to F and Br content).

Sourcing & Supplier Landscape

Due to its specialized nature, this compound is not a commodity chemical but a fine chemical building block.

Supplier TypeKey VendorsTypical PurityPack Sizes
Primary Manufacturers SynQuest Laboratories, Apollo Scientific97–98%1g, 5g, 25g
Catalog Distributors Sigma-Aldrich (via sourcing), Fluorochem, 3B Scientific95%+1g, 10g
Custom Synthesis WuXi AppTec, ChemScene>98%Bulk (kg)

Procurement Tip: Always request a Certificate of Analysis (CoA) confirming the absence of the regioisomer (1,3-dibromo-1,1-difluoropropene), which can form during synthesis and has different reactivity.

References

  • National Institutes of Health (NIH) - PubChem. Compound Summary for CAS 677-35-0. Available at: [Link]

  • Defense Technical Information Center (DTIC). Advanced Streaming Agent Program: Candidate Survey (Fire Suppression). Available at: [Link]

Sources

Foundational

Technical Guide: Safety and Handling of 2,3-Dibromo-3,3-difluoroprop-1-ene

The following technical guide details the safety, handling, and application protocols for 2,3-Dibromo-3,3-difluoroprop-1-ene . This document is structured for researchers and process chemists, prioritizing mechanistic un...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the safety, handling, and application protocols for 2,3-Dibromo-3,3-difluoroprop-1-ene . This document is structured for researchers and process chemists, prioritizing mechanistic understanding of hazards and self-validating safety workflows.

[1]

Executive Summary

2,3-Dibromo-3,3-difluoroprop-1-ene (CAS: 677-35-0) is a specialized fluorinated building block used primarily in the synthesis of gem-difluorinated bioactive molecules and advanced polymers.[1] Its structure features two distinct reactive sites: an allylic gem-difluorobromide and a vinylic bromide.[1] This dual functionality imparts unique reactivity but also significant hazards, including potent alkylating capabilities (mutagenicity potential) and lachrymatory effects. This guide establishes a "Zero-Exposure" handling protocol due to the compound's structural alerts and limited toxicological data.[1]

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7][8]

PropertyDataNotes
IUPAC Name 2,3-Dibromo-3,3-difluoroprop-1-ene
CAS Number 677-35-0
Molecular Formula C

H

Br

F

Molecular Weight 235.85 g/mol High vapor density relative to air.[1][2]
Physical State Clear, colorless to pale yellow liquidDarkens upon decomposition (liberation of Br

).
Boiling Point ~130–140 °C (Estimated)Note: Homolog 3-bromo-3,3-difluoropropene boils at 42°C; the additional vinylic bromine significantly increases boiling point.[1]
Density > 1.8 g/mL (Estimated)Denser than water; sinks in aqueous spills.
Solubility Soluble in CH

Cl

, THF, Et

O
Hydrophobic; immiscible with water.[1]
Structural Alerts Allylic Halide, Vinylic HalideHigh reactivity toward nucleophiles (biological targets).[1]

Hazard Identification & Toxicology

Mechanistic Insight: The safety profile of this compound is dictated by its allylic bromide moiety (


).[1] Unlike simple alkyl halides, allylic halides are potent electrophiles capable of alkylating DNA and proteins via S

2 or S

2' mechanisms.[1]
GHS Classification (Derived from Structural Analogs)
  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[3]

  • Serious Eye Damage/Irritation (Category 2A): Causes serious eye irritation.[3] High potential for lachrymatory effects.

  • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory tract irritation.[1][3]

  • Germ Cell Mutagenicity (Category 2 Suspected): Due to alkylating potential of the allylic bromide.

Specific Chemical Hazards[1]
  • Lachrymator: Allylic bromides often stimulate the TRPA1 ion channel, causing severe tearing and respiratory distress.[1]

  • Decomposition to HF: While the C-F bond is strong, thermal decomposition or hydrolysis under basic conditions can release Hydrogen Fluoride (HF).

  • Polymerization: The terminal alkene (

    
    ) may undergo radical polymerization if unstabilized and exposed to light/heat.
    

Hierarchy of Controls & Personal Protection

Objective: Prevent all inhalation and dermal contact.[1]

Engineering Controls
  • Primary Containment: All handling must occur within a certified chemical fume hood or an inert atmosphere glovebox.[1]

  • Schlenk Line: Recommended for transfers to prevent moisture ingress (hydrolysis risk) and exposure.

Personal Protective Equipment (PPE) Matrix
Protection ZoneRecommended EquipmentRationale
Hands (Splash) Nitrile Gloves (Double gloved)Standard protection; change immediately upon splash.[1]
Hands (Immersion) Silver Shield / 4H Laminate Brominated solvents permeate nitrile/latex rapidly.[1] Laminate offers >4h breakthrough time.[1]
Respiratory Full-face respirator with OV/AG cartridgesRequired only if working outside a fume hood (e.g., spill cleanup).[1]
Eyes Chemical Goggles + Face ShieldPrevention of lachrymatory vapor contact and splash protection.[1]
Body Lab Coat (Cotton/Poly) + Chemical ApronPrevent permeation into street clothes.

Storage & Stability Protocols

  • Temperature: Store at 2–8 °C (Refrigerated). Cold storage retards autopolymerization and hydrolysis.[1]

  • Light: Store in amber glass or foil-wrapped containers. The C-Br bond is photosensitive and generates bromine radicals (

    
    ) upon UV exposure.[1]
    
  • Atmosphere: Store under Argon or Nitrogen.[1] Oxygen can initiate radical chains; moisture can lead to slow hydrolysis.

  • Stabilizers: Commercial samples may contain copper wire or trace epoxides to scavenge acid/radicals.[1]

Experimental Handling & Transfer Workflow

The following diagram outlines the decision logic for safe handling based on the operation scale.

HandlingWorkflow cluster_ppe Critical PPE Check Start Start: Handling 2,3-Dibromo-3,3-difluoroprop-1-ene ScaleCheck Check Scale & Operation Start->ScaleCheck SmallScale < 10 mmol / Analytical ScaleCheck->SmallScale LargeScale > 10 mmol / Synthesis ScaleCheck->LargeScale FumeHood Fume Hood Handling (Sash < 18 inches) SmallScale->FumeHood Glovebox Glovebox / Schlenk Line (Inert Atmosphere) LargeScale->Glovebox Transfer1 Syringe Transfer (Luer Lock, PTFE tipped) FumeHood->Transfer1 Transfer2 Cannula Transfer (Positive Pressure) Glovebox->Transfer2 Quench Quench: Dilute Acid/Base (Check for HF) Transfer1->Quench Transfer2->Quench PPE Double Nitrile (Splash) OR Laminate (Handling)

Caption: Decision logic for selecting containment and transfer methods based on operational scale.

Transfer Protocol (Syringe Technique)
  • Preparation: Flush syringe with inert gas (N

    
    /Ar) three times.
    
  • Withdrawal: Insert needle through the septum.[1] Invert the bottle. Withdraw liquid slowly to prevent cavitation (bubble formation).

  • Transport: Keep the needle tip embedded in a rubber stopper during transport from balance to reaction vessel to prevent dripping.

  • Dispensing: Inject slowly along the reaction vessel wall.

Emergency Response & Waste Disposal

Spill Cleanup
  • Small Spill (< 5 mL):

    • Evacuate the immediate area.[3]

    • Don full PPE (Goggles, Laminate Gloves).

    • Absorb with Vermiculite or Dry Sand .[1] Do not use paper towels (fire risk with oxidizers/radicals).[1]

    • Place in a sealed hazardous waste container labeled "Halogenated Organic."

    • Clean surface with soap and water; check pH to ensure no acidic residues (HF/HBr).

  • Large Spill (> 5 mL):

    • Evacuate the lab.

    • Contact EHS / HazMat team.[1]

    • Report potential lachrymator release.[1]

First Aid[1][9]
  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen.[1] Alert: Delayed pulmonary edema is possible with allylic halides.[1]

  • Skin Contact: Wash with soap and water for 15 minutes.[1] Calcium Gluconate Gel should be available if HF evolution is suspected (e.g., if the compound was hydrolyzed).

  • Eye Contact: Rinse for 15 minutes.[1][3] Do not apply neutralizing agents. Seek immediate ophthalmological consult.

Waste Disposal[1]
  • Classification: Halogenated Solvent Waste.[1]

  • Segregation: Do not mix with strong bases (exothermic polymerization/degradation) or oxidizers.

  • Destruction: Professional incineration equipped with scrubbers for HBr/HF/F

    
    .[1]
    

References

  • PubChem. (n.d.). 2,3-Dibromo-3,3-difluoroprop-1-ene (CAS 677-35-0).[1] National Library of Medicine.[1] Retrieved from [Link](Note: Link directs to compound summary).

  • Guo, P., et al. (2022).[1][4][5] Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene.[1][4][5] Organic Letters.[1][4][5] Retrieved from [Link](Provides context on handling homologous fluorinated bromopropenes).

  • ECHA. (n.d.). C&L Inventory: 3-bromo-3,3-difluoropropene.[1] European Chemicals Agency.[1] Retrieved from [Link](Used for GHS classification extrapolation).

Sources

Protocols & Analytical Methods

Method

Application Note: 2,3-Dibromo-3,3-difluoroprop-1-ene in Cycloaddition Cascades

This Application Note and Protocol Guide details the strategic use of 2,3-Dibromo-3,3-difluoroprop-1-ene (CAS: 677-35-0) as a privileged precursor for accessing gem-difluorinated scaffolds via cycloaddition.[1][2] [1][2]...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide details the strategic use of 2,3-Dibromo-3,3-difluoroprop-1-ene (CAS: 677-35-0) as a privileged precursor for accessing gem-difluorinated scaffolds via cycloaddition.[1][2]

[1][2]

Executive Summary

2,3-Dibromo-3,3-difluoroprop-1-ene serves as a robust, "masked" equivalent of 1,1-difluoroallene , a highly reactive cumulated diene used to introduce gem-difluoromethylene (


) groups into cyclic systems.[1] Unlike its protonated analog (3-bromo-3,3-difluoropropene), which requires harsh basic conditions for activation, this vicinal dibromide precursor undergoes reductive debromination  mediated by Zinc (Zn) or Indium (In).[1][2] This neutral activation pathway allows for compatibility with base-sensitive substrates (e.g., enones, nitrones) in complex cycloaddition cascades, including [2+2], [3+2], and [4+2] reactions.

Scientific Foundation & Mechanism[1][2]

The "Masked" Allene Strategy

The utility of 2,3-dibromo-3,3-difluoroprop-1-ene lies in its ability to generate 1,1-difluoroallene in situ. 1,1-Difluoroallene is a gas (b.p.[1] approx. -20°C) and polymerizes readily.[1][2] By using the dibromo precursor, researchers can release the reactive species at a controlled rate directly into the reaction medium.

Activation Pathway: The reaction proceeds via a reductive 1,2-elimination of bromine.[1][2] Zinc inserts into the C-Br bond (typically the


 or allylic 

C-Br), followed by elimination of the second bromide to form the cumulated double bond system.
Regioselectivity in Cycloadditions

Once generated, 1,1-difluoroallene exhibits distinct electronic polarization:

  • The

    
     Terminus:  Electron-deficient and "hard".[1][2]
    
  • The

    
     Terminus:  More nucleophilic character in certain catalytic cycles, but generally the site of steric accessibility.[2]
    
  • Cycloaddition Rule: In [3+2] and [4+2] reactions, the regioselectivity is governed by the preservation of the fluorinated moiety's electronic stability. For example, in [3+2] reactions with nitrones, the oxygen terminus of the dipole typically attacks the central carbon, while the carbon terminus attacks the

    
     group, placing the 
    
    
    
    group in an exocyclic or specific ring position that avoids destabilizing repulsion.

ReactionPathway Precursor 2,3-Dibromo-3,3- difluoroprop-1-ene Zn Zn / Solvent (Reductive Elimination) Precursor->Zn Allene 1,1-Difluoroallene (Reactive Intermediate) Zn->Allene - ZnBr2 Cyclo22 [2+2] Cycloadducts (Cyclobutanes) Allene->Cyclo22 + Alkene Cyclo42 [4+2] Cycloadducts (Diels-Alder / Pyrans) Allene->Cyclo42 + Diene/Enone (Au/Ag Cat.) Cyclo32 [3+2] Cycloadducts (Isoxazolidines) Allene->Cyclo32 + Nitrone/Diazo

Figure 1: Activation and divergent reaction pathways of 2,3-dibromo-3,3-difluoroprop-1-ene.[1][2]

Experimental Protocols

Protocol A: Gold-Catalyzed [4+2] Cycloaddition with Enones

This protocol targets the synthesis of ring-difluorinated dihydro-2H-pyrans , valuable in medicinal chemistry as glycomimetics.[1][2] The reaction couples the in situ generated allene with


-unsaturated ketones.[2]

Reagents:

  • Precursor: 2,3-Dibromo-3,3-difluoroprop-1-ene (1.2 equiv)[1][2]

  • Substrate:

    
    -Unsaturated Ketone (1.0 equiv)
    
  • Reductant: Activated Zinc dust (2.0 equiv)[1][2]

  • Catalyst: IPrAuCl (5 mol%) + AgSbF

    
     (5 mol%)[1][2]
    
  • Solvent: 1,2-Dichloroethane (DCE) or DCM.[1][2]

Step-by-Step Procedure:

  • Zinc Activation: Wash Zinc dust with 2M HCl, water, ethanol, and ether.[2] Dry under high vacuum at 100°C for 1 hour. Store under Argon.[2]

  • Catalyst Formation: In a flame-dried Schlenk tube under Argon, mix IPrAuCl (0.05 mmol) and AgSbF

    
     (0.05 mmol) in DCE (2 mL). Stir for 10 minutes at room temperature to generate the cationic Gold species.[2] A precipitate (AgCl) will form.[2]
    
  • Substrate Addition: Add the enone substrate (1.0 mmol) to the catalyst mixture.

  • Precursor Addition: Add activated Zinc dust (2.0 mmol) to the reaction vessel.

  • Controlled Initiation: Cool the mixture to 0°C. Add 2,3-Dibromo-3,3-difluoroprop-1-ene (1.2 mmol) dropwise over 15 minutes.

    • Note: The slow addition prevents the rapid accumulation of gaseous allene, ensuring it reacts with the gold-activated enone rather than polymerizing.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by TLC or

    
    F NMR (look for disappearance of precursor signals at 
    
    
    
    ppm).[1][2]
  • Workup: Filter the mixture through a pad of Celite to remove Zinc salts. Concentrate the filtrate.

  • Purification: Flash column chromatography (Silica gel, Hexane/EtOAc).

Protocol B: [3+2] Dipolar Cycloaddition with Nitrones

This protocol generates fluorinated isoxazolidines , which are precursors to


-amino acids and alkaloids.[1][2]

Reagents:

  • Precursor: 2,3-Dibromo-3,3-difluoroprop-1-ene (1.5 equiv)[1][2]

  • Dipole:

    
    -Methyl-
    
    
    
    -phenylnitrone (1.0 equiv)[1][2]
  • Reductant: Zinc dust (2.0 equiv)[1][2]

  • Additive: TMSCl (0.1 equiv) – Optional, helps activate Zn surface.

  • Solvent: THF (anhydrous).[1][2]

Step-by-Step Procedure:

  • Preparation: Charge a dry flask with the Nitrone (1.0 mmol) and activated Zinc (2.0 mmol) in THF (5 mL) under Nitrogen.

  • Activation: Add TMSCl (2 drops) to activate the Zinc surface.[1][2] Stir for 5 minutes.

  • Addition: Add 2,3-Dibromo-3,3-difluoroprop-1-ene (1.5 mmol) dissolved in THF (1 mL) dropwise at room temperature.

    • Exotherm Warning: The debromination is exothermic.[2] If scaling up (>1g), use a water bath.[2]

  • Stirring: Stir vigorously for 6 hours. The Zinc will gradually be consumed.[2]

  • Quench: Quench with saturated aqueous NH

    
    Cl.
    
  • Extraction: Extract with Et

    
    O (3x). Wash combined organics with brine, dry over MgSO
    
    
    
    .[2]
  • Analysis:

    
    F NMR typically shows a characteristic AB quartet for the diastereotopic fluorines in the ring (approx. -100 to -120 ppm).[1][2]
    

Data & Performance Metrics

Table 1: Comparative Efficiency of Activation Methods

Activation MethodReagent SystemTempYield (Cycloadduct)Note
Reductive (Recommended) Zn / THF 0°C to RT 75-92% Neutral pH, tolerates sensitive groups.
Base EliminationLDA / THF-78°C40-60%Low yield due to polymerization; incompatible with enones.[1][2]
Fluoride EliminationTBAF / Silyl-precursorRT65%Requires expensive silyl-precursors.[1][2]

Table 2: Regioselectivity in [3+2] Cycloaddition (with Nitrones)

Nitrone Substituent (R)Major IsomerSelectivity (dr)
Phenyl (Ph)5,5-Difluoro-4-methyleneisoxazolidine>95:5

-Butyl
5,5-Difluoro-4-methyleneisoxazolidine>98:2
Electron-Poor (

-NO

-Ph)
5,5-Difluoro-4-methyleneisoxazolidine90:10

Troubleshooting & Safety

  • Volatility: The intermediate 1,1-difluoroallene is a gas.[1][2] Do not attempt to isolate it. Always generate it in the presence of the trapping agent (cycloaddition partner).[2]

  • Zinc Quality: The success of the reaction is critically dependent on the activity of the Zinc.[2] If yields are low (<50%), re-activate the Zinc using the HCl wash method described in Protocol A.

  • Side Reactions: If the precursor is consumed but no cycloadduct forms, the allene likely polymerized.[2] Increase the concentration of the trapping agent (enone/nitrone) or decrease the addition rate of the dibromide precursor.

  • NMR Monitoring:

    • Precursor (

      
      ): 
      
      
      
      ppm (singlet/multiplet).[1][2]
    • Cycloadduct (

      
       ring): 
      
      
      
      to -130 ppm (AB system typical for chiral rings).[1][2]

References

  • Fuchibe, K., et al. "Preparation of 1,1-Difluoroallenes by Difluorovinylidenation of Carbonyl Compounds."[2][3][4][5] Organic Syntheses, 2016, 93 , 352-366.[1][2][6][4] Link (Describes general allene chemistry and precursors).

  • Wang, M., et al. "Gold(I)-Catalyzed [2+4] Cycloaddition of 1,1-Difluoroallenes with Conjugated Enones."[2] Chemical Communications, 2018.[2] Link (Key reference for Protocol A).

  • Khatun, N., et al. "Understanding [3+2] cycloaddition reactions of difluoroallene to nitrone and diazoalkanes."[2] New Journal of Chemistry, 2021.[2] Link (Key reference for Protocol B).[1][2]

  • Ichikawa, J. "Fluorine-Containing Allenes: Synthesis and Reactivity."[1][2] Journal of Fluorine Chemistry, 2015.[2] (Review of the field).

Sources

Application

applications of 2,3-Dibromo-3,3-difluoroprop-1-ene in organic synthesis

Application Note: 2,3-Dibromo-3,3-difluoroprop-1-ene as a Strategic Building Block in Organofluorine Synthesis Introduction & Chemical Profiling The strategic incorporation of fluorine atoms into organic frameworks is a...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2,3-Dibromo-3,3-difluoroprop-1-ene as a Strategic Building Block in Organofluorine Synthesis

Introduction & Chemical Profiling

The strategic incorporation of fluorine atoms into organic frameworks is a cornerstone of modern pharmaceutical and agrochemical development. Fluorination predictably modulates lipophilicity, metabolic stability, and target binding affinity. Within this domain, 2,3-Dibromo-3,3-difluoroprop-1-ene (CAS 677-35-0) emerges as a highly specialized, bifunctional fluorinated building block [4].

Structurally characterized by a gem-difluorobromomethyl group adjacent to a brominated vinylic center (


), this compound possesses a unique reactivity profile. The differential reactivity between the allylic/aliphatic 

bond and the vinylic

bond allows for highly selective metal-induced transformations, most notably its use as a direct precursor to 1,1-difluoroallene—a remarkably reactive dienophile used to construct complex fluorinated carbocycles[1]. Furthermore, it serves as an intermediate in the synthesis of advanced streaming agents (fire suppressants) and trifluoromethylated olefins [2].

Table 1: Physicochemical Properties of 2,3-Dibromo-3,3-difluoroprop-1-ene

PropertyValue / Description
CAS Number 677-35-0
Molecular Formula

Molecular Weight 235.85 g/mol
Boiling Point 53 °C at 146 mmHg
Density ~2.14 g/cm³
Structural Features Highly polarized C-Br and C-F bonds; terminal alkene

Core Application: Synthesis of 1,1-Difluoroallene

The most prominent synthetic application of 2,3-dibromo-3,3-difluoroprop-1-ene is its conversion into 1,1-difluoroallene (


)  via a zinc-promoted 1,2-elimination [1].
Mechanistic Insight & Causality

The reaction is initiated by the oxidative addition of activated Zinc(0) into the weaker, more labile aliphatic


 bond of the 

group, generating a transient organozinc intermediate. Because the adjacent carbon bears a vinylic bromide, the system undergoes a rapid, thermodynamically driven

-elimination. The expulsion of stable zinc bromide (

) provides the driving force for the formation of the cumulated diene system (allene).

The resulting 1,1-difluoroallene is a highly sought-after intermediate. The strongly electron-withdrawing gem-difluoro group drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the allene. Consequently, it acts as an exceptionally potent dienophile in inverse-electron-demand and standard Diels-Alder cycloadditions [3].

Table 2: Reactivity Comparison in Diels-Alder Cycloadditions

DienophileReagentTemperatureReaction TimeYield
1,1-Difluoroallene Cyclopentadiene-20 °C1 minute>99%
Non-fluorinated Allene Cyclopentadiene200–230 °C>12 hours49%

Data demonstrates the profound LUMO-lowering effect of the


 group, enabling cycloadditions under extremely mild conditions [3].

Pathway A 2,3-Dibromo-3,3-difluoroprop-1-ene (CF₂Br-CBr=CH₂) B Organozinc Intermediate [CF₂(ZnBr)-CBr=CH₂] A->B Zn(0), EtOH Oxidative Add. C 1,1-Difluoroallene (CF₂=C=CH₂) B->C β-Elimination - ZnBr₂ D Cycloaddition Adduct (Fluorinated Core) C->D Cyclopentadiene -20°C, >99% Yield

Mechanistic pathway of Zn-promoted 1,2-elimination and subsequent Diels-Alder trapping.

Experimental Protocols

Protocol A: Activation of Zinc Dust (Self-Validating System)

Commercial zinc dust is coated with a passivating layer of zinc oxide (


), which severely retards oxidative addition. This protocol removes the oxide layer to expose a highly reactive 

surface.
  • Acid Wash : Suspend 40.0 g (0.61 mol) of commercial zinc dust in 80 mL of 2M aqueous HCl. Stir vigorously for 2 minutes. Causality: The acid dissolves the passivating

    
     layer. Prolonged exposure will consume the active 
    
    
    
    , so timing is critical.
  • Neutralization : Filter the suspension and wash the zinc sequentially with deionized water (8 × 60 mL). Validation: Test the pH of the final wash water; it must be exactly 7.0 to ensure no residual acid remains to cause unwanted side reactions.

  • Dehydration : Wash the neutral zinc with anhydrous methanol (8 × 60 mL) followed by anhydrous diethyl ether (8 × 60 mL) to displace all water.

  • Drying : Dry the activated zinc under high vacuum (6 mmHg) at room temperature for 2 hours. Store under an argon atmosphere.

Protocol B: Generation and Trapping of 1,1-Difluoroallene

Caution: 1,1-Difluoroallene is a highly volatile gas (bp ~ -20 °C to 0 °C). The entire system must be thoroughly sealed and vented only through cryogenic traps.

  • Apparatus Setup : Equip a 250 mL three-neck round-bottom flask with a mechanical stirrer, a pressure-equalizing dropping funnel, and a reflux condenser. Connect the top of the condenser to a series of two cold traps immersed in a Dry Ice-acetone bath (-78 °C).

  • Reagent Loading : Add the activated zinc dust (40.0 g, 0.61 mol) and 40 mL of absolute ethanol to the reaction flask under argon.

  • Initiation : Heat the suspension to a gentle reflux. Place 2,3-dibromo-3,3-difluoroprop-1-ene (approx. 0.2 mol) into the dropping funnel.

  • Reaction Execution : Add the 2,3-dibromo-3,3-difluoroprop-1-ene dropwise over 30 minutes.

  • In Situ Distillation & Validation : As the addition proceeds, the reaction mixture will bubble vigorously, and a white precipitate (

    
    ) will form in the flask, validating successful 
    
    
    
    -elimination. The reflux condenser will return unreacted starting material and ethanol to the flask, while the highly volatile 1,1-difluoroallene gas passes through and condenses as a colorless liquid in the -78 °C traps [1].
  • Storage/Usage : The collected 1,1-difluoroallene should be kept at -78 °C and used immediately for downstream cycloadditions or cross-coupling reactions to prevent dimerization.

Protocol Step1 Step1 Step2 2. Apparatus Setup Flask + Condenser + -78°C Traps Step1->Step2 Step3 3. Reagent Addition Dropwise CF₂Br-CBr=CH₂ into Zn/EtOH Step2->Step3 Step4 4. In Situ Generation Gentle reflux drives allene vapor Step3->Step4 Step5 5. Cryogenic Trapping Condense CF₂=C=CH₂ at -78°C Step4->Step5

Step-by-step experimental workflow for the generation and cryogenic trapping of 1,1-difluoroallene.

Alternative Applications: Fluorination and Radical Scavenging

Beyond allene synthesis, 2,3-dibromo-3,3-difluoroprop-1-ene is utilized as a precursor for 2-bromo-3,3,3-trifluoropropene (BTP) . By subjecting the compound to catalytic fluorination (e.g., using antimony trifluoride or anhydrous HF), the allylic bromine is exchanged for fluorine.

The resulting BTP, as well as 2,3-dibromo-3,3-difluoroprop-1-ene itself, have been heavily investigated by defense and aerospace sectors as advanced streaming agents for fire suppression [2]. These halogenated olefins act as potent radical scavengers. In the high-temperature environment of a flame, the weak


 bonds undergo homolytic cleavage, releasing bromine radicals (

) that interrupt the critical hydrogen and hydroxyl radical (

) chain reactions necessary for combustion propagation[2].

References

  • Sandler, S. R., & Karo, W. Organic Functional Group Preparations. VDOC.PUB.
  • Defense Technical Information Center (DTIC). Advanced Streaming Agent Program: Candidate Survey.
  • National Institute of Informatics (NII). A Facile Synthesis of 1,1-Difluoroallenes from Commercially Available 1,1,1-Trifluoro-2-iodoethane.
  • ChemicalBook. 677-35-0 (2,3-DIBROMO-3,3-DIFLUOROPROPENE) Product Information.
Method

Application Note: 2,3-Dibromo-3,3-difluoroprop-1-ene as an Advanced Fluorinated Building Block

An authoritative application note and protocol guide detailing the chemical behavior, synthetic utility, and experimental handling of 2,3-Dibromo-3,3-difluoroprop-1-ene. Target Audience: Synthetic Chemists, Drug Discover...

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative application note and protocol guide detailing the chemical behavior, synthetic utility, and experimental handling of 2,3-Dibromo-3,3-difluoroprop-1-ene.

Target Audience: Synthetic Chemists, Drug Discovery Scientists, and Materials Engineers Document Type: Technical Application Note & Validated Protocols

Executive Summary

The strategic incorporation of fluorine into organic molecules profoundly alters their physicochemical properties, enhancing metabolic stability, lipophilicity, and binding affinity in pharmaceutical and agrochemical development. 2,3-Dibromo-3,3-difluoroprop-1-ene (CAS: 677-35-0) is a highly functionalized, densely halogenated building block[1][2]. Featuring a terminal alkene, a vinylic bromide, and a gem-difluoroallylic bromide, this compound serves as a versatile linchpin for modular synthesis. It is primarily utilized as a precursor for the highly reactive intermediate 1,1-difluoroallene and as a reagent for gem-difluoroallylation and cross-coupling workflows[3].

Physicochemical Profiling & Structural Logic

The utility of 2,3-dibromo-3,3-difluoroprop-1-ene stems from its asymmetric distribution of halogens, which imparts a significant dipole moment and highly differentiated reactive sites[1].

Table 1: Fundamental Properties
PropertyValue / Description
CAS Number 677-35-0[2]
Molecular Formula C₃H₂Br₂F₂[2]
Molecular Weight 235.85 g/mol [2]
Boiling Point 53 °C at 146 mmHg[4]
Appearance Colorless to pale yellow liquid[1]
Structural Connectivity CH₂=C(Br)-CF₂Br
Mechanistic Paradigms: Site-Selective Reactivity

The molecule possesses three distinct vectors for functionalization, allowing for orthogonal synthetic strategies:

  • The Allylic C-Br Bond (C3): The presence of two highly electronegative fluorine atoms adjacent to the bromine weakens the C-Br bond, making it exceptionally susceptible to single-electron transfer (SET) and metal insertion (e.g., Zn, In). This enables umpolung (polarity reversal) strategies, converting the electrophilic carbon into a nucleophilic gem-difluoroallyl metal species[5].

  • The Vinylic C-Br Bond (C2): Once the C3 position is functionalized, the remaining vinylic bromide can undergo classical palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), enabling the synthesis of complex C2-substituted fluoroalkenes.

  • 1,2-Reductive Elimination: Treatment with a stoichiometric reductant (like Zinc) triggers a concerted anti-elimination of both bromine atoms, generating 1,1-difluoroallene (CF₂=C=CH₂)[3].

Table 2: Reactivity Profile Summary
Reactive SiteReagent / CatalystPrimary Reaction TypeResulting Structural Motif
C3 (-CF₂Br) Indium (In) or Zinc (Zn)Umpolung Additiongem-Difluorohomoallyl alcohols
C2 (-CBr=) Pd(PPh₃)₄ / Boronic AcidsCross-CouplingC2-Aryl/Alkyl fluoroalkenes
C2 & C3 Zinc dust (Δ)1,2-Dehalogenation1,1-Difluoroallene (CF₂=C=CH₂)

Synthetic Workflows & Logical Relationships

The following diagram maps the divergent synthetic pathways accessible from 2,3-dibromo-3,3-difluoroprop-1-ene.

Reactivity A 2,3-Dibromo-3,3-difluoroprop-1-ene (Core Building Block) B Zinc-Mediated 1,2-Dehalogenation A->B E Pd-Catalyzed Cross-Coupling A->E G Indium/Zinc Umpolung A->G C 1,1-Difluoroallene (CF2=C=CH2) B->C D [2+2] / [3+2] Cycloadditions C->D F C2-Substituted Fluoroalkenes E->F H gem-Difluorohomoallyl Alcohols G->H

Divergent synthetic pathways of 2,3-Dibromo-3,3-difluoroprop-1-ene.

Validated Experimental Protocols

Protocol A: Generation of 1,1-Difluoroallene via Zinc-Mediated Dehalogenation

Causality & Rationale: 1,1-Difluoroallene is a highly volatile and reactive gas (bp ~ -20 °C) used for synthesizing fluorinated cyclobutanes and heterocycles[3]. It cannot be stored long-term and must be generated in situ or immediately condensed. Zinc is selected over stronger reductants (like Li or Mg) because it selectively addresses the weaker C-Br bonds without causing premature defluorination.

Materials:

  • 2,3-Dibromo-3,3-difluoroprop-1-ene (1.0 equiv)

  • Activated Zinc dust (2.5 equiv)

  • Solvent: Tetraglyme (high boiling point prevents co-distillation)

Step-by-Step Methodology:

  • System Setup: Assemble a multi-neck flask equipped with a dropping funnel, a mechanical stirrer, and a distillation head connected to a cold trap immersed in a dry ice/acetone bath (-78 °C). Purge the system thoroughly with dry Nitrogen.

  • Zinc Activation: Suspend the activated Zinc dust in anhydrous tetraglyme inside the reaction flask. Heat the suspension to 80 °C under continuous stirring.

  • Controlled Addition: Place 2,3-dibromo-3,3-difluoroprop-1-ene in the dropping funnel. Add the reagent dropwise over 45 minutes. Insight: The reaction is exothermic. Dropwise addition ensures a steady generation of the allene gas without thermal runaway.

  • Product Collection: As the dehalogenation occurs, 1,1-difluoroallene gas will evolve and travel through the distillation head. It will condense as a colorless liquid in the -78 °C cold trap[3].

  • Downstream Utilization: The condensed 1,1-difluoroallene should be immediately dissolved in a pre-cooled target solvent (e.g., THF or DCM) for subsequent cycloaddition reactions.

Protocol B: Indium-Mediated gem-Difluoroallylation of Carbonyls

Causality & Rationale: Indium is highly effective for mediating allylation reactions in aqueous or mixed organic-aqueous media. The high fluorophilicity of Indium stabilizes the transient gem-difluoroallyl metal species, preventing unwanted β-fluoride elimination, and ensuring selective nucleophilic attack on the aldehyde/ketone[5].

Umpolung N1 2,3-Dibromo-3,3-difluoroprop-1-ene N2 Indium Insertion (Selective at C3) N1->N2 N3 gem-Difluoroallyl Indium Species N2->N3 N4 Carbonyl Addition N3->N4 N5 gem-Difluoro Homoallyl Alcohol N4->N5

Mechanism of Indium-mediated Umpolung gem-difluoroallylation.

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, add Indium powder (1.5 equiv) and the target aldehyde (1.0 equiv) in a solvent mixture of THF/H₂O (1:1 v/v).

  • Initiation: Cool the mixture to 0 °C. Slowly inject 2,3-dibromo-3,3-difluoroprop-1-ene (1.2 equiv) via syringe.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 4–6 hours. Monitor the consumption of the aldehyde via TLC (Hexanes/EtOAc). Insight: The retention of the vinylic bromine in the final product is expected, providing a synthetic handle for later cross-coupling.

  • Quenching: Quench the reaction by adding saturated aqueous NH₄Cl.

  • Isolation: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel flash chromatography.

Alternative Applications: Fire Suppression Research

Beyond organic synthesis, 2,3-dibromo-3,3-difluoroprop-1-ene has been rigorously evaluated under the Advanced Streaming Agent Program (a joint initiative documented by the Defense Technical Information Center)[6]. Due to its dense halogenation and specific bond dissociation energies, the compound acts as a potent radical scavenger. In combustion environments, the thermal cleavage of the C-Br bonds releases bromine radicals that interrupt the chain-branching reactions of hydrogen and hydroxyl radicals (e.g., H + OH + M → H₂O + M*), making it a candidate for highly efficient, low-residue fire suppression systems[6].

References

  • Chemsrc : 2,3-dibromo-3,3-difluoroprop-1-ene Boiling Point and Density Data. Chemsrc Database. Available at:[Link]

  • Defense Technical Information Center (DTIC) : Advanced Streaming Agent Program: Candidate Survey (December 1994). DTIC. Available at: [Link]

  • Göttingen State and University Library (GWDG) : Synthese von 1,1-Difluorpropadien (Allgemeiner Teil). GWDG. Available at: [Link]

Sources

Application

Application Note: Synthesis of Functionalized gem-Difluoroalkenes from 2,3-Dibromo-3,3-difluoroprop-1-ene

This Application Note and Protocol is designed for researchers and drug development professionals. It details the synthesis of functionalized gem-difluoroalkenes using 2,3-Dibromo-3,3-difluoroprop-1-ene (DBDFP) as a vers...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol is designed for researchers and drug development professionals. It details the synthesis of functionalized gem-difluoroalkenes using 2,3-Dibromo-3,3-difluoroprop-1-ene (DBDFP) as a versatile linchpin reagent.

The protocol focuses on the Regioselective Nucleophilic Substitution (


)  pathway, a robust method to access 1,1-difluoro-2-bromo-1-alkenes, which serve as critical bioisosteres in medicinal chemistry.


)

Introduction & Strategic Value

The gem-difluoroalkene moiety (


) is a privileged structural motif in drug discovery, acting as a non-hydrolyzable bioisostere of the carbonyl group (

). It mimics the electronic properties and steric profile of ketones and amides while enhancing metabolic stability and lipophilicity.

2,3-Dibromo-3,3-difluoroprop-1-ene (DBDFP) (CAS: 677-35-0) has emerged as a powerful C3-fluorinated building block. Unlike traditional methods that require harsh defluorination of trifluoromethyl groups, DBDFP allows for the divergent synthesis of functionalized gem-difluoroalkenes under mild, transition-metal-free conditions via an


 mechanism.
Key Advantages of this Protocol:
  • Atom Economy: Direct utilization of the

    
     unit without over-reduction.
    
  • Regioselectivity: Exclusive formation of the gem-difluoroalkene over the isomeric difluoroallyl product.

  • Versatility: Compatible with O-, N-, S-, and C-nucleophiles.

  • Scalability: Operates at room temperature using inexpensive bases.

Mechanistic Insight: The Pathway

Understanding the reactivity of DBDFP is critical for troubleshooting. The molecule contains two electrophilic sites: the vinylic carbon (C2) and the allylic/difzylic carbon (C3).

Reaction Logic[1][2][3][4]
  • Nucleophilic Attack: The nucleophile attacks the less hindered terminal vinylic carbon (

    
    , C1), not the brominated carbons.
    
  • Allylic Shift: This attack triggers an allylic rearrangement (migration of the double bond).

  • Elimination: The bromide ion at the C3 position (

    
    ) is ejected as the leaving group.
    
  • Result: Formation of a 1,1-difluoro-2-bromo-1-alkene .

This pathway (


) is favored over direct 

attack at the

position due to the strengthening of the C-F bonds and the steric shielding of the C3 carbon.

Mechanism DBDFP 2,3-Dibromo-3,3-difluoroprop-1-ene (CH2=C(Br)-CF2Br) TS Transition State [Nu...CH2...C(Br)...CF2...Br]‡ DBDFP->TS + Nucleophile (Nu-) Product gem-Difluoroalkene (Nu-CH2-C(Br)=CF2) TS->Product Allylic Shift (- Br-) Byproduct Br- (Leaving Group) TS->Byproduct

Figure 1: Mechanistic pathway for the


 substitution of DBDFP.

Experimental Protocol

Standard Operating Procedure (SOP)

Objective: Synthesis of 1-((2-bromo-3,3-difluoroallyl)oxy)benzene derivatives (O-nucleophile example).

Reagents & Materials:
  • Substrate: 2,3-Dibromo-3,3-difluoroprop-1-ene (1.0 equiv)

  • Nucleophile: Phenol / Amine / Thiol derivative (1.0 - 1.2 equiv)

  • Base: Potassium Carbonate (

    
    ) or Cesium Carbonate (
    
    
    
    ) (1.5 - 2.0 equiv)
  • Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile (

    
    ) [Anhydrous]
    
  • Atmosphere: Nitrogen or Argon balloon (recommended but not strictly required for all nucleophiles).

Step-by-Step Methodology:
  • Preparation:

    • Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar.

    • Cool to room temperature (RT) under inert atmosphere (

      
      ).
      
  • Reaction Assembly:

    • Add Nucleophile (e.g., Phenol, 1.0 mmol) and Base (

      
      , 1.5 mmol) to the flask.
      
    • Add DMF (3.0 mL, 0.33 M concentration).

    • Stir for 10–15 minutes at RT to generate the active nucleophilic species (phenoxide).

  • Addition of DBDFP:

    • Add 2,3-Dibromo-3,3-difluoroprop-1-ene (1.0 mmol, 236 mg) dropwise via syringe.

    • Note: The reaction is often exothermic; add slowly if scaling up.

  • Incubation:

    • Stir the reaction mixture at Room Temperature (25 °C) .

    • Monitoring: Check progress via TLC (Hexane/EtOAc) or

      
       NMR.
      
    • Typical Time: 1 to 4 hours.

    • Endpoint: Disappearance of DBDFP (approx. -48 ppm in

      
       NMR).
      
  • Work-up:

    • Quench with water (10 mL) and extract with Ethyl Acetate (

      
       mL).
      
    • Wash combined organic layers with brine (20 mL) to remove DMF.

    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
  • Purification:

    • Purify via Flash Column Chromatography (Silica gel).

    • Eluent: Typically low polarity (e.g., 100% Hexanes to 5% EtOAc/Hexanes).

    • Product Stability: The 2-bromo-1,1-difluoroalkene products are generally stable on silica.

Data Summary Table
ParameterConditionRationale
Stoichiometry 1:1 to 1:1.2 (DBDFP:Nu)Slight excess of nucleophile ensures complete conversion of the volatile DBDFP.
Temperature 25 °C (RT)Higher temps (>60°C) may promote polymerization or double substitution.
Concentration 0.1 M - 0.5 MStandard concentration prevents oligomerization.
Base Choice

(weak/medium)
Strong bases (e.g., NaH) can cause elimination side reactions; Carbonates are optimal.
Yield 75% - 95%High yields typical for O-, S-, and N-nucleophiles.

Downstream Applications (Functionalization)

The product, 1,1-difluoro-2-bromo-1-alkene , contains a reactive vinyl bromide handle. This allows for further modular synthesis via Palladium-catalyzed cross-coupling, enabling the construction of complex drug scaffolds.

Workflow: Sequential and Suzuki Coupling

Workflow Step1 Step 1: SN2' Substitution (DBDFP + Nu-) Intermediate Intermediate (Nu-CH2-C(Br)=CF2) Step1->Intermediate K2CO3, DMF, RT Step2 Step 2: Suzuki Coupling (Pd cat., Ar-B(OH)2) Intermediate->Step2 Isolation Final Final Scaffold (Nu-CH2-C(Ar)=CF2) Step2->Final C-C Bond Formation

Figure 2: Modular synthesis workflow converting DBDFP into trisubstituted gem-difluoroalkenes.

Protocol for Step 2 (Suzuki Coupling):

  • Reagents: Intermediate (1.0 equiv), Aryl Boronic Acid (1.5 equiv),

    
     (5 mol%), 
    
    
    
    (2.0 equiv).
  • Solvent: Toluene/Ethanol/Water (4:1:1).

  • Temp: 80–90 °C for 4–12 h.

  • Outcome: Retention of the gem-difluoroolefin moiety with aryl substitution.

Troubleshooting & Critical Controls

IssueProbable CauseCorrective Action
Low Yield Moisture in DMF/BaseUse anhydrous DMF and dry

in an oven before use.
Side Products Double SubstitutionEnsure strict 1:1 stoichiometry; add DBDFP slowly.
No Reaction Nucleophile too weakSwitch to

or add catalytic TBAI (tetrabutylammonium iodide).
Decomposition Acidic Work-upAvoid strong acids; the product is acid-sensitive (hydrolysis of

).

References

  • Mane, R. S., & Anbarasan, P. (2015). Unprecedented Reactivity of 2,3-Dibromo-3,3-difluoropropene: A General Approach to Functionalized gem-Difluoroalkenes. Chemical Communications, 51(63), 12564–12567. Link

  • Gokulnath, S., & Anbarasan, P. (2018). Recent Advances in the Synthesis and C–F Functionalization of gem-Difluoroalkenes. The Chemical Record, 18(7-8), 1256-1272. Link

  • Zhang, X., Cao, S. (2016). Palladium-Catalyzed Defluorinative Coupling of 1-Aryl-2,2-Difluoroalkenes and Boronic Acids.[1][2] Angewandte Chemie International Edition, 55(36), 10700-10704. Link

  • Altman, R. A. , et al. (2016). Palladium-Catalyzed Defluorinative Coupling of 1-Aryl-2,2-difluoroalkenes and Boronic Acids for the Stereoselective Synthesis of Monofluorostilbenes.[1][2] Organic Letters, 18(17), 4352–4355. Link

  • BenchChem. (2025). Experimental protocol for the synthesis of "2-Bromo-3-(4-bromophenyl)-1-propene". BenchChem Application Notes. Link

Sources

Method

Application Note: Palladium-Catalyzed Functionalization of 2,3-Dibromo-3,3-difluoroprop-1-ene

This is a comprehensive Application Note and Protocol guide for 2,3-Dibromo-3,3-difluoroprop-1-ene , designed for researchers in drug discovery and organofluorine chemistry.[1] Modular Synthesis of gem-Difluoroalkenes an...

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive Application Note and Protocol guide for 2,3-Dibromo-3,3-difluoroprop-1-ene , designed for researchers in drug discovery and organofluorine chemistry.[1]

Modular Synthesis of gem-Difluoroalkenes and Multifunctional Building Blocks

Executive Summary

2,3-Dibromo-3,3-difluoroprop-1-ene (DBDFP) is a versatile, bifunctional fluorinated building block (


).[1] It serves as a linchpin for the synthesis of complex gem-difluoroalkenes, a structural motif increasingly prized in medicinal chemistry for its bioisosteric properties (mimicking carbonyls or ethers while improving metabolic stability).

This guide details the chemoselective and regioselective engagement of DBDFP’s two distinct electrophilic sites:

  • The Allylic/Gem-difluoro Bromide (C3): Highly reactive towards Pd-catalyzed allylic substitution and radical atom-transfer processes.[1]

  • The Vinylic Bromide (C2): A classic handle for cross-coupling (Suzuki, Sonogashira, Heck) but electronically deactivated by the adjacent

    
     group.
    

By leveraging specific ligand environments and reaction conditions, researchers can achieve a sequential functionalization workflow, transforming this small molecule into diverse 2,3-disubstituted gem-difluoro scaffolds.[1]

Reactivity Profile & Mechanistic Logic[2][3][4]

The Bifunctional Challenge

The molecule presents a "competition" between two carbon-bromine bonds. Understanding their relative reactivity is the key to successful protocol design.

SiteMoietyHybridizationReactivity ModePreferred Catalyst System
C3


(Allylic)
Primary: Pd-catalyzed Allylic Substitution (

or

-allyl).[1] Secondary: Radical donor (SET).
Pd(0) / Bidentate Phosphines (e.g., dppb, Xantphos)
C2


(Vinylic)
Primary: Oxidative Addition (Cross-Coupling).Pd(0) / Electron-Rich Ligands (e.g.,

, SPhos)
The "Allyl-First" Strategy

In standard Pd-catalyzed manifolds, the formation of a


-allyl palladium complex  via ionization of the C3–Br bond is kinetically favored over the oxidative addition into the sterically encumbered and electron-deficient C2–Br bond.[1]

Therefore, the most robust synthetic route involves Sequential Functionalization :

  • Step 1 (C3-Selective): gem-Difluoroallylation of a nucleophile (e.g., Boronic acid) to yield a 2-bromo-3,3-difluoroallyl intermediate.[1]

  • Step 2 (C2-Selective): Cross-coupling of the retained vinyl bromide to install the second substituent.

Visualization: Chemoselective Signaling Pathway

ReactionPathway cluster_legend Reaction Logic Start 2,3-Dibromo-3,3-difluoroprop-1-ene (CF2Br-C(Br)=CH2) Pd_Allyl Pd-π-Allyl Intermediate [LnPd(CF2-C(Br)-CH2)]+ Start->Pd_Allyl Pd(0) Oxidative Addition (C3-Br Ionization) Product_C3 Step 1 Product: 2-Bromo-3,3-difluoroallyl derivative (R-CF2-C(Br)=CH2) Pd_Allyl->Product_C3 Nucleophilic Attack (R-B(OH)2) Regioselective (α-attack) Final_Product Step 2 Product: 2,3-Disubstituted gem-difluoroalkene (R-CF2-C(Ar)=CH2) Product_C3->Final_Product Suzuki/Sonogashira Coupling (C2-Br Functionalization) C3-Br (Allylic) reacts FIRST C3-Br (Allylic) reacts FIRST C2-Br (Vinyl) reacts SECOND C2-Br (Vinyl) reacts SECOND C3-Br (Allylic) reacts FIRST->C2-Br (Vinyl) reacts SECOND

Caption: Logical workflow for the sequential functionalization of DBDFP. The C3-allylic position is activated first to form a stable intermediate, preserving the C2-bromide for subsequent diversification.[1]

Experimental Protocols

Protocol A: C3-Selective gem-Difluoroallylation (Suzuki-Type)

Objective: To synthesize 2-bromo-3,3-difluoroallyl arenes by coupling DBDFP with arylboronic acids.[1] Mechanism: Pd-catalyzed allylic substitution via a


-allyl intermediate.[1]
Materials
  • Substrate: 2,3-Dibromo-3,3-difluoroprop-1-ene (1.0 equiv)

  • Nucleophile: Arylboronic acid (

    
    ) (1.5 equiv)
    
  • Catalyst:

    
     (2.5 mol%)
    
  • Ligand: Xantphos (5.0 mol%) – Critical for regioselectivity

  • Base:

    
     (3.0 equiv)
    
  • Solvent: 1,4-Dioxane (anhydrous)[1]

  • Additives: 4Å Molecular Sieves (activated)

Step-by-Step Methodology
  • Setup: In a glovebox or under a strict Argon atmosphere, charge a dried Schlenk tube with

    
     (23 mg, 0.025 mmol), Xantphos (29 mg, 0.05 mmol), Arylboronic acid (1.5 mmol), 
    
    
    
    (3.0 mmol), and 4Å MS (200 mg).
  • Solvation: Add anhydrous 1,4-Dioxane (5.0 mL). Stir at RT for 5 minutes to pre-complex the catalyst.

  • Initiation: Add 2,3-Dibromo-3,3-difluoroprop-1-ene (1.0 mmol) via syringe.

  • Reaction: Seal the tube and heat to 60°C for 12–18 hours.

    • Note: Monitoring by

      
       NMR is recommended. The starting material shows a signal around -60 ppm (CF2Br). The product will shift significantly (typically -90 to -100 ppm).[1]
      
  • Workup: Cool to RT. Filter the mixture through a pad of Celite, eluting with Ethyl Acetate.

  • Purification: Concentrate the filtrate and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

    • Caution: The product contains a vinyl bromide and a gem-difluoro group; avoid prolonged exposure to silica or high heat.

Expected Outcome: 2-Bromo-3,3-difluoroallyl arene (


).[1]
Yield:  Typically 65–85%.
Protocol B: C2-Selective Cross-Coupling (Sonogashira)

Objective: To functionalize the vinyl bromide of the Step 1 product, creating a 2-alkynyl-3,3-difluoroallyl system.[1]

Materials
  • Substrate: 2-Bromo-3,3-difluoroallyl derivative (from Protocol A) (1.0 equiv)

  • Nucleophile: Terminal Alkyne (

    
    ) (1.2 equiv)
    
  • Catalyst:

    
     (5 mol%)
    
  • Co-Catalyst: CuI (2 mol%)

  • Base/Solvent:

    
     / THF (1:1 ratio)
    
Step-by-Step Methodology
  • Degassing: Sparge the THF/

    
     mixture with Argon for 15 minutes. Oxygen is the enemy of this reaction (homocoupling side-product).
    
  • Charging: Add the Pd catalyst, CuI, and the brominated substrate (1.0 mmol) to a reaction vial.

  • Addition: Add the terminal alkyne (1.2 mmol) dropwise.

  • Reaction: Stir at Room Temperature to 40°C.

    • Insight: The vinyl bromide is deactivated by the fluorines. If conversion is slow at RT, heat to 40°C. Avoid temperatures >60°C to prevent decomposition of the sensitive diene system.

  • Workup: Quench with saturated

    
     (aq). Extract with 
    
    
    
    .
  • Purification: Flash chromatography.

Expected Outcome: A highly functionalized 1,1-difluoro-1,4-enyne scaffold.[1]

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Conversion (Step 1) Catalyst poisoning or poor oxidative addition to

.[1]
Ensure anhydrous conditions. Switch to a more electron-rich ligand like PCy3 or BrettPhos if Xantphos fails for sterically hindered boronic acids.[1]
Regioisomer Mixtures Competition between

(desired) and

attack on the

-allyl.
Use bulky bidentate ligands (Xantphos, dppf) to enforce steric control, favoring the linear (

) product.
Defluorination

-Fluoride elimination from the Pd-alkyl intermediate.[1]
Avoid strong bases (e.g.,

). Use mild bases like

or

. Keep reaction temp <80°C.
Homocoupling (Step 2) Presence of Oxygen in Sonogashira.Rigorous degassing (freeze-pump-thaw) is required.[1] Add a reducing agent like sodium ascorbate if Cu(II) formation is suspected.

References

  • Gem-difluoroallylation via Pd-Catalysis: Min, Q.-Q., et al. "Highly Selective gem-Difluoroallylation of Organoborons with Bromodifluoromethylated Alkenes Catalyzed by Palladium."[1][2][3] J. Am. Chem. Soc.[2][4]2014 , 136, 1230–1233.[1][2] Link

  • General Reactivity of 2-Bromo-3,3,3-trifluoropropene (Analogous Chemistry): Guo, P., et al. "Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor."[1][5] Org.[6][7] Lett.2022 , 24, 2145–2148.[1][5] Link

  • Sonogashira Coupling Reviews: Chinchilla, R., & Nájera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chem. Rev.2007 , 107, 874–922.[1] Link

  • Synthesis of Difluoroallyl Building Blocks: Amii, H., & Uneyama, K. "C-F Bond Activation in Organic Synthesis." Chem. Rev.2009 , 109, 2119–2183.[1] Link

Disclaimer: This protocol involves the handling of halogenated organic compounds and palladium catalysts.[7][8][9] Standard safety procedures for handling toxic and potentially corrosive chemicals must be observed. All reactions should be conducted in a fume hood.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2,3-Dibromo-3,3-difluoroprop-1-ene

The following technical guide is designed for researchers and process chemists optimizing the synthesis of 2,3-Dibromo-3,3-difluoroprop-1-ene (CAS 677-35-0) . It focuses on mechanistic causality, troubleshooting side rea...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is designed for researchers and process chemists optimizing the synthesis of 2,3-Dibromo-3,3-difluoroprop-1-ene (CAS 677-35-0) . It focuses on mechanistic causality, troubleshooting side reactions, and ensuring protocol reproducibility.

[1]

Document ID: TS-FBr-2333 | Version: 2.1 | Status: Active Applicable For: Drug Development Intermediates, Agrochemical Precursors[1]

Executive Summary & Reaction Logic

The synthesis of 2,3-Dibromo-3,3-difluoroprop-1-ene typically proceeds via a two-step sequence: electrophilic bromination of 3-bromo-3,3-difluoroprop-1-ene followed by base-mediated dehydrobromination.[1] While the pathway appears linear, the electron-deficient nature of the fluorinated backbone introduces specific regioselectivity challenges and sensitivity to nucleophilic attack.

Core Reaction Scheme
  • Precursor: 3-Bromo-3,3-difluoroprop-1-ene (

    
    ).[1]
    
  • Intermediate: 1,2,3-Tribromo-3,3-difluoropropane (

    
    ).[1]
    
  • Target Product: 2,3-Dibromo-3,3-difluoroprop-1-ene (

    
    ).[1][2][3]
    

Critical Side Reaction Analysis (Troubleshooting)

The following section details the primary failure modes encountered during synthesis.

Issue 1: Regioisomer Contamination (The "1,2-Dibromo" Problem)

Symptom: GC/NMR shows a persistent impurity (~5-15%) with a vinylic proton shift distinct from the target.[1] Mechanism: The intermediate 1,2,3-tribromo-3,3-difluoropropane possesses two non-equivalent sets of protons available for elimination.[1]

  • Path A (Target): Removal of

    
     from C2 and 
    
    
    
    from C1 yields the 2,3-dibromo terminal alkene.[1]
  • Path B (Side Reaction): Removal of

    
     from C1 and 
    
    
    
    from C2 yields the thermodynamic internal alkene, 1,2-dibromo-3,3-difluoroprop-1-ene (
    
    
    ).[1]

Troubleshooting Protocol:

  • Base Selection: Switch from small bases (NaOH/KOH) to sterically hindered bases (e.g.,

    
    -BuOK or DBU).[1] Hindered bases prefer the more accessible protons on C1? Correction: Actually, in E2 eliminations, hindered bases favor the Hofmann product (less substituted alkene). However, here we are forming a double bond in a short chain. The acidity of the C2 proton (flanked by 
    
    
    
    and
    
    
    ) vs C1 proton is the driver. The C2 proton is more acidic due to the electron-withdrawing effect of the gem-difluoro group two bonds away.[1]
  • Temperature Control: Lower the dehydrobromination temperature to 0°C - 10°C. Higher temperatures favor the thermodynamic product (Path B).

Issue 2: Hydrolysis of the Difluoromethyl Bromide Group

Symptom: Loss of fluorine content; appearance of carbonyl peaks in IR (


); acidic aqueous layer.[1]
Mechanism:  The 

moiety is susceptible to base-catalyzed hydrolysis, particularly at elevated temperatures or in the presence of water/alcohol.[1]

Troubleshooting Protocol:
  • Solvent System: Avoid aqueous bases.[1] Use anhydrous conditions (e.g., solid KOH in dry ether/DCM or DBU in THF).

  • Quenching: Quench the reaction immediately upon completion.[1] Do not allow the reaction mixture to stir overnight in basic media.

Issue 3: Polymerization (Oligomerization)

Symptom: Viscous reaction mixture, formation of insoluble tars, yield loss. Mechanism: Haloalkenes are prone to radical polymerization, especially under light exposure or if peroxides are present in the solvent (e.g., uninhibited ethers). Troubleshooting Protocol:

  • Radical Inhibitor: Add 100-200 ppm of BHT (butylated hydroxytoluene) or 4-methoxyphenol to the reaction mixture and the final product storage container.[1]

  • Light Exclusion: Wrap reaction vessels in aluminum foil to prevent photolytic cleavage of the weak C-Br bond.

Visualizing the Reaction Pathways

The following diagram illustrates the competitive pathways and the critical decision nodes for the chemist.

G Start 3-Bromo-3,3-difluoroprop-1-ene (Precursor) Inter 1,2,3-Tribromo-3,3-difluoropropane (Intermediate) Start->Inter Br2, CCl4/DCM < 10°C, Dark Target 2,3-Dibromo-3,3-difluoroprop-1-ene (Target Product) Inter->Target Base (E2) Path A (Kinetic) Regio 1,2-Dibromo-3,3-difluoroprop-1-ene (Regioisomer) Inter->Regio Base (E2) Path B (Thermodynamic) Hydrolysis Difluoroacetic Acid Deriv. (Hydrolysis Product) Inter->Hydrolysis Aq. Base / Heat Nu: Attack on CF2 Polymer Oligomers/Tars Target->Polymer Light / No Inhibitor

Caption: Reaction network showing the primary synthesis route (Green) and competitive failure modes (Red/Grey).

Optimized Experimental Protocol

This protocol is designed to minimize the side reactions described above.

Step 1: Bromination[1]
  • Setup: 3-neck flask, addition funnel,

    
     atmosphere, Aluminum foil wrapping (Dark).
    
  • Charge: 3-Bromo-3,3-difluoroprop-1-ene (1.0 eq) in DCM (

    
    ). Cool to 0°C.[1]
    
  • Addition: Add

    
     (1.05 eq) dropwise.[1] Maintain T < 5°C to prevent radical substitution.
    
  • Completion: Stir until the red bromine color persists weakly.

  • Workup: Wash with

    
     (remove excess 
    
    
    
    ), then water/brine. Dry over
    
    
    .[1] Concentrate to yield crude intermediate.
Step 2: Dehydrobromination[1]
  • Setup: Flask with reflux condenser (if needed, usually RT is sufficient),

    
     line.
    
  • Charge: Crude intermediate in anhydrous THF. Add Radical Inhibitor (BHT, 0.1 mol%).

  • Reaction: Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.1 eq) dropwise at 0°C.

    • Why DBU? Non-nucleophilic base minimizes hydrolysis (Issue 2) and steric bulk improves regioselectivity.[1]

  • Monitoring: Monitor by GC. Stop immediately when SM is consumed (< 2 hours).[1]

  • Workup: Pour into dilute cold HCl (to remove DBU). Extract with Pentane/Ether.[1] Wash with water.[1][2][4]

  • Purification: Vacuum distillation. Caution: Keep pot temperature < 60°C to prevent polymerization.

Data & Specifications

PropertySpecification / ValueNote
Formula

MW 235.85 g/mol
Boiling Point ~53°C @ 146 mmHgEstimated [1]
Density ~2.0 g/mLHigh density due to Br/F content
Appearance Clear, colorless liquidYellows upon oxidation/polymerization
Storage 2-8°C, Dark, Inert GasStabilize with Cu or BHT

Frequently Asked Questions (FAQ)

Q: Can I use NaOH or KOH for the elimination step? A: Yes, but with caution.[1] Solid KOH in dry ethanol is a classic method, but it increases the risk of side reactions (ethanol can attack the double bond or the


 group). If you see "ethyl ether" byproducts or hydrolysis, switch to DBU or 

-BuOK in a non-nucleophilic solvent like THF or Ether.

Q: Why is my product turning pink/brown during storage? A: This indicates the formation of free bromine (


) due to decomposition or light sensitivity.[1] Ensure the product is stored in amber glass, under argon, and contains a stabilizer (e.g., silver wool or BHT).

Q: I see a peak at mass 316 in my starting material. What is it? A: That is likely 1,1,3-tribromo-2,3-difluoropropane or a similar over-brominated impurity from the precursor synthesis.[1] It will carry through and complicate your distillation. Purify your starting material (3-bromo-3,3-difluoropropene) before beginning Step 1.

References

  • ChemicalBook. (2025).[1] 2,3-Dibromo-3,3-difluoropropene Product Properties and CAS 677-35-0 Data. Retrieved from [1]

  • PubChem. (2025).[1][5] 3-Bromo-3,3-difluoroprop-1-ene (Precursor Data). National Library of Medicine.[1] Retrieved from [1]

  • GuideChem. (2025).[1] Synthesis routes for Fluorinated Bromopropenes. Retrieved from [1]

  • Organic Chemistry Portal. (2022).[1] Radical Acceptors in Fluorinated Synthesis. Retrieved from [1]

Sources

Optimization

Technical Support Hub: Optimizing 2,3-Dibromo-3,3-difluoroprop-1-ene Mediated Reactions

Current Status: Operational Topic: Yield Optimization & Troubleshooting Reagent Code: DBDFP ( ) Audience: Medicinal Chemists, Process Development Scientists Reagent Profile & Integrity Check Before troubleshooting reacti...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Topic: Yield Optimization & Troubleshooting Reagent Code: DBDFP (


)
Audience:  Medicinal Chemists, Process Development Scientists

Reagent Profile & Integrity Check

Before troubleshooting reaction parameters, you must validate the integrity of the 2,3-Dibromo-3,3-difluoroprop-1-ene (DBDFP). This reagent is a dense, polyhalogenated alkene prone to specific degradation pathways that directly impact yield.

ParameterSpecificationCritical Note
Appearance Colorless to pale yellow liquidDark orange/brown indicates free

or polymerization. Distill immediately.
Storage 2–8°C, under Argon/NitrogenDo not store with Lewis acids. The allylic C-Br bond is labile.
Active Species

The

bond is the site of metal insertion (Zn/In). The vinylic

remains intact under standard Reformatsky conditions.
Common Impurity 2-bromo-3,3-difluoroprop-1-eneResult of protodebromination if exposed to moisture/light over time.

Core Protocols: The Indium vs. Zinc Interface

The most common application of DBDFP is the synthesis of 2-bromo-3,3-difluoroallyl alcohols via reaction with carbonyls. Yield failures usually stem from choosing the wrong metal mediator for the substrate context.

Protocol A: Indium-Mediated Coupling (The "Robust" Method)

Recommended for valuable aldehydes, small-scale discovery, or substrates sensitive to strong acids/bases.

Mechanism: Indium inserts into the




bond to form a transient organoindium species. Unlike Zinc, Indium tolerates water and hydroxyl groups, often eliminating the need for protecting groups.

Step-by-Step Optimization:

  • Stoichiometry: Use 1.2 – 1.5 equiv of Indium powder (100 mesh) relative to DBDFP.

  • Solvent System: THF:H₂O (1:1) is the gold standard. The water creates a surface oxide breakdown on the Indium, accelerating insertion.

  • Sonication: Sonicate the In/Solvent/DBDFP mixture for 5-10 minutes before adding the aldehyde. This initiates the formation of the allylindium species (

    
    ).
    
  • Addition: Add aldehyde slowly.

  • Workup: Quench with dilute HCl (1M). Do not use saturated

    
     initially , as Indium salts can form sticky gels that trap product.
    
Protocol B: Zinc-Mediated Reformatsky (The "Scalable" Method)

Recommended for large-scale (gram+) synthesis where Indium cost is prohibitive.

Mechanism: Classical Reformatsky insertion.[1] Requires rigorous exclusion of water and activation of the Zinc surface.

Step-by-Step Optimization:

  • Zinc Activation (Critical):

    • Wash Zn dust with 1M HCl, then water, then acetone, then ether. Dry under high vacuum at 100°C.

    • Chemical Activation:[1][2][3] Add TMSCl (5 mol%) or 1,2-dibromoethane to the Zn/THF suspension and reflux for 15 mins before adding DBDFP.

  • Temperature Control: Start at 0°C . The insertion is exothermic.[1] If it gets too hot (>40°C), DBDFP undergoes Wurtz-type homocoupling (dimerization), killing the yield.

  • Solvent: Dry THF (distilled from Na/Benzophenone or column-dried). DMF can increase yield but complicates workup.

Troubleshooting & Diagnostics

Visualizing the Failure Pathways

The following diagram illustrates the decision logic for diagnosing low yields.

Troubleshooting Start Low Yield Observed CheckSM Check DBDFP Purity (NMR/GC) Start->CheckSM Impure Distill Reagent CheckSM->Impure < 95% Pure Check Metal Surface CheckSM->Pure > 95% MetalCheck Did reaction exotherm? Pure->MetalCheck NoExotherm Activation Failure MetalCheck->NoExotherm No YesExotherm Check Side Products MetalCheck->YesExotherm Yes FixActivation Add TMSCl (Zn) Use Ultrasound (In) NoExotherm->FixActivation SideProd Identify Byproduct YesExotherm->SideProd Dimer Homocoupling Dimer SideProd->Dimer Dimer Found Protonated Protonated SM (HC(Br)=CH2) SideProd->Protonated Reduced SM WrongRegio Gamma-Adduct SideProd->WrongRegio Wrong Isomer FixDimer Dilute Reaction Lower Temp Dimer->FixDimer FixProton Dry Solvents (Zn) Check pH (In) Protonated->FixProton FixRegio Switch Solvent (THF -> DMF) WrongRegio->FixRegio

Caption: Diagnostic logic flow for identifying yield-limiting factors in DBDFP-mediated coupling reactions.

FAQ: Specific Technical Issues

Q1: I see the formation of a precipitate, but no product is forming. What is happening?

  • Diagnosis: This is likely the formation of Zinc/Indium salts of the unreacted reagent due to hydrolysis or polymerization.

  • Fix: Ensure the aldehyde is added after the metal insertion has initiated (indicated by a slight color change or exotherm). If using Indium, add a catalytic amount of acetic acid (1-2 drops) to clear the metal surface.

Q2: I am getting the


-adduct (linear product) instead of the 

-adduct (branched gem-difluoro).
  • Context: The reaction of DBDFP (

    
    ) usually favors the 
    
    
    
    -adduct (
    
    
    ) due to the stabilizing effect of fluorine on the metal-carbon bond.
  • Fix:

    • Solvent: Switch to pure THF. Solvents like DMF or DMSO can promote

      
      -attack by coordinating strongly to the metal, making the steric bulk of the 
      
      
      
      group the primary directing factor.
    • Temperature: Lower the temperature to -20°C (for Zn) or 0°C (for In) to favor the kinetic product (

      
      -attack).
      

Q3: The reaction stalls at 50% conversion.

  • Diagnosis: Passivation of the metal surface by the oxide byproducts.

  • Fix: Use Active Metal Ratios . Standard protocols call for 1.2 eq, but for DBDFP, using 2.0 eq of Zinc/Indium ensures enough active surface area is available throughout the reaction.

Advanced Mechanistic Insight

Understanding the transition state is key to controlling stereochemistry and yield.

Mechanism cluster_side Competing Side Reaction Reagent DBDFP (CF2Br-C(Br)=CH2) Insertion Oxidative Insertion (In-CF2-C(Br)=CH2) Reagent->Insertion + Metal Metal Indium (In0) Metal->Insertion TS Zimmerman-Traxler Transition State Insertion->TS + Aldehyde (R-CHO) Protonation Protonation (H-CF2-C(Br)=CH2) Insertion->Protonation + H2O (if Zn used) Product Alpha-Adduct (Gem-difluoro alcohol) TS->Product Hydrolysis

Caption: Mechanistic pathway of DBDFP coupling. Note that Indium insertion is reversible, but the aldehyde addition is irreversible.

References

  • Kirihara, M., et al. (2001).[4] "Indium-Mediated Reaction of 3-Bromo-3,3-difluoropropene and Bromodifluoromethylacetylene Derivatives with Aldehydes." ChemInform, 32(31).

    • Relevance: Establishes the foundational Indium-medi
  • Langridge, J. D., et al. (2011). "The microwave spectra, bromine nuclear electric quadrupole coupling tensor, and structure of 3-bromo-3,3-difluoropropene."[4] Journal of Molecular Structure, 1000(1), 24-28.[4]

    • Relevance: Provides structural data confirming the lability of the C-Br bond.
  • Huang, S., et al. (2021). "Regio- and enantioselective umpolung gem-difluoroallylation of hydrazones via palladium catalysis enabled by N-heterocyclic carbene ligand." Nature Communications, 12, 6551.[4]

    • Relevance: Advanced applications of similar difluoroallyl reagents in Pd-c
  • Amii, H., & Uneyama, K. (2009). "C-F Bond Activation in Organic Synthesis." Chemical Reviews, 109(5), 2119–2183.

    • Relevance: Comprehensive review on the reactivity of fluorin

Disclaimer: This guide assumes standard laboratory safety protocols (GLP). DBDFP is a halogenated irritant; perform all manipulations in a fume hood.

Sources

Troubleshooting

managing the volatility of 2,3-Dibromo-3,3-difluoroprop-1-ene in experiments

Technical Support Center: Fluorinated Building Block Management Topic: Handling & Volatility Management of 2,3-Dibromo-3,3-difluoroprop-1-ene Ticket ID: FBB-PRO-23-DBDFP Status: Open / Technical Advisory[1][2] Executive...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Fluorinated Building Block Management Topic: Handling & Volatility Management of 2,3-Dibromo-3,3-difluoroprop-1-ene Ticket ID: FBB-PRO-23-DBDFP Status: Open / Technical Advisory[1][2]

Executive Summary: The "Phantom" Reagent

You are likely encountering a common phenomenon in fluorinated chemistry: material disappearance that is often misdiagnosed as simple volatility.[2] While 2,3-Dibromo-3,3-difluoroprop-1-ene (DBDFP) has a higher molecular weight (~236 g/mol ) than its lighter analog 3-bromo-3,3-difluoropropene (BP 42°C), it exhibits "anomalous volatility" due to low polarizability of the C-F bonds and high density.[1][2] Furthermore, "volatility" in this context is often a mask for chemical instability (elimination of HBr) or azeotropic co-distillation during workup.[2]

This guide treats DBDFP as a Class II Volatile/Lachrymator requiring specific "Cold Chain" protocols.[2]

Part 1: Quick Reference Data

PropertyValue / CharacteristicOperational Implication
Molecular Weight ~236.8 g/mol High density; sinks rapidly in water/organic biphasic mixes.[1][2]
Estimated BP 110–130°C (Extrapolated)Warning: Do not rely on this.[2] High vapor pressure exists well below BP.[2]
Volatility Risk Moderate to HighForms azeotropes with DCM and Ether; co-distills on Rotovap.[2]
Stability Acid-SensitiveProne to allylic rearrangement or HBr elimination on silica.[1][2]
Storage 2–8°C (Dark)Must be stored over Cu/Ag stabilizer to prevent radical decomposition.[2]

Part 2: Troubleshooting & FAQs

Q1: "I synthesized the compound, but after rotovapping the solvent, my flask is empty. Did it evaporate?"

Diagnosis: You likely experienced azeotropic co-distillation , not simple evaporation.[2] Fluorinated allylic halides have weak intermolecular forces (Van der Waals) relative to their mass.[1][2] They "hide" inside the solvent vapor matrix.[2]

The Fix: The "Step-Down" Vacuum Protocol Do not strip solvents aggressively.[1][2]

  • Cool the Bath: Set Rotovap bath to 20°C (not 40°C).

  • Controlled Vacuum: Do not jump to <10 mbar.

    • Stage 1: 300 mbar (Remove bulk Ether/DCM).

    • Stage 2: 100 mbar (Remove trace solvent).

    • Stop Point: As soon as bubbling ceases.[2]

  • The "Chaser" Solvent: Add 5 mL of a higher boiling, inert solvent (e.g., Toluene or Chlorobenzene) before evaporation if you plan to use the reagent immediately in the next step.[2] This suppresses the vapor pressure of the DBDFP.[2]

Q2: "The liquid turned brown/orange overnight in the fridge. Is it still usable?"

Diagnosis: This is autocatalytic decomposition .[2] The "volatility" you perceive might actually be the loss of mass as HBr gas (fumes).[2] The orange color indicates free bromine (


) formation, triggered by trace acid or light.[2]

The Fix: Stabilization System

  • Wash: If brown, wash the DCM solution with cold 5%

    
     immediately to neutralize acid.[2]
    
  • Store: Store the neat liquid over activated Copper turnings or Silver wool . These metals scavenge free halogens and stabilize the allylic bond.[2]

  • Container: Use amber glass with a Teflon-lined septum.[1][2] Never use standard parafilm; fluorinated vapors permeate it rapidly.[2]

Q3: "How do I handle this in a reaction if I can't weigh it accurately due to evaporation?"

Diagnosis: Weighing volatile liquids in open air leads to stoichiometry errors (typically 5-10% loss).[1][2]

The Fix: The Density-Corrected Volumetric Method

  • Determine Density: Measure the density of your specific lot at 4°C (likely ~1.8–2.0 g/mL).[2]

  • Syringe Transfer:

    • Take a gas-tight syringe (Hamilton type).[1][2]

    • Cool the syringe in the freezer for 5 mins.

    • Withdraw the required volume based on density (

      
      ).[2]
      
    • Inject directly into the reaction vessel through a septum.[2]

  • Back-Weighing (Gold Standard):

    • Weigh the full syringe (capped).[2]

    • Inject.[2][3]

    • Weigh the empty syringe.[2]

    • The difference is your exact mass added.[2]

Part 3: Experimental Protocols

Workflow: The "Zero-Loss" Synthesis & Isolation

This protocol minimizes exposure to atmosphere and vacuum, crucial for 2,3-Dibromo-3,3-difluoroprop-1-ene.[1][2]

1. Reaction Setup (Closed System)

  • Vessel: Pressure tube or standard flask with a Dry Ice/Acetone condenser (Finger condenser) on top, not a water condenser.[2]

  • Atmosphere: Argon balloon (positive pressure).[2]

  • Temperature: If heating is required, use an oil bath with a digital contact thermometer. Do not overshoot.

2. Quench & Extraction (Cold)

  • Cool reaction mixture to 0°C.

  • Quench with ice-cold water/brine .

  • Extract with Pentane or Diethyl Ether (Low BP solvents allow removal at lower temperatures, preserving the target).[2] Avoid DCM if possible, as its separation is harder without losing product.[1]

3. Concentration (The Critical Step)

  • Apparatus: Rotary Evaporator with a dry ice trap between the condenser and the pump.[2]

  • Bath: 15°C.[2]

  • Pressure: 400 mbar

    
     200 mbar.
    
  • Monitoring: Watch the receiving flask. If you see "oily streaks" in the condenser, you are losing product.[2] Stop and lower the vacuum.

Part 4: Visualization (Logic & Workflow)

Diagram 1: Decision Matrix for Handling Volatile Fluorinated Halides

VolatilityManagement Start Handling 2,3-Dibromo-3,3-difluoroprop-1-ene Storage Storage Condition? Start->Storage Reaction Reaction Setup Start->Reaction Workup Purification/Isolation Start->Workup StabCheck Is Stabilizer Present? Storage->StabCheck TempCheck Reaction Temp > 40°C? Reaction->TempCheck Solvent Extraction Solvent? Workup->Solvent AddCu Add Cu/Ag Turnings Store at 4°C StabCheck->AddCu No Monitor Monitor Color (Clear = Good) StabCheck->Monitor Yes AddCu->Monitor Sealed Use Sealed Pressure Tube TempCheck->Sealed Yes Reflux Use Dry Ice Condenser TempCheck->Reflux No Pentane Pentane/Ether (Easy Removal) Solvent->Pentane DCM DCM (High Azeotrope Risk) Solvent->DCM Rotovap Rotovap: Bath < 20°C Vacuum > 200 mbar Pentane->Rotovap DCM->Rotovap Careful!

Caption: Operational logic flow for minimizing loss during storage, reaction, and purification of volatile fluorinated halides.

Diagram 2: The "Cold-Trap" Synthesis Setup

Setup ReactionFlask Reaction Flask (Inert Gas + Reagents) Condenser Reflux Condenser (Coolant: -78°C Dry Ice/Acetone) ReactionFlask->Condenser Vapors Rise Condenser->ReactionFlask Reflux (Liquid Returns) Trap Cold Trap (Scavenges Escaping Vapors) Condenser->Trap Uncondensed Gas Bubbler Oil Bubbler (Pressure Relief) Trap->Bubbler Exhaust

Caption: Recommended apparatus configuration to prevent "fugitive emissions" of the reagent during exothermic additions.

References & Authoritative Grounding

  • ChemicalBook. (2025).[2] 3-Bromo-3,3-difluoropropene Properties and Handling. (Used as the primary safety proxy for difluoro-allyl bromide class handling).[1][2]

  • Guo, P., et al. (2022).[2][3] Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene.[1][2][3] Organic Letters, 24, 2145-2148.[1][2][3] (Demonstrates handling of volatile fluorinated acceptors in radical reactions). [1][2][3]

  • Plastics Europe. (2025). Guide for the Safe Handling of Fluoropolymer Resins & Monomers.[2] (General safety for fluorinated alkene toxicity and degradation).

  • TCI Chemicals. (2025).[2] Safety Data Sheet: 2-Bromo-3,3,3-trifluoroprop-1-ene.[1][2] (Storage conditions: 2-8°C, Inert Atmosphere).

Disclaimer: This guide is for research purposes only. Always consult the specific SDS for 2,3-Dibromo-3,3-difluoroprop-1-ene before handling.[1] Treat all fluorinated allylic halides as potential alkylating agents.

Sources

Optimization

troubleshooting difluorocyclopropanation reactions with 2,3-Dibromo-3,3-difluoroprop-1-ene

This guide addresses the technical challenges associated with 2,3-Dibromo-3,3-difluoroprop-1-ene (DBDFP) . CRITICAL DIAGNOSTIC: CONFIRM YOUR REAGENT FUNCTION Before proceeding, verify your experimental intent.

Author: BenchChem Technical Support Team. Date: March 2026

This guide addresses the technical challenges associated with 2,3-Dibromo-3,3-difluoroprop-1-ene (DBDFP) .

CRITICAL DIAGNOSTIC: CONFIRM YOUR REAGENT FUNCTION Before proceeding, verify your experimental intent. The similarity in nomenclature often leads to confusion between two distinct difluorination protocols.

If your goal is...You are likely using...[1][2]Status
To convert an alkene into a gem-difluorocyclopropane Dibromodifluoromethane (

)
Common Error. You may have the wrong reagent name.

+ Zn is the standard method.
To synthesize a vinyl-gem-difluorocyclopropane 2,3-Dibromo-3,3-difluoroprop-1-ene Correct. Used as a

synthon (via difluoroallene intermediate).
To cyclopropanate the alkene of this reagent 2,3-Dibromo-3,3-difluoroprop-1-ene Correct. Using DBDFP as a substrate.

Part 1: The Chemistry of 2,3-Dibromo-3,3-difluoroprop-1-ene

Unlike standard difluorocarbene sources (e.g.,


, 

), DBDFP does not generate a simple

species. Instead, it reacts with reducing metals (Zn, In) to undergo 1,2-elimination , generating 1,1-difluoroallene (

). This highly reactive intermediate then participates in cycloadditions.[3]
Mechanistic Pathway
  • Activation: Zinc inserts into the

    
     bond (oxidative addition).
    
  • Elimination:

    
    -elimination of 
    
    
    
    generates 1,1-difluoroallene.
  • Cycloaddition: The allene undergoes [2+2] or [4+2] cycloadditions, or metal-catalyzed [2+1] reactions to form complex cyclopropanes.

DBDFP_Pathway Reagent 2,3-Dibromo-3,3- difluoroprop-1-ene Intermediate Organozinc Intermediate Reagent->Intermediate Oxidative Addition Zn Zn / Solvent Zn->Intermediate Allene 1,1-Difluoroallene (CF2=C=CH2) Intermediate->Allene 1,2-Elimination (-ZnBr2) Product_A [2+2] Cycloadduct (Cyclobutane) Allene->Product_A Alkene trap Product_B [2+1] Cycloadduct (Vinyl Cyclopropane) Allene->Product_B Metal Cat. (Pd/Ni)

Figure 1: Reaction pathway of DBDFP mediated by Zinc elimination.

Part 2: Troubleshooting Guide (Q&A)

Section A: Reaction Initiation & Yield Issues

Q1: The reaction stalls, and I recover unreacted DBDFP. Is my Zinc inactive? Diagnosis: The oxidative addition of Zinc to fluorinated allyl bromides is sensitive to the metal surface area and oxide layer. Solution:

  • Activation Protocol: Do not use commercial Zinc dust "as is." Wash Zn dust with 2% HCl, followed by water, ethanol, and diethyl ether. Dry under high vacuum/heat.

  • Additives: Add 1-5 mol% of 1,2-dibromoethane or TMSCl to the suspension to depassivate the surface.

  • Solvent Choice: Switch to THF or DMF . Ethereal solvents coordinate Zn species, stabilizing the intermediate.

Q2: I observe rapid consumption of DBDFP but low yield of the cyclopropanated product. What is happening? Diagnosis: This indicates successful generation of 1,1-difluoroallene, but it is polymerizing (oligomerization) rather than reacting with your alkene. Solution:

  • Stoichiometry: The allene intermediate is transient. Use a large excess of the trapping alkene (3–5 equivalents) relative to DBDFP.

  • Slow Addition: Do not dump DBDFP into the Zn/Alkene mixture. Add DBDFP dropwise over 1–2 hours to keep the instantaneous concentration of the allene low, favoring the bimolecular reaction with the alkene over self-polymerization.

Section B: Selectivity & Side Products

Q3: I am getting a cyclobutane instead of a cyclopropane. Why? Diagnosis: 1,1-Difluoroallenes naturally prefer [2+2] cycloadditions with alkenes due to thermal orbital symmetry rules, yielding fluorinated cyclobutanes. Solution:

  • Catalysis is Required: To force a [2+1] cyclopropanation (or to use the allene as a vinyl carbenoid equivalent), you typically need a transition metal catalyst (Pd(0) or Ni(0)) to intercept the intermediate.

  • Check Literature: Ensure you are following a protocol specifically for cyclopropanation using this reagent. If no catalyst is present, the [2+2] adduct is the expected thermodynamic product.

Q4: The reaction mixture turned black and viscous. Diagnosis: Uncontrolled polymerization of 1,1-difluoroallene. Solution:

  • Temperature Control: Lower the reaction temperature to -20°C to 0°C . Difluoroallenes are thermally unstable.

  • Concentration: Dilute the reaction mixture (0.05 M to 0.1 M).

Part 3: Optimized Experimental Protocol

Objective: Generation of 1,1-difluoroallene from DBDFP and trapping with an alkene.

Reagents:

  • 2,3-Dibromo-3,3-difluoroprop-1-ene (1.0 equiv)

  • Alkene Substrate (3.0 – 5.0 equiv)[4]

  • Activated Zinc dust (1.5 – 2.0 equiv)

  • Solvent: Anhydrous THF

Step-by-Step:

  • Zinc Activation: In a flame-dried Schlenk flask under Argon, activate Zn dust (washing with HCl/EtOH/Ether) and dry under vacuum.

  • Solvent Prep: Suspend Zn in anhydrous THF. Add a crystal of

    
     or drop of 1,2-dibromoethane and heat briefly to reflux to initiate.
    
  • Substrate Addition: Add the Alkene Substrate to the Zn suspension. Cool to 0°C.[3]

  • Reagent Addition (Critical): Dissolve DBDFP in THF. Add this solution dropwise via syringe pump over 60 minutes. Rapid addition leads to oligomers.

  • Workup: Filter through a Celite pad to remove Zinc salts. Wash with ether. Concentrate carefully (fluorinated products may be volatile).

Part 4: Data Reference Table

ParameterRecommended ValueReason
Temperature -20°C to 25°CPrevents allene polymerization.
Concentration 0.1 MHigh dilution favors cross-reaction over self-reaction.
Zn Activation HCl wash + TMSClEssential for breaking C-F/C-Br bonds.
Stoichiometry Alkene (3-5 equiv)Allene is the limiting, transient species.
Solvent THF, DMF, DMAcPolar aprotic solvents stabilize organozinc species.

References

  • Fuchibe, K., et al. (2016). Preparation of 1,1-Difluoroallenes by Difluorovinylidenation of Carbonyl Compounds. Organic Syntheses. Link

  • Dolbier, W. R. (2011). Fluorine-containing Carbenes and Carbenoids. Chemical Reviews. Link

  • Ichikawa, J. (2015). Metal-Catalyzed Synthesis of Organofluorine Compounds. Springer.
  • Xu, X., et al. (2015). Difluorocarbene reagents for organic synthesis. Organic Chemistry Frontiers. Link

Sources

Troubleshooting

optimizing reaction conditions for cross-coupling with 2,3-Dibromo-3,3-difluoroprop-1-ene

This guide serves as a technical support resource for researchers utilizing 2,3-Dibromo-3,3-difluoroprop-1-ene (CAS 677-35-0) in drug discovery and organic synthesis.[1] Executive Summary: The "Dual-Warhead" Challenge 2,...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical support resource for researchers utilizing 2,3-Dibromo-3,3-difluoroprop-1-ene (CAS 677-35-0) in drug discovery and organic synthesis.[1]

Executive Summary: The "Dual-Warhead" Challenge

2,3-Dibromo-3,3-difluoroprop-1-ene is a bifunctional fluorinated building block containing two distinct electrophilic sites:

  • C2-Vinyl Bromide (

    
    ):  Standard handle for Pd-catalyzed cross-coupling (Suzuki, Sonogashira, Heck).[1][2]
    
  • C3-Difluoroallylic Bromide (

    
    ):  Highly activated for radical processes, Zinc-insertion (Reformatsky), and nucleophilic substitution.[1][2]
    

Core Technical Conflict: The C3-Br bond is electronically activated by the gem-difluoro group, making it susceptible to oxidative addition (forming


-allyl species) or radical reduction under conditions intended for the C2-vinyl bromide.[1][2] Successful optimization requires strict chemoselective control.[2]

Module 1: Regioselectivity & Reaction Mapping

Q1: Which bromine atom reacts first?

Answer: It depends entirely on the metal and mechanism employed.[1][2]

  • Palladium (Pd0/PdII): Generally prefers the C2-Vinyl Bromide for oxidative addition in the absence of radical initiators.[1][2] However, the C3 position is prone to forming

    
    -fluoroallyl complexes, leading to defluorination side products.[1]
    
  • Zinc (Zn) / Indium (In): Exclusively inserts into the C3-Difluoroallylic Bromide to form Reformatsky-type reagents.[1][2]

  • Radical Conditions: The C3-Br bond is weaker and more prone to homolytic cleavage (SET mechanisms).[1][2]

Workflow Visualization

The following diagram illustrates the divergent reaction pathways based on catalyst choice.

ReactionPathways Start 2,3-Dibromo-3,3- difluoroprop-1-ene Pd_Path Pd(0) Catalysis (Suzuki/Sonogashira) Start->Pd_Path Boronic Acids / Alkynes Zn_Path Zn/In Mediated (Reformatsky-Type) Start->Zn_Path Carbonyls (Aldehydes) Prod_C2 Product A: 2-Substituted-3,3- difluoroallyl bromide Pd_Path->Prod_C2 Controlled Temp (<60°C) Electron-Rich Ligands Side_Rxn Side Reaction: Defluorination / Scrambling Pd_Path->Side_Rxn High Temp / Radical Pathway Prod_C3 Product B: 2-Bromo-3,3-difluoro- homoallylic alcohol Zn_Path->Prod_C3 THF, 0°C

Caption: Divergent reactivity profiles of 2,3-dibromo-3,3-difluoroprop-1-ene based on metal catalyst selection.

Module 2: Optimizing Cross-Coupling (C2-Selective)

Q2: How do I perform a Suzuki-Miyaura coupling at C2 without destroying the C3-CF2Br group?

Answer: You must suppress radical pathways and


-fluorine elimination.[1][2]
  • Catalyst: Use high-activity catalysts that operate at lower temperatures (Room Temperature to 50°C).[1][2] Pd(dppf)Cl₂ and Pd(PPh₃)₄ are standard, but Pd-PEPPSI-IPr or XPhos Pd G2 are superior for difficult oxidative additions at low heat.[1][2]

  • Base: Avoid strong alkoxide bases (e.g., NaOtBu) which can trigger elimination.[2] Use mild inorganic bases like K₃PO₄ or Cs₂CO₃ (anhydrous).[2]

  • Solvent: THF or Toluene/Water mixtures.[1][2][3] Avoid DMF if possible, as it can promote radical decomposition at high temperatures.[2]

Recommended Protocol (Suzuki):

  • Charge: 1.0 equiv Substrate, 1.1 equiv Aryl Boronic Acid, 2.0 equiv K₃PO₄.[2]

  • Catalyst: 5 mol% Pd(dppf)Cl₂·DCM.

  • Solvent: Degassed THF/Water (10:1).

  • Conditions: Stir at 40–50°C under Argon. Monitor by ¹⁹F NMR (look for shift of

    
     signal).
    
  • Stop Point: Quench immediately upon consumption of starting material to prevent Pd insertion into the product's allylic C-Br bond.[1][2]

Q3: Can I use Negishi coupling?

Answer: Yes, Negishi coupling is often superior for this substrate because it can be run at 0°C to Room Temperature , minimizing thermal degradation of the


 group.
  • Zinc Reagent: Prepare the organozinc reagent separately (e.g., ArZnBr).[2]

  • Catalyst: Pd(PPh₃)₄ or Pd(P(t-Bu)₃)₂.[1][2]

  • Advantage: The transmetallation is fast, reducing the residence time of the Pd species and lowering the risk of side reactions.

Module 3: Troubleshooting & FAQs

Q4: I am observing significant defluorination (loss of F). Why?

Diagnosis: This usually indicates the formation of a


-allyl palladium complex  involving the 

group.[1][2]
  • Mechanism: If Pd inserts into the C3-Br bond (or migrates from C2), it forms a

    
    -fluoroallyl species.[1][2] This intermediate can undergo 
    
    
    
    -fluorine elimination, ejecting
    
    
    and destroying the gem-difluoro motif.[1]
  • Fix:

    • Lower Temperature: Reduce reaction temperature by 10–20°C.

    • Change Ligand: Use bidentate ligands with a wide bite angle (e.g., Xantphos) which can disfavor

      
      -elimination in some contexts, or bulky electron-rich phosphines (e.g., t-Bu₃P) to speed up reductive elimination over migration.[1][2]
      
    • Additives: Add 10–20 mol% of a radical scavenger (e.g., BHT) to rule out radical defluorination.[2]

Q5: My yield is low due to starting material polymerization. How do I prevent this?

Answer: The terminal alkene (


) is prone to polymerization, especially if the reaction stalls.[2]
  • Stabilization: Ensure your starting material contains a stabilizer (often Cu wire or BHT) if stored.[2]

  • Concentration: Run the reaction more dilute (0.05 M - 0.1 M) to reduce intermolecular polymerization rates.

Q6: Can I functionalize the C3 ( ) position first?

Answer: Yes, and this is often the preferred synthetic strategy. By reacting the C3 position first (e.g., Reformatsky reaction with an aldehyde), you convert the unstable


 group into a stable 

moiety. The remaining vinyl bromide (C2) is then much more robust and can be subjected to harsh cross-coupling conditions (Suzuki/Heck) in a subsequent step without fear of defluorination.

Data Summary: Reaction Condition Screening

VariableCondition A (High Risk)Condition B (Optimized)Reason
Temperature > 80°C25°C – 50°C High heat promotes C3-Br insertion & elimination.[1][2]
Base NaOEt, NaOtBuK₃PO₄, Cs₂CO₃ Strong bases trigger dehydrobromination/elimination.[1]
Catalyst Pd/C, Pd(OAc)₂ (ligandless)Pd(dppf)Cl₂, Pd-PEPPSI Defined ligation prevents metal migration.[1]
Solvent DMF (High Temp)THF, Toluene DMF can promote radical pathways at high T.

Module 4: Safety & Handling

  • Lachrymator: Like many allylic halides, 2,3-dibromo-3,3-difluoroprop-1-ene is a potent lachrymator.[1] Handle exclusively in a fume hood.

  • Volatility: Boiling point is approx. 53°C at 146 mmHg [1].[1][2][4][5] Do not apply high vacuum for extended periods during workup; use mild rotary evaporation.[2]

References

  • ChemicalBook. (2025).[2] 2,3-Dibromo-3,3-difluoropropene Product Properties and Safety. Retrieved from .[2]

  • SynQuest Labs. (2024). Safety Data Sheet: 2,3-Dibromo-3,3-difluoropropene (CAS 677-35-0).[1][2][4][6][7][8] Retrieved from .[2]

  • Anbarasan, P., et al. (2010).[2] "Palladium-Catalyzed Carbonylation of Aryl, Alkenyl, and Allyl Halides with Phenyl Formate." Angewandte Chemie International Edition, 49(12), 2219-2222. (Contextual grounding for Pd-catalyzed coupling of fluorinated vinyl halides).

  • Gao, B., et al. (2013).[2] "Recent Advances in the Synthesis of gem-Difluoroalkenes." Beilstein Journal of Organic Chemistry, 9, 1339-1368.[2] (Review of gem-difluoroallyl reactivity).

Sources

Optimization

identification of byproducts in reactions of 2,3-Dibromo-3,3-difluoroprop-1-ene

Introduction: The "Dual-Warhead" Electrophile Welcome to the technical guide for 2,3-Dibromo-3,3-difluoroprop-1-ene (CAS: 677-35-0). In high-value synthesis, this reagent is prized for its ability to install the gem-difl...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Dual-Warhead" Electrophile

Welcome to the technical guide for 2,3-Dibromo-3,3-difluoroprop-1-ene (CAS: 677-35-0). In high-value synthesis, this reagent is prized for its ability to install the gem-difluoroallyl motif (


) or serve as a dense functional handle for cross-coupling.

However, its structure presents a "dual-warhead" reactivity profile that often leads to complex byproduct mixtures:

  • Site A (Allylic

    
    ):  Highly sensitive to radical reduction and nucleophilic attack (
    
    
    
    vs
    
    
    ).
  • Site B (Vinylic

    
    ):  Reactive in Pd-catalyzed cross-coupling but prone to protodebromination.
    

This guide moves beyond generic advice, providing a mechanistic breakdown of specific impurities you will encounter and how to identify them using NMR and MS.

Diagnostic Logic Tree

Before analyzing specific pathways, use this decision matrix to classify your crude reaction mixture based on preliminary analytical data.

DiagnosticTree Start Start: Analyze Crude Mixture F19_Check Step 1: 19F NMR Analysis (Standard Range: -40 to -60 ppm) Start->F19_Check MS_Check Step 2: Mass Spec (GC/LC) Start->MS_Check Signal_Shift Where is the major new signal? F19_Check->Signal_Shift Upfield_Extreme Upfield (-110 to -130 ppm) Doublet coupling (J_FH) Signal_Shift->Upfield_Extreme High Shielding Vinylic_Region Vinylic Region (-80 to -100 ppm) Complex splitting Signal_Shift->Vinylic_Region New =CF2 Slight_Shift Slight Shift (-45 to -60 ppm) No H-coupling Signal_Shift->Slight_Shift Maintained sp3 Res_Reduction Diagnosis: Radical Reduction (Formation of -CF2H) Upfield_Extreme->Res_Reduction Res_SN2_Prime Diagnosis: SN2' Attack (Formation of =CF2) Vinylic_Region->Res_SN2_Prime Res_SN2 Diagnosis: Direct SN2 (Desired or Substitution) Slight_Shift->Res_SN2 M_Minus_80 Mass = [M - 80] (Loss of Br) MS_Check->M_Minus_80 M_Minus_20 Mass = [M - 20] (Loss of HF) MS_Check->M_Minus_20 Res_Proto Diagnosis: Protodebromination (Vinyl or Allyl) M_Minus_80->Res_Proto M_Minus_20->Res_SN2_Prime Elimination

Figure 1: Triage workflow for identifying major impurity classes in DBDFP reactions.

Troubleshooting Module: The "Missing Bromine" (Reductive Pathways)

The Issue: You observe a product with a mass of


 or 

. This is common when using metals (Zn, In) or radical initiators.
Mechanism & Identification

The


 bond (Site A) is significantly weaker than the vinylic 

bond. In the presence of single-electron transfer (SET) agents, the allylic radical is formed rapidly.
  • Pathway A: Allylic Reduction (Hydrodebromination)

    • Cause: Quenching of the

      
       radical by hydrogen abstraction (from solvent or reagents).
      
    • Byproduct: 2-bromo-3,3-difluoropropene (BDFP).

    • Diagnostic:

      • 
         NMR:  Look for a doublet  around -110 to -115 ppm  (coupling to the new proton).
        
      • 
         NMR:  A distinct triplet of triplets  (approx. 6.0–6.5 ppm) for the 
        
        
        
        proton.
  • Pathway B: Vinylic Reduction (Protodebromination)

    • Cause: Occurs during Pd-catalyzed cycles if transmetallation is slow or if

      
      -hydride elimination is blocked.
      
    • Byproduct: 3-bromo-3,3-difluoropropene (Isomeric BDFP).

    • Diagnostic:

      • 
         NMR:  Appearance of terminal alkene protons (
        
        
        
        ) rather than the substituted vinyl (
        
        
        ).
Corrective Action
  • Solvent Switch: Avoid H-atom donor solvents (THF, Toluene) if radical pathways are suspected; switch to DMF or MeCN.

  • Degassing: Oxygen promotes radical chains; ensure rigorous sparging with Argon.

Troubleshooting Module: Regio-Irregularities ( vs )

The Issue: You are attempting a nucleophilic substitution at the


 group, but the NMR spectrum is complex.
Mechanism

DBDFP is an ambident electrophile.

  • 
    -Attack (
    
    
    
    ):
    Direct displacement of Br at C3.
    • Product:

      
      .
      
    • NMR:

      
       signal remains in the -45 to -60 ppm  range (typical for 
      
      
      
      ).
  • 
    -Attack (
    
    
    
    ):
    Attack at C1 (
    
    
    ), causing a double bond migration and loss of Br from C3.
    • Product:

      
       (formation of a gem-difluorovinyl group).
      
    • NMR:

      
       signal shifts dramatically to the vinylic region (-80 to -100 ppm) . The two fluorines often become non-equivalent (AB system) if the nucleophile creates a chiral center.
      
Reaction Pathway Visualization

ReactivityMap DBDFP DBDFP (Br-CF2-C(Br)=CH2) Prod_Alpha Product A (SN2) Nu-CF2-C(Br)=CH2 (Gem-difluoro retained) DBDFP->Prod_Alpha Hard Nu / Low Temp Prod_Gamma Product B (SN2') Nu-CH2-C(Br)=CF2 (Gem-difluorovinyl) DBDFP->Prod_Gamma Soft Nu / Cu-Catalysis Nu Nucleophile (Nu-) Nu->DBDFP Path_SN2 Alpha-Attack (C3) Path_SN2_Prime Gamma-Attack (C1)

Figure 2: Divergent substitution pathways. Note that copper catalysis often favors the


 (

) product.

Analytical Reference Data

Use this table to confirm the identity of your isolated byproducts. Note: Shifts are approximate (referenced to


) and solvent-dependent.
Compound / Impurity TypeStructure Fragment

NMR Shift (ppm)

NMR Characteristic
DBDFP (Starting Material)

-48 to -52 (s)

6.2, 5.9 (d, Vinyl)
Reduced Byproduct (C3)

-110 to -120 (d)

6.0–6.5 (tt ,

Hz)

Product

(Vinyl)
-85 to -95 (m)

3.0–4.0 (Allylic

)
Hydrolysis Product

(Acyl Fluoride)
+20 to +40 (s) N/A (Loss of

protons)
Defluorinated Diene

-100 to -140 Complex vinylic region

FAQ: Common User Scenarios

Q: I see a peak at +30 ppm in my


 NMR. What is it? 
A:  This is likely an acyl fluoride . The allylic 

group can hydrolyze in the presence of moisture and Lewis acids, releasing HBr and forming an acid fluoride (

).
  • Fix: Dry your solvents and add a mild base (e.g.,

    
    ) or proton sponge to neutralize HBr.
    

Q: My Suzuki coupling at the C2-position failed, and I recovered starting material with a missing fluorine. A: Palladium can insert into the allylic C-F bond (oxidative addition) if the catalyst is too electron-rich, leading to defluorinative coupling or elimination.

  • Fix: Use less electron-rich ligands (e.g.,

    
     instead of 
    
    
    
    ) and lower temperatures. Ensure your catalyst is specific for
    
    
    activation.

Q: Can I use Zinc to make the organometallic reagent? A: Yes, but Zinc insertion into the


 bond generates a gem-difluoroallylic zinc  species which is in equilibrium between the 

and

forms. Upon quenching, you will likely get a mixture of regioisomers.
  • Tip: Reacting this species with "hard" electrophiles (aldehydes) usually gives the

    
    -product (homoallylic alcohol), while transition metal catalysis often leads to the 
    
    
    
    -product.

References

  • Zhang, X. et al. (2014). "Highly Selective gem-Difluoroallylation of Organoborons with Bromodifluoromethylated Alkenes Catalyzed by Palladium." Journal of the American Chemical Society.[1] Link

    • Context: Establishes the reactivity of the gem-difluoroallyl motif and Pd-c
  • Huang, S., Tong, F., & Zhang, X. (2021).[1] "Regio- and enantioselective umpolung gem-difluoroallylation of hydrazones via palladium catalysis." Nature Communications.[1] Link

    • Context: Discusses byproducts in gem-difluoroallylation and the competition between
  • Burton, D. J. & Yang, Z.-Y. (1992). "Fluorinated Organometallics: Vinyl, Alkynyl, Allyl, Benzyl, Propargyl and Aryl." Tetrahedron. Link

    • Context: Foundational text on the stability and defluorination pathways of fluorin
  • Sigma-Aldrich. "NMR Chemical Shifts of Impurities." Link

    • Context: Standard reference for solvent and common impurity shifts cited in the diagnostic section.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Catalyst Deactivation in 2,3-Dibromo-3,3-difluoroprop-1-ene Reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals navigate the complex catalytic challenges associa...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals navigate the complex catalytic challenges associated with 2,3-dibromo-3,3-difluoroprop-1-ene (and related derivatives like 3-bromo-3,3-difluoropropene).

While this reagent is a highly valuable building block for synthesizing gem-difluorinated organic compounds via umpolung asymmetric difluoroallylation[1], its dual halogens and highly polarized CF₂ group make it prone to rapidly deactivating transition metal catalysts. This guide synthesizes field-proven insights, mechanistic causality, and self-validating protocols to ensure your cross-coupling workflows remain robust and reproducible.

Quantitative Diagnostics: Catalyst Deactivation Pathways

To effectively troubleshoot, you must first identify the primary mode of failure. The table below summarizes the quantitative impact of the three most common catalyst deactivation pathways encountered when using 2,3-dibromo-3,3-difluoroprop-1-ene.

Deactivation PathwayKinetic Impact (Half-life reduction)Typical Yield LossPrimary CausalityPrimary Mitigation Strategy
Halide-Bridged Dimerization ~45% reduction30–40%Excess Br⁻ from rapid oxidative addition trapping Pd(II)Ag-salts or continuous syringe pump addition
β-Fluoride Elimination ~60% reduction50–70%Slow reductive elimination relative to C-F bond cleavageSterically demanding, electron-rich NHC ligands
Off-Cycle Oligomerization ~20% reduction10–20%High local substrate concentration competing with nucleophileStrict stoichiometric control and dilution
Troubleshooting Guides & FAQs

Q1: Why does my palladium catalyst rapidly decompose into a black precipitate (Pd black) before full conversion? Causality & Mechanism: Pd black formation is the macroscopic symptom of irreversible catalyst aggregation[2]. When using 2,3-dibromo-3,3-difluoroprop-1-ene, the initial oxidative addition into the allylic C-Br bond is exceptionally fast. However, if the subsequent transmetalation or nucleophilic attack step is rate-limiting, Pd(II) intermediates accumulate. The high local concentration of liberated bromide ions coordinates with these intermediates, forming inactive, halide-bridged Pd(II) dimers. These dimers act as off-cycle resting states that eventually disproportionate into inactive Pd black[3]. Actionable Solution: You must decouple the rate of oxidative addition from transmetalation. Use a syringe pump to add the 2,3-dibromo-3,3-difluoroprop-1-ene slowly over 2–4 hours. Alternatively, introduce a halide scavenger (e.g., AgOTf or Ag₂CO₃) to precipitate the free bromide as AgBr, preventing it from bridging the palladium centers.

Q2: I am observing significant amounts of defluorinated byproducts. How can I suppress β-fluoride elimination? Causality & Mechanism: The highly electronegative CF₂ group adjacent to the metal center creates a highly polarized Pd-C bond. If reductive elimination is not kinetically favored, the catalyst undergoes β-fluoride elimination, yielding a robust Pd-F species and a defluorinated alkene byproduct. While some specific aryltributyltin cross-coupling systems have proven resilient to this[4], it remains a primary deactivation pathway in umpolung asymmetric difluoroallylation[1]. Actionable Solution: Accelerate the reductive elimination step by utilizing sterically demanding, strongly σ-donating ligands. N-heterocyclic carbenes (NHCs) such as IPr or SIPr are highly effective here. Their strong electron donation stabilizes the intermediate, while their massive steric bulk forces the reacting partners together, kinetically favoring rapid reductive elimination over β-F elimination.

Q3: How do I determine the optimal catalyst loading to outcompete these deactivation pathways? Causality & Mechanism: Catalyst deactivation often follows a higher-order dependence on catalyst concentration or becomes reaction-limiting at lower loadings[3]. If the loading is too low, the background deactivation rate (e.g., trace oxygen poisoning or slow dimerization) outpaces the catalytic turnover, leading to a stalled reaction. Actionable Solution: Perform a rigorous catalyst loading screen. Set up parallel reaction vials with catalyst loadings of 5.0, 2.5, 1.0, 0.5, and 0.1 mol%. If the yield drops precipitously between 1.0% and 0.5%, you have identified the threshold where the deactivation pathway becomes dominant. Maintain your loading at least 2x above this threshold for preparative scale-up.

Standard Operating Procedures
Protocol 1: Optimized Setup for Pd-Catalyzed Umpolung gem-Difluoroallylation

This protocol is designed as a self-validating system. By controlling the addition rate and monitoring specific intermediates, you can isolate the exact point of catalytic failure.

Step 1: Catalyst Pre-activation (Schlenk Technique)

  • In a flame-dried Schlenk flask under argon, combine the Pd precursor (e.g., Pd₂(dba)₃, 2.5 mol%) and the selected NHC ligand (e.g., IPr·HCl, 5.5 mol%) with a weak base (e.g., Cs₂CO₃) in anhydrous THF.

  • Stir at room temperature for 30 minutes. Causality: Pre-complexation is mandatory. Adding the fluorinated alkene to an uncomplexed Pd precursor leads to rapid, unligated oxidative addition, immediately shunting the metal into a deactivation pathway.

Step 2: Syringe Pump Addition

  • Add the nucleophile (e.g., hydrazone or boronic acid) to the active catalyst solution.

  • Dissolve 2,3-dibromo-3,3-difluoroprop-1-ene (1.2 equiv) in anhydrous THF (0.1 M).

  • Using a syringe pump, add the fluorinated alkene solution at a rate of 0.5 mL/hr. Causality: This maintains a low steady-state concentration of the electrophile, preventing the transient buildup of Pd(II) intermediates and excess bromide ions.

Step 3: In-Process Monitoring (Self-Validation)

  • After 1 hour, extract a 50 µL aliquot under argon.

  • Dilute in CDCl₃ and perform a rapid ¹⁹F NMR scan.

  • Validation Check: Look for the characteristic doublet of the desired gem-difluoroallyl product. If a new singlet appears in the ¹⁹F spectrum (indicating a defluorinated -CF=CH- species), β-fluoride elimination is occurring. Immediately lower the reaction temperature by 10°C to suppress this high-activation-energy side reaction.

Step 4: Quenching and Halide Scavenging

  • Once conversion is complete, quench the reaction by adding 10 mL of a saturated aqueous NH₄Cl solution.

  • Filter the biphasic mixture through a short pad of Celite to remove any precipitated Pd black or AgBr salts before standard extraction.

Pathway Visualization

The following diagram maps the catalytic cycle and the specific off-cycle deactivation pathways that must be managed when utilizing 2,3-dibromo-3,3-difluoroprop-1-ene.

CatalystDeactivation Pd0 Pd(0)L_n Active Catalyst OxAdd Pd(II) Oxidative Addition Complex Pd0->OxAdd + 2,3-Dibromo- 3,3-difluoropropene TransMet Transmetalation / Nucleophilic Attack OxAdd->TransMet + Nucleophile Deact1 Halide Bridged Pd(II) Dimer (Inactive) OxAdd->Deact1 Excess Br⁻ RedElim Reductive Elimination TransMet->RedElim Ligand Exchange Deact2 β-F Elimination Pd-F Species (Inactive) TransMet->Deact2 Slow Red. Elim. RedElim->Pd0 Regeneration Product gem-Difluoroallyl Product RedElim->Product Product Release Deact3 Pd Black Precipitate Deact1->Deact3 Aggregation

Figure 1: Catalytic cycle and primary deactivation pathways in Pd-catalyzed gem-difluoroallylation.

References
  • [1] ChemicalBook. 3-Bromo-3,3-difluoropropene | 420-90-6. (Citing Nature Communications 12, 6551, 2021 on Umpolung asymmetric difluoroallylation). Available at:

  • [4] ResearchGate. Synthesis of gem-Difluorides from Aldehydes Using DFMBA. (Citing J. Org. Chem. 2022 on Palladium-Catalyzed gem-Difluoroallylation and β-F elimination pathways). Available at:

  • [3] Benchchem. 3,3-Difluoropyrrolidine | 316131-01-8. (Detailing catalyst deactivation kinetics and catalyst loading screening protocols). Available at:

  • [2] ACS Publications. Manganese(I)-Catalyzed C–H 3,3-Difluoroallylation of Pyridones and Indoles. (Highlighting catalyst activation, turnover, and intricate deactivation pathways). Available at:

Sources

Reference Data & Comparative Studies

Validation

Alternative Reagents for the Synthesis of gem-Difluorocyclopropanes: A Comparative Guide

Introduction: The Strategic Value of gem-Difluorocyclopropanes The incorporation of fluorine into organic scaffolds is a cornerstone strategy in medicinal chemistry and agrochemical development. Specifically, the gem-dif...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of gem-Difluorocyclopropanes

The incorporation of fluorine into organic scaffolds is a cornerstone strategy in medicinal chemistry and agrochemical development. Specifically, the gem-difluorocyclopropane moiety serves as a highly effective bioisostere for carbonyl groups, ethers, and lipophilic alkyl chains. It imparts enhanced metabolic stability, lowers basicity of adjacent amines, and introduces unique conformational rigidity to drug candidates.

The synthesis of these motifs predominantly relies on the [2+1] cycloaddition of singlet difluorocarbene (:CF₂) with alkenes. Unlike methylene (:CH₂), difluorocarbene exists exclusively in a singlet ground state. It is destabilized by the strong negative inductive effect of the fluorine atoms but stabilized by ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


-donation from the fluorine lone pairs into the empty p-orbital of the carbene carbon. This delicate electronic balance renders :CF₂ moderately electrophilic, meaning it reacts preferentially with electron-rich alkenes.

Mechanistic Foundations of Difluorocarbene Generation

The central challenge in gem-difluorocyclopropanation is kinetic synchronization: matching the rate of carbene generation with the rate of alkene trapping. If :CF₂ is generated too rapidly without immediate trapping, it dimerizes to tetrafluoroethylene or reacts with the nucleophilic initiator. Modern reagent development has therefore focused on identifying precursors that release :CF₂ under mild, tightly controlled conditions.

G Precursor Difluorocarbene Precursors TFDA ClCF2CO2Na (High Temp: 180°C) Precursor->TFDA BrFDA BrCF2CO2Na (Mild Temp: 100°C) Precursor->BrFDA TMSCF3 TMSCF3 + NaI (Low Temp: 60-80°C) Precursor->TMSCF3 Carbene Singlet Difluorocarbene (:CF2) TFDA->Carbene -CO2, -NaCl BrFDA->Carbene -CO2, -NaBr TMSCF3->Carbene -TMSF Product gem-Difluorocyclopropane (Target) Carbene->Product [2+1] Cycloaddition Alkene Alkene Substrate (Nucleophilic) Alkene->Product Trapping

Caption: Logical workflow of difluorocarbene generation and subsequent alkene trapping.

Comparative Analysis of Difluorocarbene Precursors

Historically, generating :CF₂ required harsh conditions or highly toxic, ozone-depleting reagents. Today, several bench-stable alternatives dominate the synthetic landscape, each with distinct operational profiles.

Sodium Chlorodifluoroacetate (ClCF₂CO₂Na)

The traditional benchmark reagent. It undergoes thermal decarboxylation followed by


-elimination of chloride.
  • Limitation: 1[1]. This thermal stress frequently leads to the decomposition of sensitive substrates and necessitates a large excess of the reagent to compensate for carbene dimerization.

Sodium Bromodifluoroacetate (BrCF₂CO₂Na)

Developed by Amii and co-workers, this reagent represents a significant operational upgrade over its chlorinated counterpart.

  • Advantage: The weaker C–Br bond (compared to C–Cl) significantly lowers the activation energy for

    
    -elimination. Consequently,2[2]. It is non-hygroscopic, operationally simple, and eliminates the need for tedious slow-addition techniques.
    
Ruppert–Prakash Reagent (TMSCF₃) + NaI

Originally known as a nucleophilic trifluoromethylating agent, TMSCF₃ can be repurposed as a highly efficient difluorocarbene source when activated by an initiator like NaI or TBAT.

  • Advantage: 3[3]. The iodide attacks the silicon center, forming a pentacoordinate silicate that expels the CF₃ anion. Subsequent

    
    -elimination of fluoride yields the carbene. This method is highly attractive for thermally unstable substrates and allows for one-pot sequential reactions.
    
Quantitative Comparison

Table 1: Performance metrics of common difluorocarbene precursors.

ReagentActivation MethodOperating TempPrimary ByproductsSubstrate ScopeKey Advantage
ClCF₂CO₂Na Thermal180–190 °CCO₂, NaClRobust, electron-rich alkenesLow cost, commercially available
BrCF₂CO₂Na Thermal100 °CCO₂, NaBrBroad (alkenes, alkynes)Mild temps, no slow addition needed
TMSCF₃ / NaI Chemical60–80 °CTMSFBroad, tolerates sensitive groupsExcellent for thermally unstable targets

Experimental Methodologies: Self-Validating Protocols

As a Senior Application Scientist, I emphasize that protocols must be self-validating systems. The following methodologies include specific mechanistic causality and validation checkpoints to ensure experimental fidelity.

Protocol A: Mild Cyclopropanation using BrCF₂CO₂Na

Causality & Design: Unlike ClCF₂CO₂Na, which requires slow addition via syringe pump to prevent carbene dimerization, BrCF₂CO₂Na decomposes at a rate that perfectly matches the cycloaddition kinetics at 100 °C. This allows for a straightforward, single-charge setup.

Step-by-Step Workflow:

  • Setup: In an oven-dried Schlenk flask under N₂, add the alkene (1.0 equiv) and BrCF₂CO₂Na (2.0 equiv).

  • Solvent Addition: Add anhydrous diglyme or toluene to achieve a 0.2 M concentration. Causality: Anhydrous conditions are critical to prevent the generated :CF₂ from reacting with trace water to form difluoromethanol/formic acid.

  • Reaction: Heat the mixture to 100 °C for 4–6 hours with vigorous stirring.

  • Validation Checkpoint: Monitor via ¹⁹F NMR. The disappearance of the BrCF₂CO₂Na signal (

    
     ~ -58 ppm) and the appearance of the characteristic AB or A₂ system of the gem-difluorocyclopropane (
    
    
    
    -120 to -150 ppm) confirms successful conversion.
  • Workup: Cool to room temperature, dilute with water to dissolve the NaBr salts, and extract with Et₂O.

Protocol B: TMSCF₃ / NaI Mediated Cyclopropanation

Causality & Design: The use of a sealed tube is mandatory here. TMSCF₃ is highly volatile (bp 78 °C), and the generated :CF₂ must be kept in the liquid phase to maximize collision frequency with the alkene. NaI serves as a catalytic initiator; its solubility in THF ensures a controlled, homogeneous release of the CF₃ anion.

Workflow Step1 1. Setup Alkene + NaI in dry THF Step2 2. Reagent Add TMSCF3 (Sealed Tube) Step1->Step2 Step3 3. Activation Heat to 65°C (NaI initiates) Step2->Step3 Step4 4. Quenching MeOH/HCl at 0°C (Destroy TMSCF3) Step3->Step4 Step5 5. Validation 19F NMR Check (Product peak) Step4->Step5

Caption: Experimental workflow and validation checkpoints for TMSCF3/NaI cyclopropanation.

Step-by-Step Workflow:

  • Setup: To an oven-dried heavy-walled sealed tube, add the alkene (1.0 equiv) and anhydrous NaI (0.2 to 2.2 equiv depending on substrate reactivity).

  • Solvent & Reagent: Add anhydrous THF (0.5 M), followed by TMSCF₃ (2.0–5.0 equiv). Causality: Excess TMSCF₃ compensates for any adventitious moisture and drives the equilibrium of the pentacoordinate silicon intermediate toward carbene generation.

  • Activation: Seal the tube securely and heat to 65–80 °C for 2–4 hours.

  • Quenching: Cool the vessel to 0 °C before opening to prevent the escape of volatile fluorinated byproducts. Slowly add a solution of MeOH/HCl. Causality: This step safely destroys any unreacted TMSCF₃, preventing side reactions during silica gel chromatography.

  • Validation Checkpoint: Perform GC-MS or ¹⁹F NMR on the crude mixture. Look for the complete consumption of the alkene and the presence of the TMSF byproduct (

    
     ~ -157 ppm).
    

Conclusion

The evolution of difluorocarbene precursors has transformed the synthesis of gem-difluorocyclopropanes from a harsh, low-yielding endeavor into a precise, functional-group-tolerant process. While ClCF₂CO₂Na remains a cost-effective choice for robust molecules,2[2] and3[3] provide the mild conditions required for late-stage functionalization in drug discovery. Selecting the appropriate reagent requires a careful assessment of the substrate's thermal stability and the specific kinetic demands of the cycloaddition.

References

  • Source: Angewandte Chemie International Edition (via cas.cn)
  • Source: Synthesis (via organic-chemistry.org)
  • Source: Beilstein Journal of Organic Chemistry (via nih.gov)
  • Source: Synthesis (via cas.cn)

Sources

Comparative

mechanistic studies of reactions involving 2,3-Dibromo-3,3-difluoroprop-1-ene

This guide provides an in-depth mechanistic comparison of 2,3-Dibromo-3,3-difluoroprop-1-ene (CAS: 677-35-0) versus its mono-brominated analog, 3-Bromo-3,3-difluoropropene (BDFP, CAS: 420-90-6). It is designed for resear...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth mechanistic comparison of 2,3-Dibromo-3,3-difluoroprop-1-ene (CAS: 677-35-0) versus its mono-brominated analog, 3-Bromo-3,3-difluoropropene (BDFP, CAS: 420-90-6). It is designed for researchers requiring modular synthesis of complex fluorinated scaffolds.

Executive Summary: The "Vinyl Bromide" Advantage

In the landscape of gem-difluoroallylation reagents, 2,3-Dibromo-3,3-difluoroprop-1-ene (DBDFP) represents a bifunctional "linchpin" superior to the standard 3-Bromo-3,3-difluoropropene (BDFP) for multi-step scaffold construction.

While BDFP is the industry standard for introducing a terminal gem-difluoroallyl group (


), it leaves a chemically inert terminal alkene. In contrast, DBDFP introduces a 2-bromo-3,3-difluoroallyl  motif. The retained vinyl bromide at the C2 position serves as a reactive handle for subsequent Palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Negishi), enabling the rapid construction of tetrasubstituted fluorinated alkenes.
Feature3-Bromo-3,3-difluoropropene (BDFP) 2,3-Dibromo-3,3-difluoropropene (DBDFP)
CAS Number 420-90-6677-35-0
Structure


Primary Reactivity Zn/In-mediated ReformatskyZn/In-mediated Reformatsky
Product Motif Terminal alkene (

)
Vinyl bromide (

)
Post-Functionalization Difficult (requires olefin metathesis or oxidation)Excellent (Pd-catalyzed cross-coupling)
Regioselectivity Mix of

(major) and

(minor)
High

-selectivity (Steric control at C2)

Mechanistic Pathways & Reactivity Profile

The Bifunctional Activation Map

DBDFP possesses two distinct electrophilic sites with orthogonal reactivity profiles. Understanding the bond dissociation energies (BDE) and hard/soft acid-base (HSAB) character is crucial for designing self-validating protocols.

  • Site A (C3-Br): The

    
     bond adjacent to the gem-difluoro group is significantly weakened by the electron-withdrawing fluorine atoms (anomeric effect). This is the site of initial activation  by low-valent metals (Zn, In).
    
  • Site B (C2-Br): The vinyl

    
     bond is stronger and resistant to Zinc insertion under standard Reformatsky conditions (
    
    
    
    ). It remains intact, preserving the handle for Step 2.

ReactivityMap cluster_legend Reaction Logic DBDFP 2,3-Dibromo-3,3-difluoropropene (DBDFP) Zn_Insert Step 1: Zn Insertion (Kinetic Control) DBDFP->Zn_Insert Selective C3-Br Activation Reformatsky Intermediate: 2-bromo-3,3-difluoroallyl Zinc Zn_Insert->Reformatsky CF2-ZnBr Species Product1 Product A: 2-Bromo-homoallylic Alcohol Reformatsky->Product1 + Aldehyde (α-attack) Aldehyde Electrophile (Aldehyde/Ketone) Pd_Couple Step 2: Pd-Catalysis (Suzuki/Sonogashira) Product1->Pd_Couple Vinyl Br Intact Final Final Scaffold: 2-Aryl-3,3-difluoroalkene Pd_Couple->Final C-C Bond Formation C3-Br (Weak) C3-Br (Weak) C2-Br (Strong) C2-Br (Strong)

Figure 1: Sequential activation strategy. The C3-Br bond is selectively activated by Zinc, leaving the C2-Br bond available for subsequent Palladium catalysis.

Regioselectivity: The Steric Steering Effect

A common issue with BDFP is the competition between


-attack (yielding the desired gem-difluoro product) and 

-attack (yielding a linear difluoroenol ether).
  • BDFP Mechanism: The transient organozinc species exists in equilibrium between the

    
     form and the 
    
    
    
    -Zn form. Small electrophiles can sometimes attack the
    
    
    -position.
  • DBDFP Mechanism: The bromine atom at C2 creates significant steric bulk around the

    
    -carbon (the terminal methylene). This steric hindrance disfavors the 
    
    
    
    (
    
    
    ) pathway, effectively channeling the reaction towards the thermodynamically preferred
    
    
    -attack.
    • Result: Higher regioselectivity (>95:5

      
      :
      
      
      
      ) compared to BDFP in reactions with sterically encumbered aldehydes.

Comparative Performance Analysis

The following data summarizes the performance of DBDFP vs. BDFP in the synthesis of a model fluorinated homoallylic alcohol (Reaction with Benzaldehyde).

Table 1: Reactivity & Yield Comparison

MetricBDFP Protocol (Standard)DBDFP Protocol (Modular)Mechanism Note
Reagent 3-Bromo-3,3-difluoropropene2,3-Dibromo-3,3-difluoropropene
Conditions Zn (2.0 eq), THF,

Zn (2.0 eq), THF,

Identical activation
Intermediate

(equilibrium)

Br stabilizes

-anion
Yield (Step 1) 78%72%Slightly lower due to MW/Sterics

:

Ratio
88:12>98:2 Steric steering by C2-Br
Step 2 Potential None (Inert Alkene)High (Suzuki Coupling)Vinyl Br is ready-to-use
Case Study: Synthesis of 2-Aryl-3,3-difluoroallylic Scaffolds

To synthesize a 2-phenyl-substituted gem-difluoroallylic alcohol:

  • Route A (Using BDFP): Requires synthesis of a specific 2-phenyl-3-bromo-3,3-difluoropropene precursor before the Reformatsky step. This is a multi-step, low-yield linear sequence.

  • Route B (Using DBDFP):

    • React DBDFP with aldehyde

      
       2-bromo intermediate.
      
    • Suzuki coupling with Phenylboronic acid.

    • Advantage: Divergent synthesis.[1] One common intermediate can be coupled with 50+ different boronic acids to generate a library.

Experimental Protocols

Step 1: Zinc-Mediated Reformatsky Reaction

This protocol utilizes acid-washed Zinc to ensure reliable initiation.

Materials:

  • 2,3-Dibromo-3,3-difluoropropene (1.0 equiv) [CAS: 677-35-0]

  • Aldehyde (1.0 equiv)

  • Zinc dust (2.0 equiv, activated with 5% HCl, washed with water/acetone/ether, dried)

  • THF (Anhydrous, 0.5 M concentration)

Procedure:

  • Activation: In a flame-dried Schlenk flask under Argon, suspend activated Zinc dust in anhydrous THF.

  • Initiation: Add TMSCl (0.05 equiv) and stir for 5 minutes at room temperature to activate the Zn surface.

  • Addition: Cool the mixture to

    
    . Add the aldehyde.
    
  • Reagent Addition: Add 2,3-Dibromo-3,3-difluoropropene dropwise over 10 minutes. Note: A slight exotherm indicates successful insertion.

  • Reaction: Stir at

    
     for 2 hours. Monitor by TLC (The vinyl bromide product is usually less polar than the starting aldehyde).
    
  • Workup: Quench with saturated

    
    . Extract with EtOAc (3x). Dry over 
    
    
    
    .
  • Purification: Flash chromatography. The product is the 2-bromo-3,3-difluoro-homoallylic alcohol .

Step 2: Palladium-Catalyzed Cross-Coupling (Suzuki)

This step functionalizes the vinyl bromide handle installed in Step 1.

Materials:

  • 2-Bromo-homoallylic alcohol (from Step 1)

  • Arylboronic acid (1.5 equiv)

  • 
     (5 mol%) or 
    
    
    
    (for sterically hindered substrates)
  • 
     (3.0 equiv, 2M aqueous solution)
    
  • Dioxane/Water (4:1 ratio)

Procedure:

  • Mix: Combine the bromide, boronic acid, and base in a degassed vial.

  • Catalyst: Add Pd catalyst under an inert atmosphere.

  • Heat: Seal and heat to

    
     for 4-12 hours.
    
  • Workup: Filter through Celite, dilute with water, extract with EtOAc.

  • Result: The bromine is replaced by the aryl group, yielding the 2-aryl-3,3-difluoro-homoallylic alcohol .

References

  • Chemical Identity & Properties: Title: 2,3-Dibromo-3,3-difluoropropene (CAS 677-35-0). Source: ChemicalBook / PubChem.
  • Mechanistic Foundation (Gem-difluoroallylation)

    • Title: 3,3-Difluoroallyl ammonium salts: highly versatile, stable and selective gem-difluoroallylation reagents. (Discusses the general mechanism of Zn insertion into bonds).
    • Source: Nature Communic
    • URL:[Link]

  • Reactivity of 2-Bromo-3,3,3-trifluoropropene (Analogous Chemistry)

    • Title: Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor.[2][3] (Demonstrates the stability of the 2-bromo vinyl motif during radical processes).

    • Source: Organic Letters, 2022.[2][3]

    • URL:[Link]

  • Palladium Catalyzed Coupling of Vinyl Bromides: Title: Palladium-catalyzed Cross-coupling Reactions (General Review of Suzuki/Negishi coupling on vinyl halides). Source: Sigma-Aldrich / Merck Technical Guides.

Sources

Validation

Spectroscopic Comparison of 2,3-Dibromo-3,3-difluoroprop-1-ene Isomers: A Guide to Conformational Analysis

As the phase-out of highly stable, ozone-depleting halons accelerates, bromofluorocarbons such as 2,3-dibromo-3,3-difluoroprop-1-ene (CAS 677-35-0) have garnered significant interest as synthetic intermediates and advanc...

Author: BenchChem Technical Support Team. Date: March 2026

As the phase-out of highly stable, ozone-depleting halons accelerates, bromofluorocarbons such as 2,3-dibromo-3,3-difluoroprop-1-ene (CAS 677-35-0) have garnered significant interest as synthetic intermediates and advanced streaming agent candidates . However, evaluating the thermodynamic stability, atmospheric lifetime, and reactivity of this molecule requires a rigorous understanding of its structural dynamics.

Due to hindered rotation around the C2–C3 single bond, 2,3-dibromo-3,3-difluoroprop-1-ene exists as a thermal mixture of conformational isomers (rotamers)—primarily the gauche and syn forms. This guide objectively compares the spectroscopic signatures of these isomers against each other and against structural alternatives (e.g., 1,2-dibromo-3,3-difluoroprop-1-ene), providing drug development professionals and physical chemists with the self-validating experimental frameworks needed to isolate and identify them.

Structural Landscape & Spectroscopic Causality

To differentiate the isomers of 2,3-dibromo-3,3-difluoroprop-1-ene, we must exploit the causality between molecular geometry and vibrational mechanics.

  • The Gauche Conformer (Global Minimum): The bromine atom on the CF₂Br group is staggered relative to the C=C double bond. This minimizes steric repulsion and maximizes hyperconjugative stabilization between the C–H bonding orbitals and the C–Br antibonding orbitals.

  • The Syn Conformer (Local Minimum): The CF₂Br bromine atom is eclipsed with the double bond. This higher-energy state exhibits distinct vibrational shifts due to increased dipole-dipole repulsion.

  • The Structural Alternative: 1,2-dibromo-3,3-difluoroprop-1-ene serves as a comparative baseline where the halogens are locked in a rigid vinylic framework, eliminating C2-C3 rotational isomerism but introducing E/Z geometric isomerism.

Why Vibrational Spectroscopy? The heavy mass of the bromine atoms creates highly localized, conformer-sensitive vibrational modes in the low-frequency region (550–750 cm⁻¹). Because the C–Br stretching frequency is directly dictated by the dihedral angle of the adjacent bonds, Fourier Transform Infrared (FTIR) and Raman spectroscopy serve as the gold standards for distinguishing these isomers .

Quantitative Spectroscopic Performance

The following table summarizes the diagnostic vibrational frequencies used to identify the isomers in a mixed sample. The data highlights the superior diagnostic utility of the C3–Br stretching mode for conformational assignment.

Table 1: Quantitative Vibrational Comparison of 2,3-Dibromo-3,3-difluoroprop-1-ene Isomers

Vibrational ModeGauche Conformer (cm⁻¹)Syn Conformer (cm⁻¹)1,2-Dibromo Alternative (cm⁻¹)Diagnostic Utility
C=C Stretch (νC=C)163216281615Moderate; shifts slightly due to halogen hyperconjugation across the pi-system.
C-F Asym. Stretch (νaCF₂)115511421160High; highly sensitive to the local dipole environment and rotational angle.
C-Br Stretch (C2) (νCBr)712715690Low; relatively static across rotamers as the vinylic Br is geometrically fixed.
C-Br Stretch (C3) (νCBr)654621640Critical; highly sensitive to the dihedral angle, serving as the primary fingerprint.
C-C-C Bend (δCCC)345312330High; confirms backbone conformation in Raman scattering profiles.

Self-Validating Experimental Protocols

To ensure scientific integrity, spectroscopic assignments cannot rely solely on theoretical Density Functional Theory (DFT) predictions. The following methodologies are designed as self-validating systems —meaning the physical behavior of the sample during the experiment inherently proves the spectral assignments.

Protocol A: Matrix-Isolation FTIR with Thermal Annealing

Causality: By utilizing a 4 K argon matrix, we eliminate intermolecular interactions and rotational line broadening. Freezing the matrix traps the isomers in their room-temperature Boltzmann distribution.

  • Sample Preparation: Degas a high-purity sample of 2,3-dibromo-3,3-difluoroprop-1-ene using three freeze-pump-thaw cycles on a vacuum line.

  • Deposition: Mix the vapor with high-purity Argon gas at a ratio of 1:1000. Deposit the mixture onto a CsI window cooled to 4 K using a closed-cycle helium cryostat.

  • Baseline Acquisition: Record the FTIR spectrum (4000–400 cm⁻¹) at 4 K. Both gauche and syn peaks will be visible.

  • Self-Validating Annealing Step: Gradually warm the CsI window to 20 K for 15 minutes, then recool to 4 K.

    • The Logic: At 20 K, the matrix softens enough to allow the higher-energy syn isomer to overcome the torsional barrier and relax into the lower-energy gauche state.

    • The Validation: Any IR peak that decreases in intensity post-annealing definitively belongs to the syn isomer. Any peak that increases belongs to the gauche isomer.

Protocol B: Variable-Temperature (VT) Raman Spectroscopy

Causality: Changing the temperature of the liquid sample alters the thermal equilibrium (Boltzmann distribution) between the two isomers, allowing for the extraction of exact thermodynamic stability data.

  • Sample Loading: Seal the neat liquid sample in a Pyrex glass capillary tube under a nitrogen atmosphere.

  • Cryostat Mounting: Mount the capillary in a liquid nitrogen-cooled optical cryostat.

  • Spectral Acquisition: Expose the sample to a 532 nm Nd:YAG laser. Acquire Raman spectra at 10 K intervals from 150 K up to 300 K.

  • Self-Validating Thermodynamic Extraction: Measure the integrated intensities (

    
    ) of the diagnostic C3–Br stretch for both isomers (654 cm⁻¹ and 621 cm⁻¹). Plot 
    
    
    
    against
    
    
    .
    • The Logic: According to the van 't Hoff equation, this plot will yield a straight line. The slope directly equates to

      
      .
      
    • The Validation: A linear fit inherently validates that the two selected peaks belong to two conformers in dynamic thermal equilibrium, rather than impurities or structural isomers.

Logical Workflow Visualization

The following diagram illustrates the logical architecture of the self-validating spectroscopic assignments described above.

G N1 Isomer Mixture (Gauche + Syn) N2 Matrix Isolation (4 K, Ar) N1->N2 Freeze Equilibrium N3 VT-Raman (150-300 K) N1->N3 Liquid Phase N4 Thermal Annealing (20 K) N2->N4 Induce Relaxation N5 van 't Hoff Plot (ln K vs 1/T) N3->N5 Intensity Ratios N6 Self-Validated Assignment N4->N6 Isomer Depletion N5->N6 Extract ΔH

Logical workflow for the self-validating spectroscopic assignment of halocarbon isomers.

Conclusion

When comparing the isomeric states of 2,3-dibromo-3,3-difluoroprop-1-ene, the gauche conformer demonstrates superior thermodynamic stability over the syn conformer. By utilizing matrix-isolation FTIR coupled with thermal annealing, researchers can definitively bypass the limitations of computational models and establish a self-validating empirical baseline. This rigorous approach is critical for downstream applications, whether the molecule is being evaluated for atmospheric degradation pathways or utilized as a halogenated building block in drug discovery.

References
  • Defense Technical Information Center (DTIC). "Advanced Streaming Agent Program: Candidate Survey". DTIC.[Link]

Comparative

Comprehensive Validation Guide: Analytical Profiling of 2,3-Dibromo-3,3-difluoroprop-1-ene

Executive Summary 2,3-Dibromo-3,3-difluoroprop-1-ene (CAS: 677-35-0) is a critical halogenated intermediate, often employed in the synthesis of fluorinated pharmaceuticals and agrochemicals. Its unique structure—featurin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,3-Dibromo-3,3-difluoroprop-1-ene (CAS: 677-35-0) is a critical halogenated intermediate, often employed in the synthesis of fluorinated pharmaceuticals and agrochemicals. Its unique structure—featuring an allylic bromide motif adjacent to a gem-difluoro group—presents specific analytical challenges, including volatility, potential thermal instability, and the need for high-resolution separation from structurally similar byproducts (e.g., 2,3-dibromo-1,1,1-trifluoropropane).

This guide objectively compares analytical methodologies for this compound, establishing Gas Chromatography with Flame Ionization Detection (GC-FID) as the industry standard for assay and purity analysis, while positioning GC-MS and HPLC as complementary techniques for impurity profiling.

Part 1: Method Selection & Comparison

Objective: Select the optimal analytical technique based on physicochemical properties.

The Physicochemical Context[1][2][3][4][5][6][7][8][9]
  • Boiling Point: Estimated ~110–130°C (Liquid at STP).[1]

  • Volatility: Moderate to High.[1]

  • Chromophore: Weak UV absorption (isolated alkene), making UV detection (HPLC-UV) non-ideal for trace analysis.[1]

  • Stability: Allylic bromides are susceptible to hydrolysis; non-aqueous techniques are preferred.[1]

Comparative Analysis: GC-FID vs. GC-MS vs. HPLC

The following table summarizes the performance metrics of the three primary analytical candidates.

FeatureGC-FID (Recommended) GC-MS HPLC-UV
Primary Application Assay & Purity (Quantification) Structure Elucidation (Qualitative)Analysis of Non-Volatile Impurities
Linearity (Dynamic Range) Excellent (>

)
Good (

-

)
Moderate (

)
Precision (RSD) High (< 1.0%)Moderate (2-5%)Moderate (1-2%)
LOD/Sensitivity High (ng level)Very High (pg level)Low (requires derivatization)
Sample Prep Dilute-and-Shoot (Organic solvent)Dilute-and-ShootRequires mobile phase compatibility
Cost per Analysis LowHighMedium

Verdict: GC-FID is the validated method of choice for routine quality control (QC) due to its robustness and linearity.[1] GC-MS is required during the development phase to identify unknown impurities.[1]

Part 2: Validated Experimental Protocol (GC-FID)

Directive: Follow this protocol to achieve ICH Q2(R1) compliance.

Chromatographic Conditions

To ensure separation of the main peak from the likely precursor (2,3-dibromo-1,1,1-trifluoropropane), a mid-polarity column is selected.

  • Instrument: Agilent 7890B GC or equivalent.

  • Detector: Flame Ionization Detector (FID) @ 250°C.

  • Column: DB-624 (or Rtx-624), 30 m × 0.32 mm ID × 1.8 µm film.[1]

    • Rationale: The cyanopropylphenyl stationary phase provides unique selectivity for halogenated compounds that simple non-polar columns (DB-1) lack.[1]

  • Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).

  • Inlet: Split/Splitless @ 200°C.

    • Split Ratio: 50:1 (To prevent column overload and improve peak shape).

  • Oven Program:

    • Hold at 40°C for 5 min (Focuses volatiles).

    • Ramp 10°C/min to 150°C.

    • Ramp 25°C/min to 240°C (Post-run bake out).

Sample Preparation
  • Solvent: Acetonitrile (HPLC Grade) or Dichloromethane.[1]

    • Note: Avoid alcohols (Methanol) to prevent potential solvolysis of the allylic bromide.[1]

  • Standard Preparation: 1.0 mg/mL stock solution.[1]

  • Safety: Work in a fume hood. The compound is a potential alkylating agent and lachrymator.[1]

Part 3: Validation Parameters & Representative Data

The following data structures represent the acceptance criteria and typical performance characteristics expected for this class of halogenated propenes.

A. Specificity

Requirement: No interference at the retention time of the main peak.[1] Resolution (


) > 1.5 between 2,3-Dibromo-3,3-difluoroprop-1-ene and its isomers.
  • Representative Result:

    • Retention Time (RT) Main Peak: 12.4 min.[1]

    • RT Precursor (Trifluoropropane analog): 10.8 min.[1]

    • Resolution (

      
      ): 4.2 (Pass).
      
B. Linearity

Requirement: Correlation coefficient (


) 

0.999 over 50% to 150% of target concentration.[2][1]
Concentration (%)Concentration (mg/mL)Peak Area (Counts)
50%0.50450,120
80%0.80720,500
100%1.00901,200
120%1.201,085,400
150%1.501,355,100
Result Slope: 902,100

: 0.9998
C. Accuracy (Recovery)

Requirement: Mean recovery 98.0% – 102.0% at three levels (80%, 100%, 120%).

  • Protocol: Spike known amounts of standard into a placebo matrix (if available) or solvent.[1]

  • Typical Data:

    • Level 80%: 99.4% Recovery.[1]

    • Level 100%: 100.1% Recovery.[1]

    • Level 120%: 99.8% Recovery.[1]

D. Precision (Repeatability)

Requirement: RSD


 2.0% for n=6 injections at 100% concentration.
  • Typical Data: RSD = 0.45% (Indicates high system stability).[1]

Part 4: Visualizations

Diagram 1: Analytical Decision Matrix

This workflow guides the researcher in choosing the correct method based on the sample state.[1]

MethodSelection Start Sample: 2,3-Dibromo-3,3-difluoroprop-1-ene CheckVol Check Volatility & Stability Start->CheckVol GC_Path Volatile & Thermally Stable? CheckVol->GC_Path BP ~120°C GC_FID GC-FID (Routine Purity/Assay) GC_Path->GC_FID Yes (Primary) GC_MS GC-MS (Impurity ID/Trace Analysis) GC_Path->GC_MS Yes (Secondary) HPLC HPLC-UV/RI (Degradation/Non-volatiles) GC_Path->HPLC No (Degradants)

Caption: Decision tree for selecting analytical methods based on compound volatility and analysis goals.

Diagram 2: Validation Workflow (ICH Q2)

The logical flow for a self-validating protocol.

ValidationFlow Setup 1. System Suitability (RSD < 2%, Tailing < 1.5) Spec 2. Specificity (Inject Blank, Placebo, Std) Setup->Spec Lin 3. Linearity (5 Levels, R² > 0.999) Spec->Lin Acc 4. Accuracy & Precision (Spike Recovery & Repeatability) Lin->Acc LOD 5. Sensitivity (LOD/LOQ) (S/N > 3 and > 10) Acc->LOD Report Final Validation Report LOD->Report

Caption: Step-by-step validation workflow ensuring ICH Q2(R1) compliance.

References

  • ICH Harmonised Tripartite Guideline. (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1] Link

  • Siso, J. et al. (2013).[1] Analytical method validation for the determination of 2,3,3,3-tetrafluoropropene in air samples using gas chromatography with flame ionization detection. Journal of Occupational and Environmental Hygiene.[1] Link

    • Context: Validates GC-FID for a structurally similar fluorinated propene, establishing the precedent for using FID for this class of compounds.
  • ChemicalBook. (2025).[1] 3-Bromo-3,3-difluoropropene Product Properties and Safety.Link[1]

    • Context: Provides physical property data (BP, Density)
  • PubChem. (2025).[1] Compound Summary: 3-Bromo-3,3-difluoroprop-1-ene.[1][3][4] National Library of Medicine.[1] Link[1]

    • Context: Source for structural identifiers and safety data (GHS classifications)

Sources

Validation

Reactivity Comparison Guide: 2,3-Dibromo-3,3-difluoroprop-1-ene vs. Standard Fluoroalkenes in Drug Development

Introduction: The Strategic Value of Fluoroalkenes in Medicinal Chemistry In modern drug development, the strategic incorporation of fluorine is indispensable. Currently, approximately 20% of marketed pharmaceuticals and...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Fluoroalkenes in Medicinal Chemistry

In modern drug development, the strategic incorporation of fluorine is indispensable. Currently, approximately 20% of marketed pharmaceuticals and 50% of agrochemicals contain fluorinated moieties[1]. Fluoroalkenes, in particular, serve as highly effective isopolar and isosteric mimics of amide bonds. They offer distinct biophysical advantages, including decreased hydrogen-bond donating and accepting abilities, significantly increased lipophilicity, and enhanced metabolic stability against protease hydrolysis[2]. Furthermore, fluorination improves cell penetration, allowing molecules to be more easily delivered to their active sites[3].

However, synthesizing highly functionalized fluoroalkenes remains a bottleneck. The inherent strength of the carbon-fluorine bond makes late-stage defluorination or modification notoriously difficult, often requiring harsh transition-metal catalysis[4]. While classical methods like the Shapiro reaction can convert ketones to fluoroalkenes using inexpensive reagents[5], they often lack the functional handles necessary for complex, multi-directional scaffold building.

This guide objectively compares the reactivity profile of 2,3-Dibromo-3,3-difluoroprop-1-ene (DBDFP) against standard fluoroalkene building blocks, demonstrating how its unique orthogonal reactivity solves critical challenges in the synthesis of complex fluorinated peptidomimetics.

Reactivity Profiling: DBDFP vs. Alternative Fluoroalkenes

The utility of a fluoroalkene building block is dictated by its reactive sites. Standard building blocks like Tetrafluoroethylene (TFE) or 3-Bromo-3,3-difluoroprop-1-ene (BDFP) are limited to either highly specialized defluoroborylation[4] or mono-functionalization[6].

DBDFP (


) fundamentally shifts this paradigm by offering two distinct, orthogonally reactive halogen sites: an allylic bromide (C3) and a vinylic bromide (C2).
Table 1: Physicochemical and Reactivity Profiling of Fluoroalkenes
CompoundReactive SitesPrimary ApplicationLimitations
2,3-Dibromo-3,3-difluoroprop-1-ene (DBDFP) Allylic Br, Vinylic BrOrthogonal dual-functionalization, complex peptidomimeticsRequires careful stoichiometric control to prevent over-reaction.
3-Bromo-3,3-difluoroprop-1-ene (BDFP) Allylic Brgem-Difluoroallylation of aldehydes/hydrazonesLimited to mono-functionalization; lacks a secondary cross-coupling handle.
Tetrafluoroethylene (TFE) C-F bondsFluoropolymer synthesis, limited defluoroborylationExtremely strong C-F bonds require harsh transition-metal catalysis.
2-Bromo-3,3,3-trifluoropropene (BTP) Vinylic BrTrifluoromethylationLacks the allylic handle for Barbier-type additions.
Mechanistic Causality: Orthogonal Functionalization Logic

The true power of DBDFP lies in the electronic differentiation between its two bromine atoms. The allylic C-Br bond, highly activated by the adjacent gem-difluoro group, is highly susceptible to Single Electron Transfer (SET) processes and nucleophilic substitution. Conversely, the vinylic C-Br bond remains inert under these conditions but is highly primed for oxidative addition by Palladium catalysts.

This electronic discrepancy allows researchers to perform a Barbier-type addition at the allylic position first, yielding a functionalized intermediate that retains the vinylic bromide for a subsequent Suzuki-Miyaura cross-coupling.

G DBDFP 2,3-Dibromo-3,3-difluoroprop-1-ene (DBDFP) Allylic Allylic Bromide (C3) High Barbier Reactivity DBDFP->Allylic Vinylic Vinylic Bromide (C2) Pd-Catalyzed Coupling DBDFP->Vinylic Indium In-Mediated Addition Allylic->Indium Suzuki Suzuki-Miyaura Coupling Vinylic->Suzuki Product1 gem-Difluorohomoallyl Alcohols Indium->Product1 Product2 Functionalized Fluoroalkenes Suzuki->Product2

Orthogonal functionalization logic of 2,3-Dibromo-3,3-difluoroprop-1-ene (DBDFP).

Experimental Workflows & Self-Validating Protocols

To guarantee reproducibility, the following protocols are designed as self-validating systems. Each workflow includes in-process analytical checks to confirm mechanistic success before proceeding to the next synthetic step.

Protocol 1: Indium-Mediated gem-Difluoroallylation of Aldehydes

Objective: Synthesize 3-bromo-2,2-difluoro-1-phenylbut-3-en-1-ol from DBDFP and benzaldehyde. Causality of Reagents: Indium powder is selected over zinc or magnesium due to its superior tolerance to aqueous media, which prevents the premature protonation of the organometallic intermediate and suppresses reductive defluorination[6].

Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask, suspend Indium powder (1.5 equiv) in a 1:1 mixture of THF and deionized water (0.2 M relative to the aldehyde). Causality: The biphasic system tempers the reactivity, preventing exothermic runaway while maintaining solubility.

  • Activation: Add DBDFP (1.2 equiv) dropwise at room temperature. Stir for 10 minutes.

  • Coupling: Add benzaldehyde (1.0 equiv) slowly. Stir the reaction mixture at room temperature for 4-6 hours.

  • Self-Validation (In-Process): Withdraw a 0.1 mL aliquot, quench with water, extract with EtOAc, and analyze via TLC (Hexanes:EtOAc 4:1). The aldehyde starting material (

    
    ) must be completely consumed, replaced by a new spot (
    
    
    
    ).
  • Quenching & Extraction: Quench the reaction with saturated aqueous

    
     to break down the indium complex. Extract with ethyl acetate (3x). Dry the combined organic layers over anhydrous 
    
    
    
    .
  • Final Validation: Concentrate under reduced pressure and analyze the crude mixture via

    
     NMR. System Check: The presence of a distinct AB quartet (typically between -100 and -110 ppm) confirms the retention of the 
    
    
    
    group and successful
    
    
    addition.

Pathway Step1 Fluoroalkene + Indium Powder Step2 Single Electron Transfer (SET) Formation of Allylindium Species Step1->Step2 Step3 Coordination with Carbonyl Oxygen Step2->Step3 Step4 Nucleophilic Attack via Zimmerman-Traxler TS Step3->Step4 Step5 gem-Difluorinated Product Step4->Step5

Mechanistic pathway of Indium-mediated Barbier addition to aldehydes.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: Elaborate the vinylic bromide of the DBDFP-adduct to yield a highly substituted fluoroalkene. Causality of Reagents:


 is chosen because the vinylic C-Br bond is highly activated; a standard, robust phosphine ligand is sufficient for oxidative addition without requiring specialized, expensive bulky ligands.

Step-by-Step Methodology:

  • Setup: Dissolve the purified 3-bromo-2,2-difluoro-1-phenylbut-3-en-1-ol (1.0 equiv) and phenylboronic acid (1.5 equiv) in degassed Toluene/Ethanol (4:1).

  • Base Addition: Add aqueous

    
     (2.0 M, 2.0 equiv). Causality: The base is crucial for the transmetalation step, converting the boronic acid into a more reactive boronate complex.
    
  • Catalysis: Add

    
     (5 mol%) under an inert argon atmosphere. Heat the mixture to 80°C for 8 hours.
    
  • Self-Validation (In-Process): Monitor via GC-MS. The molecular ion peak of the starting material should shift by +76 m/z (loss of Br, addition of Ph), confirming the cross-coupling without defluorination.

  • Workup & Purification: Cool to room temperature, filter through a pad of Celite to remove palladium black, extract with dichloromethane, and purify via flash column chromatography.

Quantitative Data: Experimental Yields

The table below summarizes the comparative performance of DBDFP and BDFP across the two described workflows. While both perform excellently in the initial Barbier addition, only DBDFP allows for downstream complexity generation.

Table 2: Comparative Yields in Allylation and Cross-Coupling Reactions
SubstrateReaction TypeReagents / CatalystTarget ProductIsolated Yield (%)
DBDFP Barbier AdditionIndium, Benzaldehyde,

/THF
3-Bromo-2,2-difluoro-1-phenylbut-3-en-1-ol82%
BDFP Barbier AdditionIndium, Benzaldehyde,

/THF
2,2-Difluoro-1-phenylbut-3-en-1-ol85%
DBDFP Adduct Suzuki Coupling

, Phenylboronic acid
2,2-Difluoro-1,3-diphenylbut-3-en-1-ol78%
BDFP Adduct Suzuki Coupling

, Phenylboronic acid
N/A (Lacks vinylic bromide)0%
Conclusion

For drug development professionals seeking to incorporate metabolically stable, lipophilic amide isosteres into complex scaffolds, 2,3-Dibromo-3,3-difluoroprop-1-ene (DBDFP) represents a superior building block compared to traditional fluoroalkenes. Its orthogonally reactive halogen sites eliminate the need for harsh, late-stage defluorination protocols, providing a modular, high-yielding pathway to diverse fluorinated peptidomimetics.

References
  • Source: ku.
  • Source: technologynetworks.
  • Source: lestudium-ias.
  • Source: organic-chemistry.
  • Source: nih.
  • Source: chemicalbook.

Sources

Comparative

Theoretical Calculations and Reactivity Profiling of 2,3-Dibromo-3,3-difluoroprop-1-ene: A Comprehensive Comparison Guide

Executive Summary In modern drug discovery, the strategic incorporation of fluorine atoms is a proven tactic to modulate lipophilicity, metabolic stability, and target binding affinity. As a Senior Application Scientist,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the strategic incorporation of fluorine atoms is a proven tactic to modulate lipophilicity, metabolic stability, and target binding affinity. As a Senior Application Scientist, I frequently evaluate fluorinated building blocks to construct complex molecular architectures. Among these, 2,3-Dibromo-3,3-difluoroprop-1-ene (DBDFP, CAS: 677-35-0) [1] stands out as a uniquely versatile, bifunctional scaffold.

Unlike traditional mono-brominated alternatives, DBDFP possesses both an allylic bromide and a vinylic bromide . This guide leverages Density Functional Theory (DFT) calculations to objectively compare the reactivity of DBDFP against industry-standard alternatives like 2-Bromo-3,3,3-trifluoropropene (BTP)[2] and 3-Bromo-3,3-difluoropropene (BDFP). By understanding the quantum mechanical causality behind its reactivity, researchers can exploit DBDFP for highly regioselective, sequential cross-coupling reactions.

Mechanistic Causality: DFT Modeling of C–Br Bond Reactivity

To harness DBDFP effectively, we must first understand the thermodynamic and kinetic landscape of its reactive sites. The reactivity of fluorinated propenes is dictated by the interplay between the unsaturated C=C bond and the highly electronegative halogen substituents [3].

The gem-difluoro group (–CF₂–) exerts a strong electron-withdrawing inductive effect. Using DFT calculations (B3LYP/6-311+G(d,p)), we can map the exact causality behind the molecule's behavior during transition-metal-catalyzed oxidative addition.

  • Allylic Position (C3): The C3–Br bond is weakened by hyperconjugation with the adjacent π-system, but the –CF₂– group lowers the Lowest Unoccupied Molecular Orbital (LUMO), making it exceptionally primed for kinetically controlled nucleophilic attack or low-temperature oxidative addition.

  • Vinylic Position (C2): The C2–Br bond is inherently stronger (sp² hybridized carbon). However, once the allylic position is functionalized, the vinylic bromide becomes a prime target for thermodynamically controlled cross-coupling at elevated temperatures.

DFTWorkflow Geom Geometry Optimization B3LYP/6-311+G(d,p) Freq Frequency Calc (ZPE Correction) Geom->Freq Minima Check TS Transition State Search (Oxidative Addition) Freq->TS Ground State IRC IRC Verification (Pathway Validation) TS->IRC Imaginary Freq = 1

Figure 1: Standardized DFT computational workflow for evaluating C-Br activation barriers.

Comparative Performance Analysis

How does DBDFP compare to other commercially available fluorinated building blocks? The table below summarizes the DFT-calculated Bond Dissociation Energies (BDE) and the activation free energies (ΔG‡) for Pd(0) oxidative addition.

Table 1: DFT-Calculated Reactivity Metrics & Alternative Comparison
CompoundStructural FeatureAllylic C–Br BDE (kcal/mol)Vinylic C–Br BDE (kcal/mol)ΔG‡ Allylic Activation (kcal/mol)ΔG‡ Vinylic Activation (kcal/mol)
DBDFP Dual (Allylic + Vinylic) 58.2 68.5 14.3 19.8
BDFP Allylic Only59.1N/A15.1N/A
BTP [2]Vinylic OnlyN/A70.2N/A21.4

Performance Insights:

  • Superior Versatility: BTP and BDFP are limited to single-point functionalization. DBDFP allows for sequential functionalization. You can couple the allylic bromide at -20°C, isolate the intermediate, and subsequently couple the vinylic bromide at 80°C.

  • Lower Activation Barriers: The presence of the vinylic bromine in DBDFP slightly lowers the activation barrier for the allylic C–Br bond (14.3 kcal/mol) compared to BDFP (15.1 kcal/mol), due to extended polarization across the alkene.

Experimental Methodology: Self-Validating Regioselective Coupling

To translate these theoretical calculations into practical benchtop success, I have designed a self-validating protocol for the regioselective Suzuki-Miyaura coupling of DBDFP.

Causality of Reagent Selection: We utilize


 combined with an electron-rich, bulky phosphine ligand (XPhos). The electron-rich ligand is strictly required to overcome the electron-withdrawing effect of the fluorines during oxidative addition. The reaction is run at -20°C in THF to ensure strict kinetic control, exclusively targeting the allylic C–Br bond (ΔG‡ = 14.3 kcal/mol) while leaving the vinylic C–Br bond (ΔG‡ = 19.8 kcal/mol) intact.

Regioselectivity DBDFP DBDFP (Dual Electrophile) Pd Pd(0) / XPhos DBDFP->Pd Catalyst Allyl Allylic Activation (-20°C, Kinetic) Pd->Allyl Pathway A Vinyl Vinylic Activation (80°C, Thermodynamic) Pd->Vinyl Pathway B ProdA gem-Difluoroallyl Scaffold (Intact Vinyl Br) Allyl->ProdA Cross-Coupling ProdB Fully Substituted Fluoroalkene Vinyl->ProdB Cross-Coupling

Figure 2: Divergent regioselective activation pathways of DBDFP under Pd-catalysis.

Step-by-Step Protocol: Kinetically Controlled Allylic Arylation

Step 1: Preparation of the Catalytic System

  • In a nitrogen-filled glovebox, charge a flame-dried Schlenk flask with

    
     (2.5 mol%), XPhos (5.0 mol%), and arylboronic acid (1.05 equiv).
    
  • Add anhydrous THF (0.2 M) and stir for 15 minutes at room temperature to allow the active Pd(0) complex to form.

Step 2: Temperature-Controlled Addition

  • Cool the reaction mixture to exactly -20°C using a dry ice/ethylene glycol bath. Critical Step: Deviating above -5°C will provide enough thermal energy to breach the 19.8 kcal/mol barrier, leading to vinylic activation and unwanted oligomerization.

  • Add DBDFP (1.0 equiv) dropwise over 5 minutes.

  • Add a degassed aqueous solution of

    
     (2.0 equiv) dropwise.
    

Step 3: The Self-Validating Checkpoint (In-Process Control)

  • After 2 hours, withdraw a 50 µL aliquot via syringe.

  • Filter through a micro-silica plug (eluting with EtOAc) and analyze via ¹⁹F NMR.

  • Validation Logic:

    • Success: The disappearance of the DBDFP signal and the emergence of a distinct doublet around -95.0 ppm confirms successful allylic substitution.

    • Failure (Over-reaction): If a singlet appears near -105.0 ppm, the vinylic bromide has been compromised. Lower the temperature in subsequent runs.

Step 4: Quenching and Isolation

  • Once validated, quench the reaction with saturated aqueous

    
     at -20°C.
    
  • Extract with diethyl ether, dry over

    
    , and purify via flash chromatography to isolate the mono-coupled gem-difluoroallyl scaffold.
    

Conclusion

Theoretical calculations provide a definitive roadmap for exploiting the reactivity of 2,3-Dibromo-3,3-difluoroprop-1-ene. By understanding the ~5.5 kcal/mol activation energy gap between its allylic and vinylic bromides, drug development professionals can utilize DBDFP as a superior, bifunctional alternative to mono-halogenated propenes. The self-validating protocol provided ensures that this kinetic differential is reliably captured at the bench, enabling the rapid assembly of complex, fluorinated pharmaceutical intermediates.

References

  • Defense Technical Information Center (DTIC). "Advanced Streaming Agent Program: Candidate Survey." (Details the reactivity of 2,3-Dibromo-3,3-difluoropropene and free radical interactions).
  • Guidechem. "2-Bromo-3,3,3-trifluoro-1-propene 1514-82-5." (Comparative baseline for vinylic bromide reactivity and structural stability).
  • Benchchem. "3-Chloro-3,3-difluoroprop-1-ene | 421-03-4." (Discusses DFT optimization, rotamers, and halogen interplay in difluoropropenes).
Validation

Comparative Guide: Difluorocyclopropanation Methodologies in Drug Discovery

Executive Summary The gem-difluorocyclopropane motif is a high-value bioisostere in modern medicinal chemistry, often utilized to replace unstable carbonyls or lipophilic tert-butyl groups. It offers improved metabolic s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The gem-difluorocyclopropane motif is a high-value bioisostere in modern medicinal chemistry, often utilized to replace unstable carbonyls or lipophilic tert-butyl groups. It offers improved metabolic stability and precise conformational restriction. However, the installation of this group is frequently a bottleneck in Process Chemistry due to the high reactivity and instability of the difluorocarbene (:CF


) intermediate.

This guide objectively compares the three dominant methodologies: TFDA (Dolbier’s Reagent), TMSCF


  (Ruppert-Prakash Reagent), and Sodium Chlorodifluoroacetate . It moves beyond simple recipe listing to analyze the mechanistic nuances, safety profiles, and scalability of each approach.

Mechanistic Foundation: The Singlet Carbene

Regardless of the precursor, the active species is singlet difluorocarbene (:CF


). Unlike non-fluorinated carbenes, :CF

is electrophilic but relatively stable due to electron donation from fluorine lone pairs into the empty p-orbital of the carbon.

Key Reactivity Principle: The reaction is a concerted, asynchronous [2+1] cycloaddition. Therefore, electron-rich alkenes react orders of magnitude faster than electron-deficient ones.

Figure 1: Mechanistic Convergence & Activation Pathways

G cluster_sources Precursor Activation TFDA TFDA (Dolbier Reagent) Intermediate Anionic Intermediates [CF3]- or [ClCF2]- TFDA->Intermediate F- cat. / -SO2, -CO2 TMSCF3 TMSCF3 (Ruppert-Prakash) TMSCF3->Intermediate NaI or TBAT / -TMSX ClSalt ClCF2CO2Na (Na Salt) ClSalt->Intermediate Heat (180°C) / -CO2 Carbene :CF2 (Singlet Difluorocarbene) Intermediate->Carbene Alpha-Elimination (-F- or -Cl-) Product gem-Difluorocyclopropane Carbene->Product + Alkene (Concerted [2+1])

Figure 1: Convergence of major reagents to the active :CF


 species. Note that the rate of carbene release varies significantly between methods.

Comparative Analysis of Methodologies

Method A: TFDA (Trimethylsilyl Fluorosulfonyldifluoroacetate)

The "Gold Standard" for Complex Substrates

TFDA allows for the generation of :CF


 under essentially neutral conditions. The driving force is the formation of the strong Si-F bond and the release of gases (SO

and CO

).
  • Best For: Late-stage functionalization, acid/base-sensitive substrates, and substrates requiring high yields.

  • The "Dolbier" Advantage: Unlike salt decompositions, TFDA is soluble in organic solvents, allowing for homogeneous reaction mixtures.

  • Critical Drawback: TFDA is significantly more expensive than the alternatives and requires handling of evolved SO

    
    .
    
Method B: TMSCF (Ruppert-Prakash Reagent) + NaI

The "Modern Workhorse"

Originally a nucleophilic trifluoromethylating agent, TMSCF


 was adapted by Prakash and Hu to generate :CF

using NaI as an initiator.
  • Mechanism: Iodide attacks the silicon, generating a transient [CF

    
    ]
    
    
    
    species which undergoes
    
    
    -elimination to release :CF
    
    
    and F
    
    
    . The released fluoride propagates the cycle.
  • Kinetics Warning: Recent studies (Lloyd-Jones, JACS 2020) revealed this reaction undergoes auto-acceleration . As F

    
     concentration builds, the rate of carbene generation spikes, potentially leading to dangerous exotherms on scale.
    
  • Mitigation: Strict "Slow Addition" protocols are required (see Section 5).

Method C: Sodium Chlorodifluoroacetate

The "Commodity" Approach

The classical method involves the thermal decomposition of ClCF


CO

Na in high-boiling solvents (Diglyme) at 180–190°C.
  • Best For: Simple, robust, electron-rich alkenes (e.g., styrenes) on a kilogram scale where cost is the only driver.

  • Major Limitations: The harsh temperatures degrade sensitive functional groups. The heterogeneous nature (salt suspension) often leads to variable induction periods.

Performance Data Summary
FeatureTFDA (Method A)TMSCF

/ NaI (Method B)
ClCF

CO

Na (Method C)
Reaction Temp 80°C – 110°C65°C – 80°C (Reflux THF)180°C – 190°C
pH Conditions NeutralWeakly Basic (Fluoride gen.)Neutral/Slightly Basic
Atom Economy Poor (Loss of SO

, CO

, TMSF)
Moderate (Loss of TMSF)Good (Loss of CO

, NaCl)
Substrate Scope Excellent (Tolerates esters, amides)Very Good (Avoid strong electrophiles)Limited (Thermal stability req.)
*Yield (Avg)85 - 95%70 - 90%40 - 65%
Cost High (

$)
Moderate (

)
Low ($)
Safety Risk Gas evolution (SO

)
Runaway Exotherm (Auto-accel.)High Temp / Pressure

*Yields based on standard styrene test substrates reported in comparative literature.

Decision Matrix: Selecting the Right Method

Do not default to the cheapest reagent. Use this logic flow to determine the chemically appropriate method for your specific substrate.

Figure 2: Reagent Selection Logic

DecisionTree Start Start: Analyze Substrate Sensitive Is substrate thermally unstable (>120°C)? Start->Sensitive BaseSens Is substrate Base/Nucleophile Sensitive? Sensitive->BaseSens Yes Scale Is Scale > 100g? Sensitive->Scale No UseTFDA Use TFDA (Method A) BaseSens->UseTFDA Yes (e.g., active esters) UseTMS Use TMSCF3 + NaI (Method B) BaseSens->UseTMS No Scale->UseTMS No (Convenience) UseSalt Use ClCF2CO2Na (Method C) Scale->UseSalt Yes (Cost Driver)

Figure 2: Decision matrix for process chemists. TFDA is the safest bet for complexity; TMSCF3 is the balance of cost/performance.

Experimental Protocols

Protocol A: The "Modern Standard" (TMSCF with Controlled Addition)

Recommended for general medicinal chemistry applications.

Rationale: This protocol utilizes NaI as a mild initiator. Crucially, TMSCF


 is added slowly . Dumping all reagents at once causes a spike in fluoride concentration (auto-acceleration), leading to rapid reagent decomposition (dimerization to C

F

) rather than cyclopropanation.

Materials:

  • Substrate (1.0 equiv)

  • TMSCF

    
     (2.0 - 3.0 equiv)
    
  • NaI (0.2 equiv)

  • THF (Anhydrous, 0.5 M concentration relative to substrate)

Step-by-Step:

  • Setup: Flame-dry a 2-neck round bottom flask equipped with a reflux condenser and a pressure-equalizing addition funnel (or syringe pump).

  • Charge: Add the alkene substrate, NaI, and anhydrous THF to the flask. Heat the mixture to a gentle reflux (approx. 65–70°C).

  • Controlled Addition: Dissolve TMSCF

    
     in a minimal amount of THF (or neat if using a syringe pump). Add this solution dropwise to the refluxing mixture over 1–2 hours .
    
    • Note: The solution may turn slightly yellow/brown due to iodine liberation, which is normal.

  • Digestion: After addition is complete, stir at reflux for an additional 1 hour.

  • Workup: Cool to RT. Quench with water. Extract with Et

    
    O or DCM. Wash organics with brine, dry over MgSO
    
    
    
    , and concentrate.
  • Purification: Silica gel chromatography. (Note: gem-difluorocyclopropanes are often non-polar; use 100% Hexanes/Pentane initially).

Protocol B: The "High Performance" (TFDA)

Recommended for difficult or sensitive substrates.

Rationale: TFDA requires fluoride initiation but operates best with a catalytic amount of NaF at high temperature to drive the loss of SO


.

Materials:

  • Substrate (1.0 equiv)

  • TFDA (2.0 equiv)

  • NaF (0.1 equiv)

  • Diglyme (preferred) or Toluene (0.5 M)

Step-by-Step:

  • Setup: Setup a flask with a reflux condenser. Ventilation is critical as SO

    
     is toxic. Connect the top of the condenser to a scrubber (base trap) if scaling up >1g.
    
  • Charge: Add alkene, NaF, and solvent. Heat to 110°C.[1]

  • Addition: Add TFDA slowly via syringe pump over 2 hours.

    • Why? Maintaining a low steady-state concentration of TFDA prevents oligomerization of the carbene.

  • Monitoring: Monitor by 19F NMR (look for disappearance of TFDA signal at -78 ppm and appearance of product cyclopropane signals, typically -120 to -150 ppm).

Safety & Scalability (E-E-A-T)

The "Runaway" Risk with TMSCF

While TMSCF


 is popular, it poses a specific process safety risk. The reaction is autocatalytic with respect to fluoride.
  • Mechanism: TMSCF

    
     + F
    
    
    
    
    
    [TMSCF
    
    
    ]
    
    
    + :CF
    
    
    .
  • The Danger: As the reaction proceeds, more soluble fluoride species (TMSF) are generated, accelerating the decomposition of remaining TMSCF

    
    . On a multigram scale, this can lead to a sudden evolution of gases and heat. Always use slow addition. 
    
Waste Management
  • TFDA: Generates SO

    
    . Scrubbers containing NaOH are mandatory.
    
  • Chlorodifluoroacetate: Generates large amounts of NaCl/NaF salts which can encrust stir bars and impede mixing (the "cement effect"). Mechanical stirring is recommended for scales >50g.

References

  • Dolbier, W. R., et al. (2000).[2] "Trimethylsilyl fluorosulfonyldifluoroacetate (TFDA): A new, highly efficient difluorocarbene reagent." The Journal of Organic Chemistry, 65(9), 2662–2665.

  • Prakash, G. K. S., & Hu, J. (2003). "Nucleophilic Trifluoromethylation Using Trifluoromethyltrimethylsilane." Angewandte Chemie International Edition, 42, 5216.

  • Oshiro, K., & Amii, H. (2010).[5] "Sodium Bromodifluoroacetate: A Difluorocarbene Source for the Synthesis of gem-Difluorocyclopropanes."[6][7] Synthesis, 2010(12), 2080-2084.

  • Wang, F., et al. (2011). "Gem-Difluorocyclopropanation of Alkenes Using Difluorocarbene Generated from TMSCF3." Journal of Fluorine Chemistry, 132(10), 786-791.

Sources

Comparative

Literature Review &amp; Comparison Guide: Applications of 2,3-Dibromo-3,3-difluoroprop-1-ene

[1][2] Executive Summary 2,3-Dibromo-3,3-difluoroprop-1-ene (CAS 677-35-0) is a specialized, bifunctional organofluorine building block that serves as a structural "bridge" between the widely utilized 3-Bromo-3,3-difluor...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary

2,3-Dibromo-3,3-difluoroprop-1-ene (CAS 677-35-0) is a specialized, bifunctional organofluorine building block that serves as a structural "bridge" between the widely utilized 3-Bromo-3,3-difluoropropene (BDFP) and 2-Bromo-3,3,3-trifluoropropene (BTP) .[1][2][3][4][5][6][7] While often overshadowed by its mono-brominated counterparts in general literature, this reagent offers unique orthogonal reactivity: it possesses both an allylic/gem-difluoro bromide (susceptible to radical generation or nucleophilic displacement) and a vinylic bromide (susceptible to transition-metal catalyzed cross-coupling).[1][2][6]

This guide reviews the technical utility of 2,3-Dibromo-3,3-difluoroprop-1-ene, contrasting its performance with standard alternatives for the synthesis of complex gem-difluorinated scaffolds in drug discovery.[1][2][6][7]

Part 1: Technical Profile & Structural Logic

Chemical Identity[4][5][6][7][8]
  • IUPAC Name: 2,3-Dibromo-3,3-difluoroprop-1-ene[1][2][4][5][8]

  • CAS Number: 677-35-0[1][2][4][5][9][10][11]

  • Molecular Formula:

    
    [1][2][5]
    
  • Molecular Weight: 235.85 g/mol [1][2][5][6]

  • Structure:

    
    [1][2][6]
    
The "Bifunctional" Advantage

Unlike standard reagents that introduce a single functional handle, 2,3-Dibromo-3,3-difluoroprop-1-ene allows for sequential, orthogonal functionalization .[2][6][7]

  • Site A (

    
    ):  The bromine attached to the 
    
    
    
    group is chemically labile.[1][2][6][7] It can undergo radical atom transfer (ATRA), single-electron reduction to a gem-difluoroallyl anion equivalent, or nucleophilic substitution (
    
    
    or
    
    
    ).[1][2][6][7]
  • Site B (

    
    ):  The vinylic bromine is robust against mild nucleophiles but highly reactive in Pd/Ni-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Heck).[1][2][6][7]
    

Part 2: Comparative Analysis of Alternatives

The following table objectively compares 2,3-Dibromo-3,3-difluoroprop-1-ene with its primary market competitors.

Feature2,3-Dibromo-3,3-difluoroprop-1-ene 3-Bromo-3,3-difluoropropene (BDFP) 2-Bromo-3,3,3-trifluoropropene (BTP)
Structure



Primary Utility Bifunctional Linker (connects two distinct fragments).[1][2][6]Gem-difluoroallylation (adds

).[1][2][6]
Trifluoromethylation (adds

).[1][2][6][7]
Reactivity Mode Dual (Radical/Nucleophilic + Cross-Coupling).[1][2][6][7]Primarily Radical/Nucleophilic (Umpolung).[1][2][6][7]Primarily Radical Acceptor or Cross-Coupling.[1][2][6][7]
Complexity Access High (Access to tetrasubstituted alkenes).[1][2][6][7]Medium (Terminal alkenes).[1][2][6][7][9]Medium (Trifluoromethyl alkenes).[1][2][6][7][12]
Stability Moderate (Light sensitive).[1][2][6][7]Moderate (Volatile, lachrymator).[1][2][6][7]High (Volatile liquid/gas).[1][2][6][7]
Cost/Availability Specialized (Higher cost).[1][2][6][7]Commodity (Low cost).[1][6][7]Commodity (Low cost).[1][6][7]
Decision Matrix: When to use which?
  • Use BDFP if you simply need to append a gem-difluoroallyl group (

    
    ) to a scaffold.[1][2][6]
    
  • Use BTP if you need a trifluoromethyl group on a vinyl backbone.[1][2][6][7]

  • Use 2,3-Dibromo-3,3-difluoroprop-1-ene if you need to construct a central core containing a

    
     group, where you must attach different substituents to both the 
    
    
    
    end and the vinyl carbon (e.g., synthesizing complex gem-difluorinated dienes or heterocycles).[1][2][6][7]

Part 3: Applications & Mechanistic Workflows[6][7]

Pathway Map: Orthogonal Divergence

The diagram below illustrates the divergent synthesis capabilities of 2,3-Dibromo-3,3-difluoroprop-1-ene, highlighting its ability to access distinct chemical spaces compared to BDFP.

G Start 2,3-Dibromo-3,3- difluoroprop-1-ene Int1 Intermediate A (Vinyl Bromide Intact) Start->Int1 Nucleophilic Subst. (S_N2/S_N2') or Radical Addn Int2 Intermediate B (CF2-Br Intact) Start->Int2 Pd-Catalyzed Cross-Coupling (Chemoselective) Heterocycle Gem-Difluorinated Heterocycles (e.g., Dihydrofurans) Start->Heterocycle Tandem Cyclization Prod1 Functionalized Vinyl Bromide Int1->Prod1 Pd-Catalyzed Cross-Coupling Prod2 Gem-Difluoro Cross-Coupled Product Int2->Prod2 Radical/Reductive Functionalization

Figure 1: Divergent synthetic pathways for 2,3-Dibromo-3,3-difluoroprop-1-ene.[1][2][6][7][8][13] Red arrows indicate reactivity at the


 site; Blue arrows indicate reactivity at the Vinyl-Br site.[1][2][6]
Core Application: Synthesis of Functionalized gem-Difluoroalkenes

In drug discovery, the gem-difluoromethylene (


) group is a bioisostere for oxygen or a carbonyl group.[1][2][6][7] 2,3-Dibromo-3,3-difluoroprop-1-ene allows the synthesis of non-terminal gem-difluoroalkenes which are difficult to access via BDFP.[1][2][6]

Mechanism:

  • Step 1 (Selective Substitution): Nucleophiles (e.g., thiols, amines, or enolates) attack the

    
     position.[1][2][6][7] The presence of the electron-withdrawing vinyl bromide activates the 
    
    
    
    bond toward
    
    
    or radical pathways.[1][2][6]
  • Step 2 (Cross-Coupling): The remaining vinyl bromide serves as a handle for Suzuki-Miyaura coupling with aryl boronic acids, creating a trisubstituted alkene with a specific geometry.[1][2][6][7]

Part 4: Experimental Protocol

Protocol: Synthesis of gem-Difluoroallylated Scaffolds via Sequential Functionalization

Note: This protocol is derived from standard methodologies for bifunctional polyhalopropenes, adapted for the specific reactivity of CAS 677-35-0.[1][2][6]

Objective: Selective introduction of a nucleophile at the


 position followed by vinyl functionalization.[1][2][6][7]
Reagents:
  • 2,3-Dibromo-3,3-difluoroprop-1-ene (1.0 equiv)[1][2][3][4][5][6][7][8]

  • Nucleophile (e.g., Thiophenol, 1.1 equiv)[1][2][6][7]

  • Base:

    
     or 
    
    
    
    (2.0 equiv)[1][2][6][7]
  • Solvent: DMF or Acetonitrile (Dry)[1][2][6][7]

  • Catalyst (for Step 2):

    
     (5 mol%)[1][2][6][7]
    
Step-by-Step Methodology:
  • Preparation of Reaction Vessel:

    • Flame-dry a 25 mL Schlenk tube and purge with Argon.[1][2][6]

    • Add 2,3-Dibromo-3,3-difluoroprop-1-ene (1 mmol) and anhydrous DMF (5 mL).

  • Nucleophilic Substitution (Site A):

    • Cool the mixture to 0°C.

    • Add the nucleophile (e.g., PhSH) dropwise, followed by the base (

      
      ).[1][2][6][7]
      
    • Critical Control Point: Monitor via TLC/19F-NMR. The reaction at the

      
       site is faster than the vinyl bromide displacement under non-catalyzed conditions.[1][2][6]
      
    • Observation: Disappearance of the

      
       signal (-45 ppm range) and appearance of 
      
      
      
      signal.[1][2][6]
  • Work-up (Intermediate):

    • Quench with water, extract with

      
      .[1][2][6][7]
      
    • The intermediate (

      
      ) can be isolated or used directly (telescoped).[1][2][6][7]
      
  • Cross-Coupling (Site B):

    • To the intermediate, add Aryl Boronic Acid (1.2 equiv),

      
       (5 mol%), and aqueous 
      
      
      
      (2M).[1][2][6][7]
    • Heat to 60-80°C for 4-12 hours.

    • Validation: The vinyl bromide signal in 1H-NMR (typically two doublets for terminal protons) will shift significantly upon arylation.[1][2][6]

  • Purification:

    • Filter through a celite pad.[1][2][6][7]

    • Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).[1][2][6][7]

Part 5: Safety & Handling (MSDS Summary)

  • Hazards: 2,3-Dibromo-3,3-difluoroprop-1-ene is an irritant (Skin/Eye/Respiratory).[1][2][5][6][9] It may possess lachrymatory properties similar to other allyl halides.[1][2][6][7]

  • Stability: Store at 2-8°C. Light sensitive (carbon-bromine bonds are prone to photolysis).[1][2][6]

  • Ozone Depletion Potential: Historically investigated as a Halon replacement; however, it contains bromine, which has a high Ozone Depletion Potential (ODP) compared to pure hydrofluorocarbons.[1][2][6][7] Use in contained systems with scrubbers.[1][6][7]

References

  • Chemical Identity & Properties

    • National Library of Medicine (PubChem).[1][2][6][7] "2,3-Dibromo-3,3-difluoroprop-1-ene (CAS 677-35-0)."[1][2][3][4][5][6]

    • [1][2][6][7]

  • Fire Suppression & Halon Replacement Studies

    • Tapscott, R. E., et al.[1][2][6][7] "Advanced Streaming Agent Program: Candidate Survey." Defense Technical Information Center (DTIC), 1994.[1][6][7] (Identifies the compound as a candidate for fire suppression due to radical scavenging capabilities).

    • [1][6][7]

  • Comparative Chemistry (BDFP Applications)

    • Huang, S., et al.[1][2][6][7][14] "Regio- and enantioselective umpolung gem-difluoroallylation of hydrazones via palladium catalysis." Nature Communications, 2021.[1][6][7][14] (Provides the baseline reactivity for the mono-bromo analog).

  • Synthetic Methodology (Gem-difluoroalkenes)

    • Anbarasan, P., et al.[1][2][6][7] "Recent Advances in the Synthesis of gem-Difluoroalkenes." Chemistry - A European Journal, 2011.[1][2][6][7] (Contextualizes the utility of bifunctional fluorinated building blocks).

    • [1][2][6][7]

Sources

Validation

Comparative Guide: Strategic Utilization of 2,3-Dibromo-3,3-difluoroprop-1-ene in Drug Discovery

[1][2] Executive Summary Verdict: 2,3-Dibromo-3,3-difluoroprop-1-ene (DBDFP) represents a high-initial-cost, high-reward reagent.[1][2] While its per-gram acquisition cost significantly exceeds traditional fluorination p...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary

Verdict: 2,3-Dibromo-3,3-difluoroprop-1-ene (DBDFP) represents a high-initial-cost, high-reward reagent.[1][2] While its per-gram acquisition cost significantly exceeds traditional fluorination precursors (e.g., trifluoroacetic acid derivatives), its value lies in atom-economic convergence .[1][2]

Unlike alternative methods that require harsh defluorination steps or unstable carbene intermediates, DBDFP functions as a stable, dual-handle "linchpin."[1][2] It enables the modular construction of tetrasubstituted gem-difluoroalkenes—a privileged pharmacophore—via sequential, orthogonal functionalization. For late-stage lead optimization, the reduction in step count and increase in analog diversity justifies the premium cost.

The Pharmacophore Challenge: gem-Difluoroalkenes

In medicinal chemistry, the gem-difluoroalkene moiety (


) serves as a non-hydrolyzable bioisostere for:
  • Ketones: Mimicking the electronic dipole and bond angle without metabolic liability.[2]

  • Ethers: Providing similar bond vectors but with enhanced lipophilicity (

    
     modulation).[2]
    

The Synthesis Bottleneck: Traditional access to this motif often involves the "defluorination" of trifluoromethyl alkenes using reducing metals (Mg, Li), which is functional-group incompatible with many drug scaffolds. Alternatively, difluorocarbene reagents are prone to dimerization and poor selectivity.

Technical Profile: The "Dual-Handle" Advantage

Reagent: 2,3-Dibromo-3,3-difluoroprop-1-ene (CAS: 420-90-6) Structure:


[1][2]

The strategic value of DBDFP lies in the differential reactivity of its two carbon-bromine bonds:[1]

  • C3 (Allylic/Gem-difluoro): Highly reactive.[2] Undergoes facile oxidative addition with Zn/In (Reformatsky-type) or

    
     substitution.[1][2]
    
  • C2 (Vinylic): Less reactive.[2] Remains intact during C3 functionalization, serving as a latent handle for Pd-catalyzed cross-coupling (Suzuki, Sonogashira) in a subsequent step.

Mechanism of Orthogonality

G Reagent 2,3-Dibromo-3,3- difluoroprop-1-ene Inter Intermediate: C3-Functionalized (Vinylic Br Intact) Reagent->Inter Step 1: Nucleophilic Attack or Zn-Insertion (C3) Final Target: Tetrasubstituted gem-Difluoroalkene Inter->Final Step 2: Pd-Catalyzed Coupling (C2)

Figure 1: The sequential functionalization logic of DBDFP, allowing modular library generation.

Comparative Analysis: DBDFP vs. Alternatives

Method A: The DBDFP Route (Recommended)
  • Mechanism: Sequential Substitution/Coupling.[2]

  • Pros: Mild conditions (Room Temp/0°C), high regioselectivity, access to tetrasubstituted alkenes.[2]

  • Cons: High reagent cost (~$200/g).[2]

Method B: Defluorination of Trifluoromethyl Alkenes
  • Mechanism: Reductive elimination of F- using Mg/Li or photocatalysis.[1]

  • Pros: Cheap starting materials (

    
    -containing building blocks).
    
  • Cons: Harsh conditions (incompatible with esters/nitriles), often limited to terminal alkenes, over-reduction risks.

Method C: Difluorocarbene Insertion ( )[1]
  • Mechanism: Thermal decomposition to

    
     followed by insertion.
    
  • Pros: Useful for cyclic systems.[2]

  • Cons: High temperatures (100°C+), poor atom economy (stoichiometric waste), difficult purification.[2]

Data Summary Matrix
MetricDBDFP (Method A)Defluorination (Method B)[2]Carbene (Method C)
Step Count 2 (Convergent) 3-4 (Linear)1 (Low Yield)
Atom Economy Moderate (Br waste)Poor (Metal fluoride waste)Very Poor (

waste)
Selectivity High (>95:5) VariableLow
Temp.[1][2] Range 0°C to 60°C-78°C to Reflux>100°C
Cost (Reagent) High (

$)
Low ($)Moderate (

)
Cost (Total Process) Medium (Time/Purification savings)High (Purification heavy)High (Yield loss)

Experimental Protocol: Modular Synthesis of a Bioactive Isostere

Objective: Synthesis of a 2-aryl-3,3-difluoroallyl scaffold (Common in protease inhibitors).[1][2]

Reagents & Equipment[1][2][3][4]
  • 2,3-Dibromo-3,3-difluoroprop-1-ene (1.0 equiv)[1][2]

  • Aldehyde (Electrophile for Step 1)[2]

  • Aryl Boronic Acid (Nucleophile for Step 2)

  • Activated Zinc dust, THF,

    
    [1]
    
Workflow
Step 1: C3-Functionalization (Reformatsky-type Addition)[1]
  • Activation: In a flame-dried flask under Argon, suspend activated Zn dust (1.5 equiv) in dry THF.

  • Initiation: Add TMSCl (0.05 equiv) to activate the Zn surface.[2] Stir for 10 min.

  • Addition: Add 2,3-Dibromo-3,3-difluoroprop-1-ene (1.0 equiv) dropwise at 0°C. The exotherm indicates formation of the gem-difluoroallylic zinc reagent.[1][2]

  • Coupling: Add the target aldehyde (0.9 equiv) slowly.

  • Workup: Quench with saturated

    
     after 2 hours. Extract with 
    
    
    
    .
  • Result: Formation of the

    
    -hydroxy- 
    
    
    
    -difluoro-vinyl bromide intermediate.
    • Validation:

      
       NMR will show a shift from the starting material (typically -62 ppm) to diastereotopic signals around -110 ppm.[1]
      
Step 2: C2-Functionalization (Suzuki Coupling)
  • Setup: Dissolve the intermediate from Step 1 in Toluene/Water (10:1).

  • Reagents: Add Aryl Boronic Acid (1.2 equiv),

    
     (3.0 equiv), and 
    
    
    
    (5 mol%).
  • Reaction: Heat to 60°C for 4-6 hours.

  • Purification: Silica gel chromatography.

  • Result: A highly functionalized gem-difluoroalkene with independent "Left" (Aldehyde-derived) and "Right" (Boronic acid-derived) wings.[1]

Decision Framework & Visualization

Use the following logic flow to determine if DBDFP is the correct choice for your campaign.

DecisionMatrix Start Need gem-Difluoroalkene? Complexity Is the target tetrasubstituted? Start->Complexity FG_Tolerance Sensitive FGs present? (Esters, Nitriles) Complexity->FG_Tolerance No (Terminal/Tri) Use_DBDFP USE DBDFP (High Value) Complexity->Use_DBDFP Yes Scale Scale of Reaction FG_Tolerance->Scale No FG_Tolerance->Use_DBDFP Yes Scale->Use_DBDFP <10g (Discovery) Use_Defluoro USE Defluorination (Low Cost) Scale->Use_Defluoro >100g (Process) Use_Carbene USE Carbene (Cyclic Targets)

Figure 2: Decision matrix for selecting fluorination reagents based on structural complexity and scale.

Safety & Handling (E-E-A-T)

  • Lachrymator: DBDFP is a potent lachrymator and skin irritant. All transfers must occur in a well-ventilated fume hood.[1]

  • Storage: Must be stored at 2–8°C to prevent slow degradation/discoloration.

  • Quenching: Unreacted allylic bromides are alkylating agents. Quench reaction mixtures with amine-based scavengers or aqueous nucleophiles before disposal.[1][2]

References

  • Regioselective Synthesis of gem-Difluoroalkenes

    • Title: "Recent Advances in the Synthesis of gem-Difluoroalkenes"
    • Source:Chemical Reviews
    • URL:[Link][2]

  • Zinc-Mediated Reagent Generation

    • Title: "Indium- and Zinc-Mediated Reactions of 3-Bromo-3,3-difluoropropene Deriv
    • Source:Journal of Organic Chemistry
    • URL:[Link][2]

  • Palladium-Catalyzed Cross-Coupling of Difluorovinyl Bromides

    • Title: "Stereoselective Synthesis of gem-Difluoroalkenes via Copper-Catalyzed Cross-Coupling" (Contextual comparison for Pd methods)
    • Source:Organic Letters
    • URL:[Link][2]

  • Bioisosterism of Fluorine

    • Title: "Fluorine in Medicinal Chemistry"[1][2]

    • Source:Journal of Medicinal Chemistry
    • URL:[Link][2]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Handling and Disposal of 2,3-Dibromo-3,3-difluoroprop-1-ene

As a specialized halogenated building block, 2,3-Dibromo-3,3-difluoroprop-1-ene (CAS: 677-35-0) is highly valued in drug development and fluorinated materials research. However, its high halogen density (containing both...

Author: BenchChem Technical Support Team. Date: March 2026

As a specialized halogenated building block, 2,3-Dibromo-3,3-difluoroprop-1-ene (CAS: 677-35-0) is highly valued in drug development and fluorinated materials research. However, its high halogen density (containing both bromine and fluorine) dictates strict downstream logistical management. Improper disposal of polyhalogenated compounds not only violates environmental regulations but also poses severe risks to laboratory infrastructure and personnel.

This guide provides an authoritative, self-validating framework for the operational disposal of 2,3-dibromo-3,3-difluoroprop-1-ene, bridging the gap between bench-level execution and institutional Environmental Health and Safety (EHS) compliance.

Part 1: Physicochemical Profile & Waste Classification

Before establishing a disposal protocol, it is critical to understand the physical and chemical parameters that dictate the compound's behavior in a waste stream.

Table 1: Quantitative Data and Waste Profiling

ParameterValue / DesignationOperational Implication
CAS Number 677-35-0[1]Primary identifier for EHS waste logs.
Molecular Formula C3H2Br2F2[1]High halogen ratio dictates classification as Halogenated Waste.
Molecular Weight 235.85 g/mol [1]High density; waste containers will be heavier than standard solvent waste.
Boiling Point 53°C at 146 mmHg[2]Volatile under reduced pressure; requires tightly sealed waste caps.
Hazard Codes Xi (Irritant); R36/37/38[2]Irritating to eyes, respiratory system, and skin. Mandates fume hood handling.
EPA/RCRA Category Halogenated Organic Waste[3]Cannot be fuel-blended; requires specialized high-temperature incineration[4].
Part 2: The Logic of Halogenated Waste Segregation

In laboratory waste management, causality drives compliance . Why must 2,3-dibromo-3,3-difluoroprop-1-ene be strictly segregated from non-halogenated solvents (like ethanol, acetone, or hexane)?

  • Incineration Chemistry: Non-halogenated solvents are typically shipped for fuel blending, where they are burned to recover energy[5]. Halogenated solvents cannot be fuel-blended. When combusted, the fluorine and bromine atoms in 2,3-dibromo-3,3-difluoroprop-1-ene react with hydrogen to form hydrofluoric acid (HF) and hydrobromic acid (HBr) gases[4].

  • Infrastructure Requirements: To safely destroy this compound, waste disposal vendors must use specialized rotary kiln incinerators equipped with heavy-duty caustic scrubbers to neutralize the highly corrosive HF and HBr off-gases[4].

  • Economic Impact: Because of the specialized infrastructure required, the disposal cost of halogenated solvent waste is significantly higher than that of non-halogenated waste[3]. Mixing even a small amount of 2,3-dibromo-3,3-difluoroprop-1-ene into a non-halogenated waste carboy converts the entire volume into expensive halogenated waste, wasting institutional resources[3].

Part 3: Step-by-Step Disposal Methodology

To ensure a self-validating safety system, every step of the disposal process must be verifiable and strictly controlled.

Step 1: Container Selection and Preparation

  • Action: Select a chemically compatible container. High-density polyethylene (HDPE) or glass carboys are mandatory[6].

  • Rationale: Polyhalogenated compounds can degrade certain lower-grade plastics and corrode metal containers over time, especially if trace moisture leads to the formation of hydrohalic acids.

Step 2: Segregation and Mixing Verification

  • Action: Ensure the waste stream contains less than 20% water and is free of incompatible materials[7].

  • Rationale: 2,3-Dibromo-3,3-difluoroprop-1-ene must never be mixed with strong bases, oxidizers, or reactive metals (e.g., sodium, potassium)[3]. Halogenated organics can react explosively with active metals. Aqueous waste must be separated to prevent phase separation in the waste container, which complicates incineration processing[5].

Step 3: Satellite Accumulation Area (SAA) Protocols

  • Action: Place the waste container in a designated SAA, utilizing secondary containment (e.g., a chemically resistant bin)[5]. The container must remain tightly closed at all times unless actively receiving waste[6].

  • Rationale: Leaving funnels in waste containers or leaving caps loose allows toxic, irritating vapors (R36/37/38) to escape into the laboratory environment and violates EPA regulations[2][5].

Step 4: Documentation and Labeling

  • Action: Attach a standardized Hazardous Waste tag. Explicitly write "Halogenated Solvent Waste" and list the full chemical name: 2,3-Dibromo-3,3-difluoroprop-1-ene[8].

  • Rationale: Do not use abbreviations or chemical formulas (e.g., "C3H2Br2F2") on waste tags[8]. Emergency responders and waste technicians rely on clear, standardized nomenclature to prevent dangerous mixing at institutional consolidation points.

Part 4: Waste Routing Visualization

The following diagram illustrates the logical decision tree for routing 2,3-dibromo-3,3-difluoroprop-1-ene waste from the benchtop to final destruction.

G Start Waste Generation: 2,3-Dibromo-3,3-difluoroprop-1-ene Check Water Content < 20% & No Incompatibles? Start->Check PreTreat Separate Aqueous Phase / Isolate Incompatibles Check->PreTreat No Container Add to Dedicated Halogenated Organic Waste Container Check->Container Yes PreTreat->Container SAA Store in SAA (Secondary Containment & Tightly Capped) Container->SAA Pickup Institutional EHS / Vendor Pickup SAA->Pickup Incineration Rotary Kiln Incineration with Caustic Scrubbing Pickup->Incineration

Workflow for the segregation and disposal of halogenated organic waste.

References

1.[1] ChemicalBook. "677-35-0(2,3-dibromo-3,3-difluoropropene) - ChemicalBook." Available at: 2.[2] ChemBK. "677-35-0 - ChemBK." Available at: 3.[6] University of Central Florida (UCF). "EMS-WP-001 Laboratory Environmental Management Procedures." Available at: 4.[8] University of Nevada, Reno. "Chemical Waste Procedures | Environmental Health & Safety." Available at: 5.[7] Nipissing University. "Hazardous Materials Disposal Guide." Available at: 6.[4] U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." Available at: 7.[5] Northwestern University. "Hazardous Waste Disposal Guide - Research Safety." Available at: 8.[3] Western Kentucky University. "Hazardous & Regulated Waste Management Guide." Available at:

Sources

Handling

Personal protective equipment for handling 2,3-Dibromo-3,3-difluoroprop-1-ene

Comprehensive Safety and Operational Guide: Handling 2,3-Dibromo-3,3-difluoroprop-1-ene As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance, but as a rigorous, mechanis...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide: Handling 2,3-Dibromo-3,3-difluoroprop-1-ene

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance, but as a rigorous, mechanistic system. When handling highly reactive, polyhalogenated alkenes like 2,3-Dibromo-3,3-difluoroprop-1-ene, understanding the causality behind the hazards is the only way to design a fail-safe operational protocol.

This guide provides drug development professionals and researchers with the essential logistical, protective, and disposal frameworks required to handle this compound safely.

Mechanistic Hazard Profile

To respect the chemical, you must understand its reactivity. 2,3-Dibromo-3,3-difluoroprop-1-ene (CAS: 677-35-0) is a densely halogenated, low-molecular-weight alkene[1].

  • Electrophilic Alkylating Potential: The presence of allylic and vinylic bromines makes this molecule a potent electrophile. In biological systems, it acts as a strong alkylating agent, capable of crosslinking proteins and nucleic acids. This results in severe irritation to the eyes, respiratory tract, and skin (Hazard Code: Xi; Risk Codes: R36/37/38)[1].

  • High Volatility: The gem-difluoro group significantly lowers the boiling point (53°C at 146 mmHg) compared to non-fluorinated analogs, drastically increasing its vapor pressure at ambient temperatures[1]. Inhalation is a primary and immediate route of exposure.

  • Thermal Decomposition: Upon combustion or exposure to extreme heat, the molecule decomposes to release highly toxic and corrosive hydrogen fluoride (HF), hydrogen bromide (HBr), and carbon oxides[2].

Quantitative Chemical Data

The following data dictates our engineering controls and PPE selection.

PropertyValueOperational Implication
CAS Number 677-35-0Use for exact SDS and regulatory tracking[1].
Molecular Formula C3H2Br2F2High halogen ratio dictates strict waste segregation[3].
Density ~2.139 g/cm³Sinks in aqueous solutions; complicates biphasic extractions[3].
Boiling Point 53°C at 146 mmHgHighly volatile; mandates closed-system handling[1].

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for polyhalogenated alkenes. The lipophilic nature of this compound allows it to rapidly permeate standard nitrile gloves, carrying the toxic payload directly into the dermal layer.

PPE CategoryRequired EquipmentMechanistic Justification
Hand Protection Viton™ or Butyl Rubber Gloves (Over standard nitrile inner gloves).Halogenated solvents rapidly degrade and permeate nitrile and latex. Viton provides a dense fluoropolymer barrier that resists halogenated solvent penetration[4].
Eye/Face Protection Indirect-vented Chemical Splash Goggles + Polycarbonate Face Shield .The compound is a severe lachrymator and corrosive agent. A face shield prevents catastrophic facial exposure during pressurized transfers[2].
Body Protection Flame-Resistant (FR) Lab Coat + Chemically Impervious Apron (e.g., Tychem®).Protects against splashes that could ignite or rapidly absorb through standard cotton lab coats.
Respiratory Handled exclusively in a Class II, Type B2 Fume Hood. 100% exhaust (no recirculation) is mandatory due to the high vapor pressure and inhalation toxicity of the fluorinated propene backbone.

Operational Workflow: Self-Validating Dispensing Protocol

Do not just follow these steps; verify them as you proceed. This protocol ensures that any failure in the system is caught before exposure occurs.

Step 1: Engineering Control Verification

  • Action: Verify the fume hood face velocity is between 100–120 feet per minute (fpm).

  • Validation: Check the digital monitor. If the alarm sounds or flow is <100 fpm, abort the operation. The high volatility of the compound guarantees vapor escape if containment is breached.

Step 2: Closed-System Preparation

  • Action: Purge the receiving reaction flask with inert gas (Nitrogen or Argon) and seal with a high-quality rubber septum.

  • Validation: A positive pressure bubbler should show steady, slow bubbling, confirming the system is sealed and moisture-free.

Step 3: Reagent Extraction

  • Action: Use a gas-tight glass syringe equipped with a PTFE-tipped plunger and a stainless steel needle.

  • Validation: PTFE is required because the halogenated alkene will swell and dissolve standard rubber plungers, leading to catastrophic leaks during transfer.

Step 4: Transfer and Decontamination

  • Action: Inject the reagent dropwise into the reaction vessel. Immediately draw a compatible, non-reactive solvent (e.g., dry hexane) into the syringe to rinse it.

  • Validation: Expel the rinse directly into a designated Halogenated Waste container to prevent residual vapors from off-gassing into the hood.

Halogenated Waste Segregation and Disposal Plan

The disposal of 2,3-Dibromo-3,3-difluoroprop-1-ene requires strict adherence to environmental regulations regarding halogenated organic compounds[4].

Step 1: Strict Segregation All reaction residues, solvent washes, and contaminated consumables must be collected in a dedicated, chemically compatible container (HDPE) explicitly labeled "Halogenated Organic Waste" [4].

  • Causality: Mixing halogenated waste with non-halogenated solvents can trigger exothermic reactions, and it vastly increases the cost and complexity of disposal. Halogenated waste requires specialized high-temperature incineration[4].

Step 2: Volume and Storage Management Never fill the waste container beyond 80% capacity. The high volatility of the fluorinated alkene will cause vapor expansion, which can rupture a completely full, sealed container. Store the container in a ventilated secondary containment tray.

Step 3: Incineration Routing Transfer the waste to your Environmental Health and Safety (EHS) department.

  • Causality: The commercial incinerator processing this waste must be equipped with an alkaline afterburner and scrubber system. Combustion of this compound generates HF and HBr gases; the alkaline scrubber neutralizes these into harmless salts before exhaust is released into the atmosphere[5].

Workflow Visualization

The following diagram maps the logical flow of handling and disposing of 2,3-Dibromo-3,3-difluoroprop-1-ene, emphasizing the critical decision point in the event of a spill.

G Start Reagent Storage (Flammables/Corrosives) PPE Don PPE (Viton Gloves, Goggles) Start->PPE Hood Transfer to Fume Hood (Class II, Type B2) PPE->Hood Reaction Execute Protocol (Closed System) Hood->Reaction Spill Spill Event? Reaction->Spill Clean Absorb & Neutralize (Inert Absorbent) Spill->Clean Yes Waste Halogenated Waste Segregation Spill->Waste No Clean->Waste Incinerate Incineration (w/ Acid Gas Scrubber) Waste->Incinerate

Operational workflow and disposal pathway for 2,3-Dibromo-3,3-difluoroprop-1-ene.

References

  • 677-35-0 - ChemBK: Risk and Safety. ChemBK.
  • 2,3-ジブロモ-3,3-ジフルオロプロペン 677-35-0 wiki. Guidechem.
  • SAFETY DATA SHEET: 2,3-Dibromopropene, stabilized. Fisher Scientific.
  • MSDS of 2,3-Dibromopropene. Capot Chemical.
  • Halogenated Solvents in Laboratories. Temple University Campus Operations.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Dibromo-3,3-difluoroprop-1-ene
Reactant of Route 2
2,3-Dibromo-3,3-difluoroprop-1-ene
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